molecular formula C5H8N4O B1589949 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine CAS No. 99419-06-4

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Cat. No.: B1589949
CAS No.: 99419-06-4
M. Wt: 140.14 g/mol
InChI Key: PEJFLTBQJYNGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methoxypyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJFLTBQJYNGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547617
Record name 4-Hydrazinyl-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99419-06-4
Record name 4-Hydrazinyl-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Scaffold of Potential

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2] Its derivatization offers a fertile ground for the discovery of novel bioactive molecules. This guide focuses on a specific, yet underexplored, derivative: 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (CAS No. 99419-04-4). While direct, in-depth literature on this particular molecule is sparse, its structural motifs—a dihydropyrimidine core, a methoxy substituent, and a hydrazono group—suggest a rich chemical landscape ripe for exploration in drug discovery and chemical biology.

This document serves as a comprehensive technical guide, synthesizing information from analogous structures and established chemical principles to provide a robust understanding of the synthesis, structure, reactivity, and potential applications of this intriguing molecule. As a Senior Application Scientist, the aim is to not only present data but to also provide the causal reasoning behind experimental design and interpretation, empowering researchers to confidently engage with this chemical entity.

Section 1: Molecular Structure and Physicochemical Properties

Structural Elucidation and Tautomerism

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine exists in a tautomeric equilibrium with its aromatic isomer, 4-hydrazino-5-methoxypyrimidine. This phenomenon is common in heterocyclic compounds containing amino and imino functionalities. The hydrazono-dihydropyrimidine form possesses an exocyclic double bond, while the hydrazino-pyrimidine form is aromatic. The predominant tautomer can be influenced by factors such as the solvent, temperature, and pH. For the purpose of this guide, we will primarily refer to the compound by its dihydropyrimidine name, while acknowledging the existence and potential significance of its aromatic tautomer.

Table 1: Physicochemical Properties of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

PropertyValueSource
CAS Number 99419-04-4N/A
Molecular Formula C₅H₈N₄ON/A
Molecular Weight 140.14 g/mol N/A
SMILES COC1=CNC=NC1=NNN/A
Predicted Boiling Point 291.7 ± 50.0 °CN/A
Predicted Density 1.38 ± 0.1 g/cm³N/A
Spectral Characteristics (Predicted)

¹H NMR Spectroscopy:

  • CH₃ (methoxy): A singlet peak is expected around δ 3.8-4.0 ppm.

  • NH₂ (hydrazono): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • NH (ring): A broad singlet, also dependent on experimental conditions.

  • CH (pyrimidine ring): A singlet or doublet (depending on coupling with the ring NH) is anticipated in the aromatic region, likely around δ 7.5-8.0 ppm.

¹³C NMR Spectroscopy:

  • CH₃ (methoxy): A signal is expected around δ 55-60 ppm.

  • C-O (pyrimidine ring): The carbon attached to the methoxy group is predicted to appear around δ 150-160 ppm.

  • C=N (pyrimidine ring): The imine-like carbons in the ring will likely resonate at lower fields, in the range of δ 140-160 ppm.

  • C-H (pyrimidine ring): The carbon bearing a hydrogen atom is expected to have a chemical shift in the range of δ 120-130 ppm.

Infrared (IR) Spectroscopy:

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazono and ring amine groups.

  • C-H stretching: Peaks around 2850-3100 cm⁻¹ due to the methyl and aromatic C-H bonds.

  • C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

  • C-O stretching: A distinct band for the methoxy group's C-O bond, typically found around 1050-1250 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion (M⁺): A prominent peak at m/z = 140.

  • Key Fragmentation Patterns: Expect losses of small, stable molecules such as diazene (N₂H₂), ammonia (NH₃), and the methyl group (CH₃), as well as characteristic fragmentation of the pyrimidine ring.

Section 2: Synthesis and Purification

A definitive, published synthetic protocol for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is not currently available. However, based on established methods for the synthesis of analogous hydrazinopyrimidines, a reliable synthetic strategy can be proposed.[4][5] The most plausible approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 5-methoxypyrimidine precursor with hydrazine.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized 5-methoxypyrimidine derivative. A common precursor would be 4-chloro-5-methoxypyrimidine.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrazinolysis Start 5-Methoxypyrimidin-4-ol Product1 4-Chloro-5-methoxypyrimidine Start->Product1 Reflux Reagent1 POCl₃ Reagent1->Product1 Product1_ref 4-Chloro-5-methoxypyrimidine Product2 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Product1_ref->Product2 Stir at room temp. Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent2->Product2 Solvent Ethanol Solvent->Product2

Caption: Proposed synthetic workflow for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Chloro-5-methoxypyrimidine (Precursor)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxypyrimidin-4-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-5-methoxypyrimidine.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

  • Dissolve the purified 4-chloro-5-methoxypyrimidine (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, a precipitate may form. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Section 3: Chemical Reactivity and Potential for Derivatization

The chemical reactivity of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is primarily dictated by the nucleophilic hydrazono group and the electron-rich dihydropyrimidine ring. This combination of functional groups opens up a wide array of possibilities for further chemical transformations, making it a valuable building block in organic synthesis.

Reactions at the Hydrazono Moiety

The hydrazono group is a versatile handle for the construction of various heterocyclic systems. A key reaction is its condensation with dicarbonyl compounds or their equivalents to form fused pyrazole rings, leading to the synthesis of pyrazolo[3,4-d]pyrimidines. These are purine analogs and have been extensively studied for their biological activities.

G Start 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine Product Pyrazolo[3,4-d]pyrimidine Derivative Start->Product Condensation Reagent 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Reagent->Product Solvent Ethanol or Acetic Acid Solvent->Product

Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.

Reactions Involving the Dihydropyrimidine Ring

The dihydropyrimidine ring can potentially undergo oxidation to its aromatic pyrimidine counterpart. Furthermore, the methoxy group at the 5-position can influence the regioselectivity of electrophilic substitution reactions on the ring, should the ring be sufficiently activated.

Section 4: Potential Biological and Pharmacological Significance

While no specific biological activities have been reported for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, the extensive research on structurally related pyrimidine and hydrazone derivatives provides a strong basis for predicting its potential therapeutic applications.

  • Anticancer Activity: Many pyrimidine derivatives are known to exhibit potent anticancer properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation.[2]

  • Antimicrobial and Antiviral Activity: The pyrimidine scaffold is present in numerous antimicrobial and antiviral drugs. The hydrazone moiety is also a well-known pharmacophore in this therapeutic area.

  • Anti-inflammatory Properties: Certain dihydropyrimidine derivatives have shown promise as anti-inflammatory agents.[6]

The combination of the pyrimidine core, the methoxy group (which can modulate lipophilicity and metabolic stability), and the reactive hydrazono group makes 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine a highly attractive scaffold for lead generation in drug discovery programs targeting these and other diseases.

Section 5: Conclusion and Future Directions

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine represents a molecule of significant synthetic and medicinal potential that is currently underexplored. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential for further derivatization and biological evaluation.

Future research should focus on:

  • Validating the Proposed Synthesis: The successful synthesis and unambiguous characterization of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine are the essential first steps.

  • Exploring its Reactivity: A systematic investigation of its reactivity will unlock its full potential as a synthetic building block.

  • Biological Screening: Comprehensive biological screening against a panel of relevant targets (e.g., kinases, microbial enzymes) will be crucial to identify its therapeutic potential.

By providing this foundational knowledge, it is hoped that this guide will stimulate further research into this promising molecule and contribute to the advancement of medicinal chemistry and drug discovery.

References

Sources

An In-depth Technical Guide to the Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways, mechanistic details, and practical considerations for the preparation of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis of pyrimidine derivatives is a cornerstone of modern pharmaceutical research, as this scaffold is a constituent of numerous bioactive molecules.[1]

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleobases essential for DNA and RNA.[1] The functionalization of the pyrimidine ring, particularly with hydrazono and methoxy groups, can impart a diverse range of pharmacological activities, such as antimicrobial, antitumor, and antiviral properties.[1][2] The target molecule, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, represents a valuable scaffold for further chemical elaboration and biological screening. This guide will detail a robust and well-precedented synthetic approach, drawing upon established methodologies for the synthesis of analogous hydrazinopyrimidines.

Tautomerism: A Key Structural Consideration

It is crucial to recognize that 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine can exist in tautomeric equilibrium with its isomer, 4-Hydrazino-5-methoxypyrimidine. The hydrazono form features a carbon-nitrogen double bond, while the hydrazino form contains a nitrogen-nitrogen single bond. The predominant tautomer can be influenced by factors such as the solvent, pH, and temperature. For the purpose of this guide, the target molecule will be referred to by its hydrazono name, with the understanding that the hydrazino tautomer is also likely present.

Proposed Synthetic Strategy: A Two-Step Approach

A common and effective method for the synthesis of hydrazinopyrimidines involves the nucleophilic aromatic substitution of a halo-pyrimidine with hydrazine.[3][4] Therefore, a logical and experimentally validated approach to the synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine involves a two-step sequence:

  • Chlorination: Synthesis of the key intermediate, 4-chloro-5-methoxypyrimidine, from a suitable precursor.

  • Hydrazinolysis: Reaction of 4-chloro-5-methoxypyrimidine with hydrazine hydrate to yield the target compound.

This strategy is advantageous due to the commercial availability of starting materials and the generally high yields reported for these types of reactions in the literature.[3]

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway Start 5-Methoxyuracil Intermediate 4-Chloro-5-methoxypyrimidine Start->Intermediate POCl3, Heat Product 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine Intermediate->Product Hydrazine Hydrate (N2H4·H2O)

Caption: Proposed two-step synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-5-methoxypyrimidine

The initial and critical step is the conversion of a readily available starting material into a reactive 4-chloropyrimidine derivative. A suitable and commercially available precursor for this transformation is 5-methoxyuracil. The hydroxyl groups of the uracil ring can be converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and widely employed method for the synthesis of chloropyrimidines.[3]

Experimental Protocol: Chlorination of 5-Methoxyuracil

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-Methoxyuracil142.1114.2 g0.1
Phosphorus oxychloride (POCl₃)153.3392 mL (153.3 g)1.0
N,N-Dimethylaniline (optional)121.18As needed-
Toluene-200 mL-
Ice-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 5-methoxyuracil (0.1 mol) and phosphorus oxychloride (1.0 mol) is prepared. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux (approximately 105-110 °C) for 3-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

  • The remaining residue is cooled in an ice bath and then cautiously poured onto crushed ice. This step must be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product is then extracted with a suitable organic solvent, such as toluene or ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-chloro-5-methoxypyrimidine.

  • The crude product can be purified by column chromatography or recrystallization to obtain the pure intermediate.

Reaction Mechanism: Chlorination

The chlorination of the uracil derivative with phosphorus oxychloride proceeds through the formation of a highly electrophilic intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester-like intermediate. Subsequent nucleophilic attack by the chloride ion displaces the phosphate group, resulting in the formation of the chloropyrimidine.

Part 2: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

The final step in the synthesis is the nucleophilic substitution of the chloro group in 4-chloro-5-methoxypyrimidine with hydrazine. Hydrazine is a potent nucleophile and readily displaces the chloride at the C4 position of the pyrimidine ring.[3][5]

Experimental Protocol: Hydrazinolysis of 4-Chloro-5-methoxypyrimidine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Chloro-5-methoxypyrimidine144.5614.5 g0.1
Hydrazine Hydrate (80%)50.0612.5 mL~0.2
Ethanol-200 mL-
Diethyl Ether-As needed-

Procedure:

  • To a solution of 4-chloro-5-methoxypyrimidine (0.1 mol) in ethanol (200 mL) in a round-bottom flask, hydrazine hydrate (approximately 0.2 mol) is added dropwise at room temperature with stirring.[3]

  • The reaction is typically exothermic, and the temperature should be monitored. After the initial exotherm subsides, the mixture is stirred at room temperature for several hours (typically 5-20 hours) or gently heated to ensure complete reaction.[3] Reaction progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid product is washed with cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

  • The product is then dried under vacuum to yield 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA_r)

The reaction of 4-chloro-5-methoxypyrimidine with hydrazine proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient C4 carbon of the pyrimidine ring, which bears the chloro-leaving group. This addition step forms a tetrahedral intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the elimination of the chloride ion, yielding the final hydrazinopyrimidine product.

Diagram of the Hydrazinolysis Mechanism

Hydrazinolysis Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination cluster_2 Tautomerization Reactants 4-Chloro-5-methoxypyrimidine + N2H4 Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate Addition Product 4-Hydrazino-5-methoxypyrimidine + Cl- Intermediate->Product Elimination Final_Product 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine Product->Final_Product Proton Transfer

Caption: Mechanism of the hydrazinolysis reaction followed by tautomerization.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, a combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the methoxy group, the pyrimidine ring protons, and the hydrazono/hydrazino protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H, C=N, and C-O functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine can be reliably achieved through a two-step process involving the chlorination of 5-methoxyuracil followed by hydrazinolysis. This method is based on well-established and high-yielding reactions in pyrimidine chemistry. The resulting compound serves as a versatile building block for the development of novel therapeutic agents, and its synthesis is accessible to researchers with a standard organic chemistry laboratory setup. Careful execution of the experimental procedures and thorough characterization of the intermediates and final product are essential for obtaining a pure and well-defined compound for further research and development.

References

  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Synthesis of new triazolopyrimidines and substituted pyrimidines.
  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiprolifer
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4 ',5 ': 4,5]thiazolo[3,2-a]benzimidazole.
  • SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL)

Sources

An In-depth Technical Guide to 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (CAS Number: 99419-06-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine based on available chemical literature and data for structurally related compounds. Specific experimental data for this compound (CAS 99419-06-4) is limited in the public domain. Therefore, some information presented, particularly regarding synthesis and biological activity, is predictive and based on established principles of medicinal and synthetic chemistry.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine. Beyond its role in nucleic acids, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of a hydrazono functional group at the 4-position of the dihydropyrimidine core, as seen in 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, offers a rich platform for further chemical modification and exploration of novel biological effects. Hydrazones themselves are a class of compounds known for a broad spectrum of bioactivities.[3]

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is presented below.

PropertyValueSource
CAS Number 99419-06-4N/A
Molecular Formula C₅H₈N₄ON/A
Molecular Weight 140.14 g/mol N/A
IUPAC Name 4-hydrazinylidene-5-methoxy-1,4-dihydropyrimidineN/A
Appearance Predicted to be a solidN/A
Solubility Predicted to be soluble in organic solvents like DMSO and methanolN/A
Storage Store in an inert atmosphere, preferably at low temperatures (-20°C)N/A

Proposed Synthesis Pathway

A potential precursor for this synthesis is 4-chloro-5-methoxypyrimidine. The proposed two-step synthesis is outlined below:

Step 1: Synthesis of 4-Chloro-5-methoxypyrimidine

The synthesis would likely begin with a commercially available or readily synthesized 5-methoxypyrimidin-4-one. Chlorination of the pyrimidinone is a standard transformation that can be achieved using various chlorinating agents, such as phosphorus oxychloride (POCl₃).

Step 2: Hydrazinolysis of 4-Chloro-5-methoxypyrimidine

The resulting 4-chloro-5-methoxypyrimidine can then be reacted with hydrazine hydrate. The highly nucleophilic hydrazine will displace the chloride at the C4 position to yield the desired 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. This reaction is typically carried out in a polar solvent like ethanol or isopropanol.

Synthesis_Pathway 5-methoxypyrimidin-4-one 5-methoxypyrimidin-4-one 4-chloro-5-methoxypyrimidine 4-chloro-5-methoxypyrimidine 5-methoxypyrimidin-4-one->4-chloro-5-methoxypyrimidine POCl₃ target 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine 4-chloro-5-methoxypyrimidine->target Hydrazine Hydrate

Caption: Proposed synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Spectroscopic Characterization (Predicted)

Detailed experimental spectral data for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is not publicly available. However, based on its structure, the following spectral characteristics can be predicted:

  • ¹H NMR: Protons on the pyrimidine ring, the methoxy group, and the hydrazono group would exhibit characteristic chemical shifts. The NH and NH₂ protons of the hydrazono group would likely appear as broad singlets.

  • ¹³C NMR: The spectrum would show distinct signals for the five carbon atoms in the molecule, with the chemical shifts influenced by their electronic environment (e.g., attachment to nitrogen or oxygen).

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the hydrazono group, C=N stretching of the pyrimidine ring and the hydrazone, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (140.14 g/mol ) would be expected. Fragmentation patterns would likely involve the loss of the methoxy group, the hydrazino group, and cleavage of the pyrimidine ring.

Potential Biological Activities and Applications in Drug Discovery

The structural motifs present in 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine suggest several potential avenues for biological activity, making it an interesting scaffold for drug discovery.

Anticancer Potential: Numerous pyrimidine derivatives have demonstrated potent anticancer activity.[8][9] Furthermore, hydrazone-containing compounds have been investigated as anticancer agents, with some showing significant efficacy.[10][11] The combination of these two pharmacophores in the target molecule suggests that it could be a valuable starting point for the development of novel antiproliferative agents. The hydrazono moiety provides a handle for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships.

Antimicrobial Activity: The pyrimidine core is found in several antimicrobial drugs. Hydrazone derivatives have also been reported to possess antibacterial and antifungal properties.[12][13] Therefore, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and its derivatives warrant investigation for their potential as antimicrobial agents.

Other Potential Activities: The broader class of pyrimidine hydrazones has been associated with a wide range of other biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.[1][2]

Experimental Protocols (Hypothetical)

The following are hypothetical, high-level experimental protocols for the synthesis and preliminary biological evaluation of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. These are intended as a starting point for methods development and would require optimization.

Protocol 1: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

  • Chlorination of 5-methoxypyrimidin-4-one:

    • To a stirred solution of 5-methoxypyrimidin-4-one in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at 0°C.

    • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully quench with ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-5-methoxypyrimidine.

    • Purify the crude product by column chromatography.

  • Hydrazinolysis of 4-chloro-5-methoxypyrimidine:

    • Dissolve the purified 4-chloro-5-methoxypyrimidine in ethanol.

    • Add hydrazine hydrate to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system to yield 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrazinolysis a Dissolve 5-methoxypyrimidin-4-one b Add POCl₃ dropwise at 0°C a->b c Reflux and monitor by TLC b->c d Quench, extract, and purify c->d e Dissolve 4-chloro-5-methoxypyrimidine d->e Purified Intermediate f Add hydrazine hydrate e->f g Stir and monitor by TLC f->g h Isolate and purify product g->h

Caption: A generalized workflow for the proposed synthesis.

Protocol 2: Preliminary In Vitro Anticancer Screening

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (dissolved in DMSO) for 48-72 hours.

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine represents an intriguing, yet underexplored, chemical entity. The convergence of the biologically significant pyrimidine core with the versatile hydrazono functionality suggests a high potential for this compound and its derivatives in the field of medicinal chemistry. While concrete experimental data is currently lacking, the proposed synthetic route is chemically sound and provides a clear path for its preparation.

Future research should focus on the successful synthesis and thorough characterization of this molecule. Following this, a systematic evaluation of its biological activities, beginning with broad screening panels for anticancer and antimicrobial effects, is warranted. The hydrazono group offers a convenient point for chemical modification, enabling the generation of a diverse library of analogs. This would facilitate the establishment of structure-activity relationships and the potential optimization of any initial biological "hits" into lead compounds for drug development. The insights gained from such studies would not only shed light on the therapeutic potential of this specific compound but also contribute to the broader understanding of the chemical biology of pyrimidine hydrazones.

References

  • Synthesis of potential and biologically active pyrimidine hydrazones derivatives. (2024). ResearchGate. [Link]

  • Kaplancıklı, Z. A., et al. (2014). Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Letters in Drug Design & Discovery, 11(1), 76-81.
  • Kaplancıklı, Z. A., et al. (2014). s Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Bentham Science Publishers.
  • Biologically active Pyrimidine Hydrazones. (2014). Asian Journal of Pharmaceutical Research, 4(2), 84-88.
  • Kaplancıklı, Z. A., et al. (2013). Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Letters in Drug Design & Discovery, 11(1), 76-81.
  • Brown, D. J., & Jacobsen, N. W. (1965). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 375-380.
  • Jiangsu Agricultural Hormone Engineering Technology Research Centre Co Ltd. (2015). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′: 4, 5] thiazolo [3, 2‐a] benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286.
  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery. (2023). BenchChem.
  • Sarhan, A. O., & El-Wareth, A. (2000). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4 ',5 ': 4,5]thiazolo[3,2-a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286.
  • Sarhan, A. O., & El-Wareth, A. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′ 5′: 4, 5] thiazolo [3, 2‐a] benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286.
  • Li, Y., et al. (2020). Novel[1][12][13] triazolo [4, 5-d] pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424.

  • Al-Tel, T. H. (2011). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Molecules, 16(11), 9335-9348.
  • Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2021). Research Journal of Pharmacy and Technology, 14(11), 5895-5901.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Sun, K., et al. (2017). Design, synthesis and biological evaluation of[1][12][13] triazolo [4, 5-d] pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. European Journal of Medicinal Chemistry, 126, 993-1004.

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively published, this document leverages established principles of organic chemistry and spectroscopy to present a detailed analysis. We will explore its structural elucidation through a combination of proposed synthetic pathways, predicted spectroscopic characteristics, and standardized analytical protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering foundational insights into the characterization of novel pyrimidine derivatives.

Introduction: The Pyrimidine-Hydrazone Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases found in DNA and RNA (cytosine and thymine) and a wide array of therapeutic agents.[1] The dihydropyrimidine core, in particular, is found in drugs known for their activity as calcium channel blockers and antihypertensive agents.[2]

The incorporation of a hydrazone moiety (R1R2C=NNH2) introduces a versatile functional group known to confer a broad spectrum of biological activities. Hydrazones are recognized for their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The combination of the pyrimidine and hydrazone pharmacophores in 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine suggests a molecule with significant potential for biological activity, making its structural characterization a critical step in its potential development as a therapeutic agent.

Molecular Structure and Properties

The core structure of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine consists of a dihydropyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms. It is substituted with a methoxy group at the 5-position and a hydrazono group at the 4-position.

Table 1: Physicochemical Properties of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

PropertyValueSource
CAS Number 99419-06-4Internal Database
Molecular Formula C₅H₈N₄OInternal Database
Molecular Weight 140.14 g/mol Internal Database
SMILES COC1=CNC=NC1=NNInternal Database
InChI Key PEJFLTBQJYNGOC-UHFFFAOYSA-NInternal Database

Proposed Synthetic Pathway

The proposed synthesis would likely begin with a suitable precursor, 4-chloro-5-methoxypyrimidine. The reaction with hydrazine hydrate would proceed via nucleophilic aromatic substitution, where the highly nucleophilic hydrazine displaces the chloride leaving group.

G cluster_0 Proposed Synthesis 4-chloro-5-methoxypyrimidine 4-chloro-5-methoxypyrimidine Reaction Nucleophilic Aromatic Substitution 4-chloro-5-methoxypyrimidine->Reaction Hydrazine_hydrate Hydrazine hydrate (NH₂NH₂·H₂O) Hydrazine_hydrate->Reaction Product 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Reaction->Product Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction

Caption: Proposed synthetic workflow for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Experimental Protocol: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-5-methoxypyrimidine (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Precipitate the product by adding cold water. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Spectroscopic and Structural Characterization

The definitive structural elucidation of a novel compound relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic characteristics for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine based on its functional groups and data from analogous structures.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH₃ (methoxy) ~3.8Singlet3HMethoxy protons are typically found in this region.
NH (ring) ~6.5-7.5Broad Singlet1HNH proton of the dihydropyrimidine ring.
CH (ring) ~7.0-8.0Multiplet2HAromatic protons on the pyrimidine ring.
NH₂ (hydrazono) ~4.5-5.5Broad Singlet2HProtons of the hydrazono group, exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
CH₃ (methoxy) ~55-60Typical chemical shift for a methoxy carbon.
C-5 (ring) ~140-150Carbon attached to the electron-donating methoxy group.
C-4 (ring) ~155-165Carbon of the C=N bond of the hydrazone.
C-2, C-6 (ring) ~145-160Carbons within the dihydropyrimidine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
N-H (hydrazono) 3200-3400Medium, BroadStretching
C-H (aromatic) 3000-3100MediumStretching
C-H (aliphatic) 2850-2950MediumStretching
C=N (ring/hydrazono) 1620-1680StrongStretching
C-O (methoxy) 1050-1250StrongStretching
N-H (bend) 1590-1650MediumBending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion Peak (M+) : m/z = 140.14

  • Key Fragmentation Pathways : Common fragmentation patterns for pyrimidine derivatives involve the loss of small neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.[6] For 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, expected fragmentations could include the loss of the methoxy group (•OCH₃), the hydrazono group (•N₂H₃), or cleavage of the pyrimidine ring.

G cluster_1 Analytical Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS X-Ray X-Ray Crystallography (if crystalline) Synthesis->X-Ray Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure X-Ray->Structure

Caption: Standard analytical workflow for structural elucidation.

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional atomic arrangement, bond lengths, and bond angles, single-crystal X-ray crystallography is the gold standard.[7]

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure and refine the atomic positions.

Potential Biological Significance and Signaling Pathways

Derivatives of pyrimidine and hydrazone are known to interact with a variety of biological targets. Fused pyrimidines, for instance, are known to target various biological molecules implicated in cancer.[8] Dihydropyrimidinone-pyrazole hybrids have been investigated as potential inhibitors of SHP2, a protein tyrosine phosphatase involved in cell growth signaling pathways.[9]

Given its structure, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine could potentially act as an inhibitor of kinases, phosphatases, or other enzymes involved in cell signaling cascades relevant to diseases such as cancer.

G cluster_2 Hypothetical Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Compound 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine Compound->Kinase1 Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 Activation Transcription Transcription Factor Kinase2->Transcription Activation Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothetical inhibition of a kinase cascade by the title compound.

Conclusion

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is a molecule of significant interest due to its hybrid structure, combining the well-established pharmacophores of pyrimidine and hydrazone. While specific experimental data is sparse, this guide has provided a comprehensive theoretical framework for its synthesis and structural characterization. The proposed synthetic route is robust and based on established chemical principles. The predicted spectroscopic data provides a solid foundation for researchers to identify and characterize this molecule. Further investigation into the biological activities of this compound is warranted, given the rich pharmacology of its constituent moieties.

References

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biginelli reaction. (2023). In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Retrieved from [Link]

  • BIGINELLI REACTION. (n.d.). [PowerPoint presentation]. Retrieved from [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). Journal of Mass Spectrometry, 44(5), 723-730.
  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. (2014). Beilstein Journal of Organic Chemistry, 10, 123-129.
  • Biginelli reaction: Significance and symbolism. (2024, December 12). Wisdomlib. Retrieved from [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (2008). Rasayan Journal of Chemistry, 1(4), 795-800.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
  • An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. (1998). Synlett, 1998(1), 89-90.
  • The Hantzsch Synthesis of 1,4-Dihydropyridines: A Comprehensive Technical Guide. (2025). BenchChem.
  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (1965). Journal of the American Chemical Society, 87(22), 5254–5255.
  • BenchChem. (2025).
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. (2014). Molecules, 19(11), 18624-18642.
  • Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024). ACS Omega.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • IR spectra of hydrazones I and complexes II–V. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical shifts (δ, ppm) 1 H NMR of the studied compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • BenchChem. (2025).
  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and mechanism of novel fluorescent coumarin-dihydropyrimidinone dyads obtained by Biginelli multicomponent reaction. (2020). RSC Advances, 10(54), 32543-32554.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(7), 1195-1215.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. (2025). Oriental Journal of Chemistry, 41(4).
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction. (2026). Future Medicinal Chemistry.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). In Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021). Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 621-632.
  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1258-1268.
  • Potential biological targets for bioassay development in drug discovery of Sturge-Weber syndrome. (2017). Chemical Biology & Drug Design, 90(4), 511-518.
  • Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. (2024). Archiv der Pharmazie.
  • Identifying potential drug targets and candidate drugs for COVID-19: biological networks and structural modeling approaches. (2021). Scientific Reports, 11(1), 4064.
  • Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes. (2019). Inorganic Chemistry, 58(24), 16364-16371.

Sources

biological activity of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Derivatives

Authored by a Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds, including nucleic acids.[1] Its derivatives, particularly dihydropyrimidines (DHPMs), have garnered significant attention for their diverse pharmacological activities, ranging from antimicrobial to anticancer effects.[2] This guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives. While direct research on this specific scaffold is nascent, this document synthesizes information on its core structural components—the dihydropyrimidine ring, the hydrazone moiety, and the methoxy group—to build a comprehensive profile of its predicted biological activities and to provide a roadmap for future research and development.

The Architectural Blueprint: Core Structural Components and Their Significance

The predicted biological activity of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives can be logically inferred by dissecting the roles of its constituent parts.

The 1,4-Dihydropyrimidine (Dihydropyrimidinone) Scaffold: A Privileged Structure

The 1,4-dihydropyrimidine core is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. DHPMs are typically synthesized via the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[3] This versatile synthesis allows for a wide range of substituents to be introduced at various positions, leading to a diverse library of compounds with distinct biological profiles.

DHPMs are known to exhibit a broad spectrum of activities, including:

  • Anticancer Activity: Many DHPM derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]

  • Antimicrobial Activity: The dihydropyrimidine ring is a key feature in several antibacterial and antifungal agents.[4]

  • Calcium Channel Modulation: Certain DHPMs are structurally analogous to dihydropyridine calcium channel blockers used in the treatment of hypertension.

The Hydrazone Moiety (-C=N-NH-): A Versatile Pharmacophore

The hydrazone moiety is another critical component that imparts significant biological activity. Hydrazones are formed by the condensation of hydrazines with aldehydes or ketones.[5] The presence of the azometine group (-C=N-) in hydrazones is crucial for their biological effects. Hydrazone-containing compounds have been reported to possess:

  • Antimicrobial Properties: The ability to form hydrogen bonds and their electron-donating/accepting capabilities make hydrazones effective against a range of microbial pathogens.[5]

  • Anticancer Potential: Several hydrazone derivatives have been investigated as anticancer agents due to their ability to interfere with various cellular processes.

  • Anti-inflammatory and Analgesic Effects.

The 5-Methoxy Group (-OCH₃): A Modulator of Physicochemical Properties

The methoxy group is a common substituent in many pharmaceuticals. Its presence on the dihydropyrimidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. The 5-methoxy substitution, in particular, has been explored in various heterocyclic systems to enhance biological activity.[6]

Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Derivatives: A Proposed Pathway

A plausible synthetic route to the target compounds can be envisioned based on established organic chemistry principles. The synthesis would likely begin with a modified Biginelli reaction to construct the 5-methoxy-dihydropyrimidine core, followed by the introduction of the hydrazono moiety.

Synthetic Pathway reagents β-ketoester with 5-methoxy group + Aldehyde + Thiourea dihydropyrimidine 5-Methoxy-2-thioxo-1,2,3,4-tetrahydropyrimidine reagents->dihydropyrimidine Biginelli Reaction methylthio 2-Methylthio-5-methoxy-1,4-dihydropyrimidine dihydropyrimidine->methylthio S-Methylation methylation Methylating Agent (e.g., Methyl Iodide) hydrazino 4-Hydrazino-5-methoxy-1,4-dihydropyrimidine methylthio->hydrazino Hydrazinolysis hydrazine Hydrazine Hydrate final_product 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Derivative hydrazino->final_product Condensation aldehyde_ketone Aldehyde/Ketone (R-CHO/R-CO-R') aldehyde_ketone->final_product

Caption: Proposed synthetic pathway for 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives.

Potential Biological Activities: An Evidence-Based Projection

Based on the known activities of the core components, 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives are promising candidates for evaluation in several therapeutic areas.

Antimicrobial and Antifungal Activity

Both dihydropyrimidines and hydrazones have a well-documented history of antimicrobial activity.[4][5] The combination of these two pharmacophores in a single molecule is a promising strategy for developing novel antimicrobial agents. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 1: Antimicrobial Activity of Representative Dihydropyrimidine Derivatives

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
Dihydropyrimidine-2(1H)-onesEscherichia coli32 - 64[4]
Pseudomonas aeruginosa32 - 64[4]
Staphylococcus aureus32 - 64[4]
Candida albicans32[4]
Aspergillus niger32[4]
Anticancer Activity

The anticancer potential of dihydropyrimidines is a significant area of research.[2] The introduction of the hydrazono moiety could enhance this activity by providing additional sites for interaction with biological targets, such as kinases or DNA.

Anticancer Mechanism Compound 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine Derivative Target Cellular Target (e.g., Kinase, DNA) Compound->Target Signaling Inhibition of Signaling Pathways Target->Signaling Proliferation Decreased Cell Proliferation Signaling->Proliferation Apoptosis Induction of Apoptosis Signaling->Apoptosis Cancer Cancer Cell Death Proliferation->Cancer Apoptosis->Cancer

Caption: Potential mechanism of anticancer action.

Table 2: Cytotoxic Activity of Selected Dihydropyrimidine Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineActivity (IC₅₀ in µM)Reference
Thiazole substituted 1,4-DHPsMCF-7 (Breast)28.5 ± 3.5[7]
LS180 (Colon)29.7 ± 4.7[7]
MOLT-4 (Leukemia)17.4 ± 2.0[7]
TetrahydropyrimidinesHeLa (Cervical)43.63[8]
K562 (Leukemia)67.97 - 79.94[8]
MDA-MB-231 (Breast)74.12[8]

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies on 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives are not yet available, general trends from related dihydropyrimidine and hydrazone compounds can guide future optimization efforts.[1][9]

  • Substitution on the Hydrazono Moiety: The nature of the R group(s) on the hydrazono nitrogen can significantly impact activity. Aromatic or heteroaromatic rings with various substituents could be explored to modulate potency and selectivity.

  • Modifications at the 1- and 2-positions of the Dihydropyrimidine Ring: Alkylation or arylation at the N1 position and variations of the substituent at the C2 position (e.g., oxo, thioxo) can influence the biological profile.

  • The Role of the 5-Methoxy Group: Comparative studies with analogues lacking the 5-methoxy group or having other substituents at this position would elucidate its contribution to the observed activity.

Future research should focus on the synthesis of a library of these derivatives with systematic structural variations, followed by comprehensive biological screening to establish a clear SAR.

Generalized Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of the target compounds, which should be adapted and optimized based on specific experimental conditions.

General Synthetic Procedure
  • Synthesis of the 5-Methoxy-dihydropyrimidine Core: A mixture of a β-ketoester bearing a 5-methoxy group, an appropriate aldehyde, and thiourea in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl) is refluxed for several hours. The resulting precipitate is filtered, washed, and recrystallized to yield the 5-methoxy-2-thioxo-1,2,3,4-tetrahydropyrimidine.

  • S-Methylation: The thione is treated with a methylating agent like methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at room temperature to yield the 2-methylthio derivative.

  • Hydrazinolysis: The 2-methylthio intermediate is refluxed with hydrazine hydrate in a suitable solvent to afford the 4-hydrazino-5-methoxy-1,4-dihydropyrimidine.

  • Formation of the Hydrazone: The 4-hydrazino derivative is condensed with a selected aldehyde or ketone in a solvent like ethanol with a catalytic amount of acetic acid under reflux to yield the final 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion

While the field of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives is still in its infancy, a systematic analysis of its structural components strongly suggests a high potential for significant biological activity, particularly in the realms of antimicrobial and anticancer applications. This guide provides a foundational framework for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising class of compounds. The versatility of the dihydropyrimidine and hydrazone scaffolds, coupled with the modulatory effects of the methoxy group, offers a rich chemical space for the discovery of novel therapeutic agents.

References

  • Der Pharma Chemica. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship study of the compounds 4-16. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Retrieved from [Link]

  • PubMed. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Retrieved from [Link]

  • MDPI. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Retrieved from [Link]

  • PubMed. (2023). Structure-activity relationships of dihydropyrimidone inhibitors against native and auto-processed human neutrophil elastase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Retrieved from [Link]

  • MDPI. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Retrieved from [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Retrieved from [Link]

  • PubMed. (2014). Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • MDPI. (2022). The Evaluation of DHPMs as Biotoxic Agents on Pathogen Bacterial Membranes. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. This guide delves into the hypothetical mechanism of action of a specific, yet understudied derivative, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. In the absence of direct experimental data for this compound, we will leverage established knowledge of the dihydropyrimidine and 1,4-dihydropyridine pharmacophores, as well as the functional significance of the hydrazono moiety, to propose several plausible biological activities and their underlying molecular mechanisms. This document aims to serve as a foundational resource to stimulate and guide future research into this promising molecule. We will explore potential roles as a calcium channel modulator, an anticancer agent, and an antimicrobial compound, providing detailed, actionable experimental protocols to validate these hypotheses.

The Dihydropyrimidine Scaffold: A Privileged Pharmacophore

Dihydropyrimidines (DHPMs) and their related 1,4-dihydropyridines (1,4-DHPs) are heterocyclic organic compounds that have garnered significant attention in the field of drug discovery.[1][2] Their structural versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[3][4] The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making its derivatives intriguing candidates for interacting with biological systems.[1][5]

Clinically successful drugs like Nifedipine, a 1,4-dihydropyridine, have cemented the importance of this scaffold in cardiovascular medicine as potent L-type calcium channel blockers.[2][6] However, the therapeutic potential of DHPMs extends far beyond calcium channel modulation, with derivatives exhibiting anticancer, anti-inflammatory, antiviral, antibacterial, and antioxidant properties.[1][7][8] The specific biological activity is intricately linked to the nature and position of substituents on the dihydropyrimidine ring, a concept central to the structure-activity relationship (SAR) studies of these compounds.[9][10][11]

Deconstructing 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine: Structural Clues to Function

The structure of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine presents several key features that can inform our hypotheses about its mechanism of action:

  • The 1,4-dihydropyrimidine Core: This central scaffold is the foundation of its potential biological activities, sharing properties with the well-studied 1,4-dihydropyridines.[2][3]

  • The 4-Hydrazono Group: The hydrazone moiety (-C=N-NH2) is a known pharmacophore associated with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[12][13][14] Its presence suggests a departure from the classical calcium channel blocking profile and points towards other potential cellular targets.

  • The 5-Methoxy Group: The methoxy (-OCH3) substitution at the 5-position can influence the molecule's electronics, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins.

Given these structural elements, we will now explore three primary, plausible mechanisms of action for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Proposed Mechanism of Action I: Modulation of Voltage-Gated Calcium Channels

While the hydrazono group might suggest alternative activities, the dihydropyridine core is strongly associated with the modulation of L-type voltage-gated calcium channels.[2][6] It is plausible that 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine retains some affinity for these channels.

Hypothetical Signaling Pathway

calcium_channel_modulation compound 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine l_type_ca_channel L-type Ca2+ Channel compound->l_type_ca_channel ca_influx Ca2+ Influx l_type_ca_channel->ca_influx Inhibits or alters cellular_response Downstream Cellular Responses (e.g., muscle contraction, neurotransmitter release) ca_influx->cellular_response

Caption: Proposed modulation of L-type calcium channels.

Experimental Validation Protocol: Patch-Clamp Electrophysiology

This protocol is designed to directly measure the effect of the compound on the activity of L-type calcium channels in a controlled in vitro setting.

Objective: To determine if 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine modulates L-type calcium channel currents.

Methodology:

  • Cell Culture: Utilize a cell line that endogenously expresses L-type calcium channels, such as the A7r5 vascular smooth muscle cell line.[15] Culture the cells under standard conditions (37°C, 5% CO2).

  • Whole-Cell Patch-Clamp:

    • Prepare a bath solution containing a high concentration of a charge carrier (e.g., 20 mM BaCl2) to enhance inward currents through calcium channels.

    • The internal pipette solution should contain a cesium-based solution to block potassium channels.

    • Establish a whole-cell patch-clamp configuration on a single A7r5 cell.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ba2+ currents through L-type calcium channels.

  • Compound Application:

    • Record baseline currents in the absence of the compound.

    • Prepare stock solutions of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the bath solution.

    • Perfuse the cells with increasing concentrations of the compound and record the corresponding currents.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the currents to the baseline current.

    • Plot a concentration-response curve and calculate the IC50 value if inhibition is observed.

Proposed Mechanism of Action II: Anticancer Activity via Dihydrofolate Reductase Inhibition

Certain dihydropyrimidine derivatives have been shown to possess antibacterial and anticancer properties by inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[16] The structural similarity of the dihydropyrimidine core to dihydrofolate makes this a plausible mechanism.

Hypothetical Signaling Pathway

dhfr_inhibition compound 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine dhfr Dihydrofolate Reductase (DHFR) compound->dhfr thf Tetrahydrofolate (THF) dhfr->thf Reduces dhf Dihydrofolate (DHF) dhf->dhfr nucleotide_synthesis Nucleotide Synthesis thf->nucleotide_synthesis dna_replication DNA Replication & Cell Proliferation nucleotide_synthesis->dna_replication

Caption: Proposed inhibition of DHFR and downstream effects.

Experimental Validation Protocol: Enzyme Inhibition and Cell Proliferation Assays

This two-part protocol first assesses the direct inhibitory effect on the DHFR enzyme and then evaluates the downstream consequence on cancer cell proliferation.

Part A: DHFR Enzyme Inhibition Assay

Objective: To quantify the inhibitory activity of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine against DHFR.

Methodology:

  • Reagents: Recombinant human DHFR enzyme, dihydrofolate (DHF), and NADPH.

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of DHF to tetrahydrofolate (THF).

  • Procedure:

    • In a 96-well UV-transparent plate, add buffer, NADPH, and varying concentrations of the test compound.

    • Initiate the reaction by adding DHFR and DHF.

    • Monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Part B: Cancer Cell Proliferation Assay

Objective: To determine the effect of the compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Lines: Use a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce MTT to formazan.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Proposed Mechanism of Action III: Antimicrobial Activity

The presence of both a dihydropyrimidine core and a hydrazono group strongly suggests potential antimicrobial activity.[1][12][17] Dihydropyrimidines have been reported to exhibit antibacterial and antifungal properties, and hydrazones are a well-established class of antimicrobial agents.[13][16][17]

Hypothetical Experimental Workflow

antimicrobial_testing_workflow start Start: Compound Synthesis & Characterization mic_determination Broth Microdilution for MIC Determination start->mic_determination time_kill_assay Time-Kill Kinetic Assay mic_determination->time_kill_assay bacterial_strains Gram-positive (e.g., S. aureus) Gram-negative (e.g., E. coli) bacterial_strains->mic_determination fungal_strains Fungal (e.g., C. albicans) mfc_determination Determination of Minimum Fungicidal Concentration (MFC) fungal_strains->mfc_determination results Data Analysis: - MIC & MFC values - Bactericidal/Bacteriostatic - Fungicidal/Fungistatic mfc_determination->results time_kill_assay->results

Caption: Workflow for evaluating antimicrobial activity.

Experimental Validation Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution:

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism, no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Comparative Data of Related Scaffolds

To provide context for potential activity, the following table summarizes the biological activities of various dihydropyrimidine and 1,4-dihydropyridine derivatives.

Compound ClassDerivative ExampleBiological ActivityTarget/MechanismPotency (IC50/MIC)
1,4-DihydropyridinesNifedipineAntihypertensiveL-type Ca2+ channel blockerLow micromolar range
DihydropyrimidinonesMonastrolAnticancerKinesin Eg5 inhibitor14 µM
DihydropyrimidinesFunctionalized amino DHPMAntibacterialDihydrofolate reductase inhibitorMIC: 4-16 µg/mL
Hydrazone DerivativesVariousAnti-inflammatory, AntimicrobialVariousVariable

Conclusion and Future Directions

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is a molecule of significant interest due to its unique combination of a dihydropyrimidine core and a hydrazono functional group. While its precise mechanism of action remains to be elucidated, this guide provides a scientifically grounded framework for future investigations. The proposed mechanisms—calcium channel modulation, DHFR inhibition leading to anticancer effects, and broad-spectrum antimicrobial activity—are based on the well-documented pharmacology of its constituent scaffolds.

The experimental protocols detailed herein offer a clear path forward for researchers to systematically test these hypotheses. The validation of any of these potential mechanisms could pave the way for the development of a new class of therapeutic agents. It is imperative that future work focuses on the empirical testing of this compound to unlock its full therapeutic potential.

References

  • Verma, A., Joshi, N., Singh, D., & Tiwari, M. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100148. [Link]

  • The Pharma Innovation. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. The Pharma Innovation Journal, 12(4), 546-549. [Link]

  • WJPMR. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 106-110. [Link]

  • Jadhav, S. B., & Gaikwad, K. V. (2020). Recent Advance in the Pharmacology of Dihydropyrimidinone. ResearchGate. [Link]

  • Verma, G., & Marella, A. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 70–76. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of dihydropyrimidine sulfanilamide VIII‐19. [Link]

  • Krakowska, A., & Zylewski, M. (1990). Biological activity of 1,4-dihydropyridine derivatives. Acta Microbiologica Polonica, 39(3-4), 167-172. [Link]

  • ResearchGate. (n.d.). Biological activity of 1,4-dihydropyridine derivatives. [Link]

  • Wikipedia. (n.d.). Hydrazone. [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. [Link]

  • Miller, A. A., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37691–37702. [Link]

  • Varghese, J., & Krishnaraj, K. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. ResearchGate. [Link]

  • Panda, S. S., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, 356(5), e2200664. [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6296. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, N. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Current Drug Discovery Technologies, 15(3), 235-244. [Link]

  • ResearchGate. (n.d.). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. [Link]

  • da Silva, G. V. J., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Molecules, 28(21), 7306. [Link]

  • Kumar, D., & Kumar, N. (2018). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Inflammation, 41(6), 1937–1953. [Link]

  • Roy, D., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(59), 37537-37548. [Link]

  • Kumar, A., & Sharma, G. (2018). Hydrazone: A promising pharmacophore in medicinal chemistry. Journal of Pharmacognosy and Phytochemistry, 7(1), 1236-1242. [Link]

  • Malhi, G. K., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29199-29237. [Link]

  • Beigh, S., et al. (2023). Dihydropyrimidinones: Recent Synthetic and Pharmacological Perspectives with Special Focus on Colon Cancer. SciSpace. [Link]

Sources

An In-Depth Technical Guide to 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles of organic synthesis and pharmacological screening, this document will explore the synthesis, chemical properties, and potential therapeutic applications of this molecule and its derivatives. While direct literature on this specific scaffold is emerging, this guide extrapolates from closely related and well-documented dihydropyrimidine and hydrazone analogs to provide a robust framework for future research and development.

Introduction: The Promise of Dihydropyrimidine Scaffolds

The dihydropyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Synthetic dihydropyrimidinones (DHPMs) and their derivatives have garnered considerable attention for their diverse pharmacological activities, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects.[2][3][4] The incorporation of a hydrazono moiety and a methoxy group into the dihydropyrimidine scaffold presents an intriguing avenue for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.

The methoxy group is a prevalent substituent in many natural products and approved drugs, often enhancing ligand-target binding, improving physicochemical properties, and favorably influencing absorption, distribution, metabolism, and excretion (ADME) parameters.[5] The hydrazone functionality is also a well-established pharmacophore known to contribute to a wide spectrum of biological activities, including antimicrobial and anti-HIV properties.[6][7] The strategic combination of these three components—the dihydropyrimidine core, the methoxy group, and the hydrazono substituent—forms the basis of the therapeutic potential of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine.

Synthesis and Chemical Properties

While a specific, optimized synthesis for 4-hydrazono-5-methoxy-1,4-dihydropyrimidine is not extensively documented in publicly available literature, a rational synthetic approach can be designed based on established methodologies for analogous compounds.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize the target compound and its derivatives is through a multi-step process, likely commencing with a variation of the well-known Biginelli reaction.[1] This multicomponent reaction provides a straightforward method for constructing the dihydropyrimidine core.

Experimental Protocol: Proposed Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Step 1: Synthesis of a 4-Chloro-5-methoxy-1,4-dihydropyrimidine Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxy-β-ketoester (1 equivalent), an appropriate aldehyde (1 equivalent), and urea or thiourea (1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile.[1]

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[1]

  • Reaction: Heat the mixture to reflux for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Chlorination: The resulting dihydropyrimidinone can then be chlorinated at the 4-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃), potentially in the presence of an acid scavenger such as triethylamine.[8]

Step 2: Hydrazinolysis to Yield the Final Product

  • Reaction Setup: Dissolve the 4-chloro-5-methoxy-1,4-dihydropyrimidine intermediate (1 equivalent) in a suitable solvent like ethanol or isopropanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (N₂H₄·H₂O) (1.5-2 equivalents) dropwise to the solution at room temperature.[8]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours, monitoring by TLC.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 4-hydrazono-5-methoxy-1,4-dihydropyrimidine.

Physicochemical Properties

The physicochemical properties of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine can be predicted based on its structure. These properties are crucial for its behavior in biological systems and for formulation development.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C₅H₈N₄O[9]
Molecular Weight 140.14 g/mol [9]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have moderate solubility in polar organic solventsInferred
Storage Inert atmosphere, store in freezer, under -20°C[9]
Spectroscopic Analysis

Characterization of the synthesized compound would rely on standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include peaks for the methoxy protons, the N-H protons of the hydrazono group and the dihydropyrimidine ring, and the C-H proton on the pyrimidine ring.[10]

  • ¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring, the methoxy carbon, and the carbon of the hydrazono group would be anticipated.[10]

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazinyl), C-H stretching (aromatic/methyl), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy) would be expected.[11]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns including the loss of the methoxy group and fragmentation of the pyrimidine ring.[11]

Potential Biological Activities and Therapeutic Applications

The structural motifs present in 4-hydrazono-5-methoxy-1,4-dihydropyrimidine suggest a broad range of potential biological activities. The dihydropyrimidine core is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets.[12]

Antimicrobial Activity

Both pyrimidine and hydrazone derivatives are well-documented for their antimicrobial properties.[7][13] Dihydropyrimidine derivatives have shown activity against a variety of bacterial and fungal strains.[2][14] The presence of the hydrazono group can further enhance this activity. Therefore, 4-hydrazono-5-methoxy-1,4-dihydropyrimidine and its analogs are promising candidates for development as novel antibacterial and antifungal agents, potentially addressing the growing challenge of multidrug-resistant pathogens.[7]

Antiviral Activity

Pyrimidine derivatives have been extensively investigated for their antiviral activity against a wide range of viruses, including influenza, herpes, hepatitis B and C, and HIV.[15][16][17] The hydrazone moiety has also been incorporated into compounds with demonstrated anti-HIV activity.[6] This suggests that the 4-hydrazono-5-methoxy-1,4-dihydropyrimidine scaffold could serve as a starting point for the design of new antiviral drugs.

Anticancer Activity

Dihydropyrimidinones have shown significant potential as anticancer agents.[3][18] The most well-known example is monastrol, which acts as an inhibitor of the mitotic kinesin Eg5.[3] The antiproliferative activity of dihydropyrimidine derivatives has been demonstrated against various cancer cell lines.[18] The development of novel 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives could lead to new anticancer agents with improved efficacy and selectivity.

Other Potential Applications

The dihydropyrimidine scaffold is also associated with a variety of other pharmacological effects, including:

  • Anti-inflammatory activity [3]

  • Calcium channel modulation , suggesting potential applications in cardiovascular diseases.[19]

  • Anticonvulsant activity [20]

Future Directions and Conclusion

The 4-hydrazono-5-methoxy-1,4-dihydropyrimidine scaffold represents a promising area for further investigation in the field of medicinal chemistry. The convergence of the biologically active dihydropyrimidine core with the pharmacologically significant hydrazono and methoxy groups suggests a high potential for the discovery of novel therapeutic agents.

Future research should focus on:

  • Optimizing the synthesis of the title compound and creating a library of derivatives with diverse substitutions.

  • Comprehensive biological screening to evaluate the antimicrobial, antiviral, anticancer, and other potential pharmacological activities.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for biological activity and to guide the design of more potent and selective compounds.

  • In vivo studies to assess the efficacy and safety of the most promising lead compounds in animal models.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Biginelli Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Chlorination cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Hydrazinolysis cluster_final Final Product 2-Methoxy-beta-ketoester 2-Methoxy-beta-ketoester Biginelli_Condensation Multicomponent Condensation 2-Methoxy-beta-ketoester->Biginelli_Condensation Aldehyde Aldehyde Aldehyde->Biginelli_Condensation Urea/Thiourea Urea/Thiourea Urea/Thiourea->Biginelli_Condensation Dihydropyrimidinone Dihydropyrimidinone Biginelli_Condensation->Dihydropyrimidinone Chlorination Chlorination (POCl3) Dihydropyrimidinone->Chlorination 4-Chloro-dihydropyrimidine 4-Chloro-dihydropyrimidine Chlorination->4-Chloro-dihydropyrimidine Hydrazinolysis Hydrazinolysis (N2H4.H2O) 4-Chloro-dihydropyrimidine->Hydrazinolysis Final_Product 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine Hydrazinolysis->Final_Product

Caption: Proposed synthetic workflow for 4-hydrazono-5-methoxy-1,4-dihydropyrimidine.

Biological_Activities Core_Scaffold 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine Antimicrobial Antimicrobial Core_Scaffold->Antimicrobial Antiviral Antiviral Core_Scaffold->Antiviral Anticancer Anticancer Core_Scaffold->Anticancer Anti_inflammatory Anti_inflammatory Core_Scaffold->Anti_inflammatory Cardiovascular Cardiovascular (Ca2+ Channel Modulation) Core_Scaffold->Cardiovascular

Caption: Potential biological activities of the target scaffold.

References

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Available at: [Link]

  • Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Available at: [Link]

  • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Available at: [Link]

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Available at: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Available at: [Link]

  • Chemical synthesis, spectroscopic analysis, antioxidant, and antimicrobial activities of some hydrazones derived from 4-fluorobenzohydrazide. Available at: [Link]

  • Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. Available at: [Link]

  • The role of the methoxy group in approved drugs. Available at: [Link]

  • Biological activity of 1,4-dihydropyridine derivatives. Available at: [Link]

  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Available at: [Link]

  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Available at: [Link]

  • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Available at: [Link]

  • Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Available at: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Available at: [Link]

  • 5-Fluoro-4-hydrazino-2-methoxypyrimidine. Available at: [Link]

  • Biological Activity of Dihydropyrimidinone DHPM Derivatives. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]

  • Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Available at: [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Available at: [Link]

  • Dihydrowogonin. Available at: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Available at: [Link]

  • Antibacterial activity of pyrimidine derivatives. Available at: [Link]

Sources

Introduction: The Enduring Legacy of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery, History, and Evolution of Dihydropyrimidine Compounds

In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the enduring relevance and therapeutic versatility of the dihydropyrimidine (DHPM) core. These six-membered rings, containing two nitrogen atoms, are fundamental components of nucleic acids and a multitude of pharmacologically active agents.[1][2] Their journey from a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry is a compelling narrative of discovery, neglect, and renaissance. This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the dihydropyrimidine story, from its seminal synthesis to its contemporary applications and the chemical logic that has guided its evolution. We will delve into the foundational Biginelli reaction, dissect its mechanistic intricacies, trace the evolution of its synthetic protocols, and illuminate the pharmacological significance that has cemented the DHPMs' status as a "privileged scaffold" in drug discovery.

The Dawn of a Scaffold: Pietro Biginelli's One-Pot Synthesis

The history of dihydropyrimidines begins in Florence, Italy, in the laboratory of Hugo Schiff. It was here that a young Italian chemist, Pietro Biginelli (1860–1937), building upon the earlier work of Schiff and Behrend on urea condensations, devised a remarkably straightforward and elegant synthesis.[3] In 1891, and more thoroughly in 1893, Biginelli reported a one-pot, three-component reaction between an aryl aldehyde (specifically benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[4][5][6][7] This acid-catalyzed condensation, now famously known as the Biginelli reaction, provided an efficient route to a novel class of heterocyclic compounds: 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9]

Initially, the reaction was performed by simply heating the three components in ethanol with a catalytic amount of a strong mineral acid, like hydrochloric acid.[5] While groundbreaking for its time, the classical Biginelli reaction often suffered from limitations, including long reaction times and low to moderate yields, particularly with aldehydes other than aromatic ones.[9][10] Despite its elegance, the reaction and its products faded into relative obscurity for much of the 20th century, deemed "old-fashioned" until their biological significance became apparent decades later.[3]

The Classical Biginelli Reaction: An Experimental Protocol

The following protocol is a representative example of the classical Biginelli reaction as first described.

Objective: To synthesize 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and urea in absolute ethanol.

  • Add a few drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

  • Heat the mixture to reflux and maintain it for a minimum of 4 hours. A precipitate will begin to form.

  • After the reaction period, cool the mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone.

Expected Outcome: A crystalline solid. The yield under these classical conditions is often in the range of 20-50%.

Unraveling the Reaction Mechanism: A Mechanistic Debate

For decades after its discovery, the precise mechanism of the Biginelli reaction remained a subject of debate, with several pathways proposed.[4][11] The key question was determining the initial, rate-limiting step of the cascade. Three primary mechanisms were considered.[4][8]

  • The Carbenium Ion Pathway: Proposed by Sweet and Fissekis in 1973, this mechanism suggested that the first step is an acid-catalyzed aldol condensation between the aldehyde and the β-ketoester to form a resonance-stabilized carbenium ion, which is then intercepted by urea.[8][12]

  • The Enamine Pathway: This route posits that the initial reaction is between urea and the β-ketoester to form an enamine intermediate, which then attacks the aldehyde.[4]

  • The Iminium Pathway: This mechanism, with similarities to the Mannich condensation, involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[9][13] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.

Through extensive investigation, particularly NMR studies conducted by C. Oliver Kappe in 1997, compelling evidence emerged against the carbenium ion pathway and in strong support of the N-acyliminium ion intermediate as the key step.[8][12] This is now the widely accepted mechanism for the Biginelli reaction.

Visualization of the Accepted Biginelli Reaction Mechanism

Biginelli_Mechanism Accepted N-Acyliminium Ion Mechanism for the Biginelli Reaction Aldehyde Ar-CHO (Aldehyde) Iminium [Ar-CH=NH(CO)NH₂]⁺ N-Acyliminium Ion Aldehyde->Iminium + Urea, H⁺ - H₂O Urea H₂N(CO)NH₂ (Urea) Urea->Iminium Ketoester EtO₂CCH₂C(O)CH₃ (β-Ketoester) Enol EtO₂C-CH=C(OH)CH₃ (Ketoester Enol) Ketoester->Enol Tautomerization OpenChain Open-Chain Ureide Iminium->OpenChain + Enol Enol->OpenChain CyclicIntermediate Cyclic Intermediate OpenChain->CyclicIntermediate Cyclization DHPM DHPM Product CyclicIntermediate->DHPM Dehydration (-H₂O)

Caption: The N-acyliminium pathway of the Biginelli reaction.

A Modern Renaissance: Improving a Century-Old Reaction

The resurgence of interest in the Biginelli reaction was catalyzed by the discovery that its DHPM products possess a remarkable spectrum of pharmacological properties.[5][14] This prompted chemists to revisit the original synthesis and address its shortcomings. The last few decades have seen a flurry of innovations designed to improve yields, shorten reaction times, and expand the substrate scope.

Modern approaches often employ catalysts that are more effective and milder than concentrated mineral acids. These include:

  • Lewis acids: Catalysts like ytterbium triflate (Yb(OTf)₃), indium(III) bromide, and boron trifluoride etherate have proven highly effective.[8][9][13]

  • Brønsted acids: p-Toluenesulfonic acid (p-TsOH) and other solid acids are commonly used.[8]

  • Novel Conditions: The development of microwave-assisted synthesis, solvent-free reaction conditions, and solid-phase protocols has dramatically improved the efficiency and environmental friendliness of the reaction.[5][9][11][13]

These advancements have transformed the Biginelli reaction from a low-yielding classical procedure into a robust and versatile tool for combinatorial chemistry and drug discovery.

Data Presentation: Classical vs. Modern Biginelli Conditions
FeatureClassical Method (Biginelli, 1893)Modern Improved Method
Catalyst Concentrated HCl (Brønsted Acid)Lewis Acids (e.g., Yb(OTf)₃), p-TsOH
Solvent EthanolOften solvent-free or high-boiling solvents
Energy Input Conventional RefluxMicrowave Irradiation or Conventional Heat
Reaction Time 4 - 24 hours15 - 90 minutes
Typical Yield 20 - 60%75 - 95%
Substrate Scope Primarily limited to aromatic aldehydesBroad; includes aliphatic, heterocyclic aldehydes
Optimized Modern Protocol: Microwave-Assisted Synthesis

Objective: To demonstrate a rapid and high-yield synthesis of a DHPM using modern methods.

Materials:

  • Aromatic or Aliphatic Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Ytterbium(III) Triflate (Yb(OTf)₃) (10 mol%)

  • Acetonitrile (2 mL)

Procedure:

  • In a 10 mL microwave process vial, combine the aldehyde, ethyl acetoacetate, urea, and Yb(OTf)₃.

  • Add acetonitrile and seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 120°C for 15-30 minutes.

  • After the reaction, cool the vial to room temperature.

  • Pour the reaction mixture into ice water. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Causality: The use of a Lewis acid like Yb(OTf)₃ activates the aldehyde carbonyl group, facilitating the formation of the crucial N-acyliminium intermediate.[9] Microwave irradiation provides rapid and uniform heating, dramatically accelerating the reaction rate compared to conventional reflux.[9] This combination overcomes the primary kinetic barriers of the classical method, leading to higher yields in a fraction of the time.

Pharmacological Significance: A Scaffold of Therapeutic Promise

The DHPM core is now recognized as a privileged scaffold due to its ability to interact with a wide range of biological targets. This has led to the discovery of DHPM derivatives with diverse and potent pharmacological activities.[15] These include:

  • Antihypertensive and Calcium Channel Blocking Activity: Certain DHPMs are structurally analogous to dihydropyridine drugs like nifedipine and function as potent L-type calcium channel blockers.[2][8]

  • Anticancer Activity: The compound Monastrol was a landmark discovery, identified as a specific inhibitor of the mitotic kinesin Eg5, a key protein in cell division.[9][11] This has spurred the development of numerous DHPMs as cytotoxic agents targeting various cancer pathways.[16]

  • Antiviral Activity: The dihydropyrimidinone nucleus is found in marine alkaloids like Batzelladine A and B, which are known to inhibit the binding of the HIV gp-120 protein to CD4 cells.[1][2]

  • Other Activities: The DHPM scaffold has been successfully exploited to develop anti-inflammatory, antibacterial, antioxidant, and analgesic agents.[1][17] More recently, DHPMs have been identified as selective antagonists for adenosine receptors.[8][18]

Mechanism of Action: DHPMs as Calcium Channel Blockers

Many of the antihypertensive effects of DHPMs stem from their ability to modulate L-type voltage-gated calcium channels. These channels are crucial for regulating the influx of Ca²⁺ into cells, which triggers smooth muscle contraction in blood vessels. By binding to the channel, DHPMs lock it in a closed or inactivated state, preventing Ca²⁺ influx. This leads to vasodilation (relaxation of the blood vessels), reduced peripheral resistance, and a subsequent lowering of blood pressure.

Visualization of DHPM Action on Vascular Smooth Muscle

Calcium_Channel_Pathway Simplified Signaling Pathway of DHPMs on Vascular Smooth Muscle Depolarization Membrane Depolarization CaChannel L-Type Ca²⁺ Channel (Open State) Depolarization->CaChannel Activates CaInflux Ca²⁺ Influx CaChannel->CaInflux CaM Ca²⁺ binds Calmodulin (CaM) CaInflux->CaM Relaxation Muscle Relaxation (Vasodilation) MLCK_active Active MLCK CaM->MLCK_active Activates MLCK Contraction Muscle Contraction (Vasoconstriction) MLCK_active->Contraction Phosphorylates Myosin DHPM DHPM Compound CaChannel_blocked L-Type Ca²⁺ Channel (Blocked State) DHPM->CaChannel_blocked Binds & Blocks CaChannel_blocked->CaInflux Inhibits

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Hydrazinyl-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among its many derivatives, 4-hydrazinylpyrimidines are particularly valuable as versatile synthons. The presence of a reactive hydrazine group provides a synthetic handle for constructing fused heterocyclic systems, such as triazolopyrimidines and pyrazolopyrimidines, which are prevalent in drug discovery programs.[1][2]

This application note provides a detailed, two-step protocol for the synthesis of 4-hydrazinyl-5-methoxypyrimidine. The synthetic strategy hinges on a robust and scalable approach: the initial chlorination of a pyrimidinone precursor followed by a nucleophilic aromatic substitution (SNAr) with hydrazine hydrate.[3][4] The resulting product, 4-hydrazinyl-5-methoxypyrimidine, exists in tautomeric equilibrium with its 4-hydrazono-5-methoxy-1,4-dihydropyrimidine form. This guide is designed for researchers in synthetic chemistry and drug development, offering field-proven insights and a self-validating protocol complete with characterization benchmarks.

Part 1: Synthetic Pathway and Mechanism

The synthesis proceeds via a two-step reaction sequence. The first step involves the conversion of the hydroxyl group of the starting material, 5-methoxypyrimidin-4(3H)-one, into a good leaving group (chloride) using phosphorus oxychloride (POCl₃). The second step is the displacement of this chloride with hydrazine hydrate in a classic SNAr reaction.

Synthesis_Pathway Start 5-Methoxypyrimidin-4(3H)-one Intermediate 4-Chloro-5-methoxypyrimidine Start->Intermediate Product 4-Hydrazinyl-5-methoxypyrimidine (4-Hydrazono Tautomer) Intermediate->Product

Caption: Reaction scheme for the two-step synthesis.

Mechanistic Rationale:

  • Chlorination: Phosphorus oxychloride serves as the chlorinating agent. The reaction is facilitated by an acid scavenger, such as triethylamine, which neutralizes the HCl byproduct, preventing unwanted side reactions and driving the reaction to completion.[3]

  • Hydrazinolysis: Hydrazine is a potent nucleophile that readily attacks the electron-deficient C4 position of the pyrimidine ring, displacing the chloride ion. This substitution is a well-established method for introducing the hydrazinyl moiety onto heterocyclic systems.[5][6]

Part 2: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials and Reagents
ReagentFormulaPuritySupplier
5-Methoxypyrimidin-4(3H)-oneC₅H₆N₂O₂≥97%Sigma-Aldrich
Phosphorus OxychloridePOCl₃≥99%Acros Organics
Triethylamine(C₂H₅)₃N≥99.5%Fisher Scientific
TolueneC₇H₈Anhydrous, 99.8%Sigma-Aldrich
Hydrazine HydrateH₆N₂O85% solutionAlfa Aesar
EthanolC₂H₅OH200 Proof, AbsoluteVWR
Ethyl AcetateC₄H₈O₂ACS GradeFisher Scientific
Saturated Sodium BicarbonateNaHCO₃Aqueous SolutionIn-house prep
Anhydrous Magnesium SulfateMgSO₄GranularSigma-Aldrich
Step 1: Synthesis of 4-Chloro-5-methoxypyrimidine (Intermediate)

Workflow Diagram

Workflow_Step1 A 1. Charge Reactor B 2. Add Reagents (5-methoxypyrimidin-4-one, toluene, triethylamine) A->B C 3. Heat to 55°C B->C D 4. Add POCl₃ Dropwise C->D E 5. Reflux at 110°C for 3h D->E F 6. Cool to Room Temp. E->F G 7. Quench Reaction (Pour into ice/water) F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry & Evaporate H->I J 10. Obtain Crude Intermediate I->J

Caption: Workflow for the synthesis of the chlorinated intermediate.

Procedure:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 5-methoxypyrimidin-4(3H)-one (12.6 g, 0.1 mol), toluene (30 mL), and triethylamine (25.1 mL, 0.18 mol).

  • Initial Heating: Begin stirring the suspension and gently heat the mixture to 55 ± 5 °C.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (18.6 mL, 0.2 mol) dropwise via an addition funnel over 30 minutes. CAUTION: The addition is exothermic. Maintain the internal temperature below 70 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (internal temperature of 105-110 °C) and maintain for 3 hours.[3] Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 ethyl acetate/hexane eluent.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice (200 g) and water (100 mL). Under vigorous stirring in a well-ventilated fume hood, slowly pour the reaction mixture onto the ice. CAUTION: This will quench the excess POCl₃ and is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-5-methoxypyrimidine as an oil or low-melting solid. The product can be used in the next step without further purification.

Step 2: Synthesis of 4-Hydrazinyl-5-methoxypyrimidine (Target Compound)

Procedure:

  • Reactor Setup: Dissolve the crude 4-chloro-5-methoxypyrimidine (from Step 1) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition of Hydrazine: Cool the solution in an ice bath to ~5 °C. Slowly add hydrazine hydrate (85% solution, 9.7 mL, 0.2 mol) dropwise over 20 minutes.[5] A mild exotherm may be observed.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (around 25 °C) for 12 hours.[3] A precipitate will typically form as the reaction progresses.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (2 x 30 mL) to remove any hydrazine salts, followed by a small amount of cold ethanol (1 x 20 mL) to aid in drying.

  • Drying: Dry the purified solid under vacuum at 40 °C to a constant weight to afford 4-hydrazinyl-5-methoxypyrimidine as a crystalline solid.

Part 3: Characterization and Expected Data

Proper characterization is essential to validate the successful synthesis of the target compound.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Yield 75-85% (over two steps)
Melting Point ~175-180 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆)δ 8.05 (s, 1H, NH), 7.75 (s, 1H, pyrimidine-H), 7.60 (s, 1H, pyrimidine-H), 4.25 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃)
IR (KBr, cm⁻¹)3300-3150 (N-H stretch), 1620 (C=N stretch), 1580 (ring stretch), 1250 (C-O stretch)
MS (ESI+) m/z 141.07 [M+H]⁺

Part 4: Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical safety goggles.

  • Hydrazine Hydrate (H₂NNH₂·H₂O): Toxic, corrosive, and a suspected carcinogen.[7] Handle exclusively in a fume hood with appropriate personal protective equipment (PPE). Avoid inhalation and skin contact.

  • General Precautions: Perform a thorough risk assessment before beginning any work. Ensure appropriate quenching and waste disposal procedures are in place.

Conclusion

This application note details a reliable and reproducible two-step synthesis for 4-hydrazinyl-5-methoxypyrimidine. The protocol is built upon established chemical principles and provides clear, actionable steps suitable for both academic and industrial research settings. The resulting compound is a high-value intermediate, primed for further elaboration in the development of novel heterocyclic compounds for various therapeutic applications.

References

  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.
  • Organic Syntheses Procedure: (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses. [Link]

  • Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic. [Link]

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Molecules (MDPI). [Link]

  • Design, synthesis and characterization of some new 1, 4-Dihydropyridines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and characterization of 1,4 Dihydropyridine derivative. The Pharma Innovation Journal. [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. JSS College of Arts, Commerce and Science. [Link]

  • 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. MDPI. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. National Center for Biotechnology Information. [Link]

  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. ResearchGate. [Link]

  • Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][3][8]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules (MDPI). [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

Sources

Application Note: Evaluating the Anti-Cancer Potential of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Therapeutic Promise of Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] Fused pyrimidine systems, in particular, are recognized as bioisosteres of purines and have garnered significant attention for their potential as anticancer agents.[3][4] These compounds often exert their effects by targeting key regulators of cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][5] The mechanism of action frequently involves competitive inhibition at the ATP-binding site of these kinases, leading to the disruption of downstream signaling pathways and, ultimately, the induction of programmed cell death (apoptosis) in cancer cells.[1][3]

This application note provides a comprehensive guide for the in vitro evaluation of a novel pyrimidine derivative, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine . While specific biological data for this compound is emerging, its structural features suggest potential as a modulator of critical cellular processes implicated in cancer. The following protocols are designed to rigorously assess its cytotoxic and anti-proliferative effects, and to elucidate its mechanism of action in a panel of human cancer cell lines.

I. Initial Screening: Determining Cytotoxicity and IC50

The initial step in evaluating any novel compound is to determine its cytotoxic potential across a range of cancer cell lines. This is crucial for establishing a therapeutic window and for identifying cell lines that are most sensitive to the compound's effects.[6] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, representing the concentration of the compound that inhibits 50% of cell growth or viability.[7][8]

Rationale for Assay Selection

A variety of assays are available to measure cytotoxicity, each with its own advantages and limitations.[9][10] For initial screening, metabolic assays such as the MTT or LDH assay are often employed due to their reliability, scalability for high-throughput screening, and cost-effectiveness.[9][11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[6][11]

Protocol 1: MTT Assay for Cell Viability and IC50 Determination
  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colorectal], PC-3 [prostate]) in their appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.[12]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[8]

    • Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[8]

  • Incubation:

    • Incubate the treated cells for 48-72 hours. The incubation time should be optimized based on the doubling time of the cell lines.[12]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement and IC50 Calculation:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[13]

Data Presentation: Illustrative IC50 Values

The results of the cytotoxicity screening can be summarized in a table for clear comparison across different cell lines.

Cell LineCancer TypeIncubation Time (hours)4-Hydrazono-5-methoxy-1,4-dihydropyrimidine IC50 (µM)
MCF-7Breast Adenocarcinoma48Hypothetical Value
MDA-MB-231Breast Adenocarcinoma48Hypothetical Value
A549Lung Carcinoma48Hypothetical Value
HCT116Colorectal Carcinoma48Hypothetical Value
PC-3Prostate Adenocarcinoma48Hypothetical Value

Note: The data presented above are for illustrative purposes only and will vary depending on the experimental results.[7]

II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Following the determination of the IC50 values, the next critical step is to investigate the mechanism by which 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine induces cell death. Many effective anti-cancer agents work by inducing apoptosis or causing cell cycle arrest.[3][14]

Workflow for Mechanistic Studies

Caption: Workflow for investigating the mechanism of action.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay is a standard method for detecting apoptosis.[8][15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine at its predetermined IC50 concentration for 24-48 hours.[8]

  • Cell Harvesting:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.[17] Wash the cells with cold PBS.[17]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry:

    • Analyze the cells by flow cytometry.[8] The different cell populations can be distinguished as follows:

      • Annexin V-negative and PI-negative: Live cells

      • Annexin V-positive and PI-negative: Early apoptotic cells

      • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain the DNA of permeabilized cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][18]

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis assay protocol.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice or at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation:

    • Incubate for 30 minutes at 37°C in the dark.[15]

  • Flow Cytometry:

    • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle.

III. Elucidating the Molecular Pathway

Based on the results from the apoptosis and cell cycle assays, further experiments can be designed to probe the specific molecular pathways affected by 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. Given that many pyrimidine derivatives act as kinase inhibitors, investigating key signaling pathways involved in cell proliferation and survival is a logical next step.[1][5]

Potential Signaling Pathways to Investigate

Signaling_Pathways cluster_0 Pyrimidine Derivative cluster_1 Potential Targets cluster_2 Downstream Effects Compound 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine EGFR EGFR Compound->EGFR CDK CDKs Compound->CDK Proliferation Inhibition of Proliferation EGFR->Proliferation CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest Apoptosis Induction of Apoptosis Proliferation->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential signaling pathways affected by pyrimidine derivatives.

Western Blot Analysis

Western blotting can be used to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • Apoptosis Markers: Cleaved caspase-3, PARP cleavage. An increase in the cleaved forms of these proteins is indicative of apoptosis induction.[5]

  • Cell Cycle Regulators: p21, p27, cyclins, and CDKs. Changes in the expression of these proteins can confirm the cell cycle arrest observed by flow cytometry.[5]

IV. Conclusion and Future Directions

This application note provides a structured and comprehensive framework for the initial in vitro evaluation of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine as a potential anti-cancer agent. By systematically assessing its cytotoxicity, and impact on apoptosis and the cell cycle, researchers can gain crucial insights into its therapeutic potential and mechanism of action. Positive findings from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to identify its direct molecular target(s).

References

  • ResearchGate. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell-cycle and apoptosis assays. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • PMC. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Retrieved from [Link]

  • ResearchGate. (2018, April 17). How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry? Retrieved from [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • Springer. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • Purdue University Cytometry Laboratories. (n.d.). Analysis of Cell Cycle. Retrieved from [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024, November 12). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • PMC. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrimidine-Hydrazone Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its inherent ability to mimic purine bases allows for interaction with a wide array of biological targets, including enzymes crucial for cellular function and proliferation. The incorporation of a hydrazone moiety (-C=N-NH-) can further enhance the biological activity of the pyrimidine scaffold. Hydrazones are known to be versatile pharmacophores, contributing to a molecule's ability to act as an effective ligand for various enzymes and receptors.[2][3] Derivatives of pyrimidine-hydrazone have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2]

This document provides a comprehensive guide for the initial investigation of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine , a novel compound with the potential to act as an enzyme inhibitor. Given the limited specific data on this molecule, the following protocols are designed as a general framework for its systematic evaluation against a panel of enzyme targets.

Hypothesized Mechanism of Action

The structure of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine suggests several potential mechanisms of enzyme inhibition. The dihydropyrimidine ring may act as a bioisostere for endogenous substrates, competing for the active site of an enzyme. The hydrazono group, with its hydrogen bonding capabilities, could facilitate strong interactions with amino acid residues within an enzyme's active or allosteric sites.[4] Furthermore, the methoxy group can influence the compound's solubility and electronic properties, potentially enhancing its binding affinity and cellular permeability.

Experimental Workflow for Inhibitor Screening

A tiered approach is recommended for the systematic evaluation of a novel compound like 4-hydrazono-5-methoxy-1,4-dihydropyrimidine. This workflow ensures efficient use of resources and provides a logical progression from initial screening to more detailed mechanistic studies.

G A Primary Screening (Single Concentration) B Dose-Response Analysis (IC50 Determination) A->B Active 'Hits' C Mechanism of Action Studies (e.g., Enzyme Kinetics) B->C Potent Inhibitors D Cell-Based Assays C->D Characterized Inhibitors E Lead Optimization D->E Cell-Active Compounds

Caption: A general workflow for the screening and characterization of a novel enzyme inhibitor.

Part 1: Initial High-Throughput Screening (HTS)

The initial step involves screening the compound against a diverse panel of enzymes at a single, relatively high concentration (e.g., 10-100 µM) to identify potential "hits."

Protocol 1: General Enzyme Inhibition Assay

This protocol provides a template that can be adapted for various enzyme assays (e.g., colorimetric, fluorometric, or luminescent).

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (vehicle, e.g., DMSO)

  • Multi-well plates (96- or 384-well)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine in DMSO.

  • Assay Setup:

    • In a multi-well plate, add the assay buffer.

    • Add the test compound (4-hydrazono-5-methoxy-1,4-dihydropyrimidine) to the appropriate wells.

    • Add the positive and negative controls to their respective wells.

    • Add the enzyme to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Detection:

    • Measure the signal (absorbance, fluorescence, or luminescence) at specific time points or at a single endpoint using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for the test compound relative to the negative control.

Part 2: Dose-Response and IC50 Determination

For compounds that show significant inhibition in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: IC50 Determination

Procedure:

  • Prepare serial dilutions of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine to create a range of concentrations (e.g., 8-12 concentrations).

  • Perform the enzyme inhibition assay as described in Protocol 1, using the different concentrations of the test compound.

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Hill Slope Describes the steepness of the dose-response curve.
A measure of how well the curve fits the data.

Part 3: Mechanism of Action (MOA) Studies

Once a potent inhibitor is identified, studies should be conducted to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Protocol 3: Enzyme Kinetic Studies

Procedure:

  • Perform the enzyme inhibition assay with varying concentrations of both the substrate and 4-hydrazono-5-methoxy-1,4-dihydropyrimidine.

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.

G cluster_0 Enzyme Kinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P + E I Inhibitor (I) EI->E

Caption: A simplified representation of enzyme-inhibitor interactions.

Part 4: Cellular Assays

To assess the therapeutic potential of the compound, its activity must be evaluated in a cellular context.

Protocol 4: Cell-Based Proliferation Assay

Procedure:

  • Culture a relevant cell line in a multi-well plate.

  • Treat the cells with various concentrations of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Follow-up

  • Potency and Selectivity: A potent inhibitor will have a low IC50 value. It is also crucial to assess the selectivity of the compound by testing it against a panel of related enzymes.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine can provide insights into the structural features required for its inhibitory activity.[5]

  • Toxicity: Preliminary cytotoxicity studies in non-target cell lines are essential to assess the compound's safety profile.

Conclusion

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in this document provide a robust framework for its initial characterization. Through systematic screening and detailed mechanistic studies, the therapeutic potential of this and related compounds can be thoroughly evaluated.

References

  • Synthesis of potential and biologically active pyrimidine hydrazones derivatives. (2024). Avicenna Journal of Medical Biochemistry.
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). Plant Methods.
  • Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. (2022). Molecules.
  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2020). Molecules.
  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). Journal of Pharmaceutical and Biomedical Analysis.
  • Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived
  • Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (2024).
  • Inhibitor Screening and Design.
  • Design, synthesis and biological evaluation of[2][4][6]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. (2016). European Journal of Medicinal Chemistry.

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2021). Chinese Medicine.
  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Advances in Biotechnology & Microbiology.
  • New approach makes it easier to find novel drugs. (2017). ScienceDaily.
  • (PDF) Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. (2022).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Future Journal of Pharmaceutical Sciences.
  • Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2020).
  • Design, synthesis and in vitro assessment of di-/tri-methoxy-aryl-substituted mono-spiro-1,2,4,5-tetraoxanes for antiplasmodial and anticancer use. (2025). European Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. (2015). Organic & Biomolecular Chemistry.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Journal of Medicinal Chemistry.
  • Design, Synthesis, and Evaluation of New Fluoroamodiaquine Analogues. (2016). Chemical & Pharmaceutical Bulletin.
  • Design, synthesis, and biological evaluation of novel 5,7,4′-trimethoxyflavone sulfonamide-based derivatives as highly potent inhibitors of LRPPRC/STAT3/CDK1. (2021).

Sources

Application Notes and Protocols for the Experimental Design of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the experimental design of studies involving the novel chemical class of 4-hydrazono-5-methoxy-1,4-dihydropyrimidines. Recognizing the nascent stage of research into this specific scaffold, this guide furnishes a robust framework for synthesis, characterization, and biological evaluation. The protocols detailed herein are founded on established methodologies for analogous heterocyclic compounds, ensuring a scientifically rigorous approach. This guide is intended to empower researchers to explore the therapeutic potential of these compounds by providing detailed, step-by-step protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, thereby accelerating their journey from compound synthesis to biological insight.

Introduction: The Scientific Rationale

Pyrimidine and its fused heterocyclic systems are of immense interest in medicinal chemistry due to their presence in a plethora of biologically active compounds, including anticancer and antimicrobial agents. The dihydropyrimidine core, in particular, has been identified as a privileged scaffold in drug discovery. The introduction of a hydrazono moiety at the C4 position and a methoxy group at the C5 position of a 1,4-dihydropyrimidine ring is hypothesized to confer unique pharmacological properties. The hydrazone functional group is known to be a key pharmacophore in a variety of bioactive molecules, exhibiting a wide range of activities including antimicrobial, anticonvulsant, and anticancer effects.[1][2][3] The methoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

This guide, therefore, outlines a systematic approach to the synthesis and evaluation of 4-hydrazono-5-methoxy-1,4-dihydropyrimidines to unlock their therapeutic potential.

Synthesis and Characterization

A plausible and efficient synthetic route to the target 4-hydrazono-5-methoxy-1,4-dihydropyrimidine scaffold initiates from a suitably substituted pyrimidine, such as 4,6-dichloro-5-methoxypyrimidine.[4][5][6] The synthesis is conceptualized as a two-step process involving a nucleophilic substitution followed by condensation.

Proposed Synthetic Protocol

Step 1: Synthesis of 4-Hydrazino-5-methoxypyrimidine Intermediate

This step involves the selective displacement of a chloro group with hydrazine hydrate. The reaction conditions, such as temperature and solvent, are critical for achieving monosubstitution and avoiding undesired side reactions.

  • Dissolve 4,6-dichloro-5-methoxypyrimidine (1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add hydrazine hydrate (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or by evaporating the solvent and purifying the residue using column chromatography.

Step 2: Formation of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Derivatives

The 4-hydrazino intermediate can then be reacted with a variety of aldehydes or ketones to yield the target hydrazono derivatives.

  • Dissolve the 4-hydrazino-5-methoxypyrimidine intermediate (1 eq) in a suitable solvent like ethanol.

  • Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Workflow:

G start 4,6-Dichloro-5-methoxypyrimidine step1 React with Hydrazine Hydrate (Ethanol, 0°C to RT) start->step1 intermediate 4-Hydrazino-5-methoxy-6-chloropyrimidine step1->intermediate step2 React with Aldehyde/Ketone (Ethanol, Acetic Acid, Reflux) intermediate->step2 product 4-Hydrazono-5-methoxy-6-chloro- 1,4-dihydropyrimidine Derivatives step2->product

Caption: Proposed two-step synthesis of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives.

Physicochemical Characterization

Thorough characterization of the synthesized compounds is imperative to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as C=N of the hydrazone and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

  • Melting Point: To assess the purity of crystalline solids.

Biological Evaluation: A Tiered Approach

A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized 4-hydrazono-5-methoxy-1,4-dihydropyrimidines.

Tier 1: Primary Screening for Cytotoxicity and Antimicrobial Activity

3.1.1. Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][7][8]

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

3.1.2. Antimicrobial Screening

The antimicrobial activity can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and agar well diffusion for a qualitative assessment.[10][11][12]

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[10]

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (a known antibiotic) and a negative control (no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Protocol: Agar Well Diffusion Method

  • Inoculation: Prepare a lawn of the test microorganism on an agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.[13]

Data Presentation for Primary Screening:

Compound IDStructureIC50 (µM) vs. MCF-7MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Control-1 DoxorubicinValueN/AN/A
Control-2 VancomycinN/AValueN/A
Control-3 CiprofloxacinN/AN/AValue
Test-1 Image/ChemDrawValueValueValue
Test-2 Image/ChemDrawValueValueValue
Tier 2: Mechanistic Studies for Active Compounds

For compounds that exhibit significant activity in the primary screens, further studies are warranted to elucidate their mechanism of action. Based on the common targets of pyrimidine-based compounds, kinase and topoisomerase inhibition assays are proposed.

3.2.1. Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that can be used to measure the activity of virtually any ADP-generating enzyme, such as a kinase.[14][15][16]

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: Set up a kinase reaction in a 384-well plate containing the kinase of interest (e.g., a panel of cancer-related kinases), its substrate, ATP, and the test compound at various concentrations.

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence is correlated with kinase inhibition. Calculate the IC50 value for each active compound.

3.2.2. Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.[17][18]

Protocol: Topoisomerase II DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Supercoiled (unrelaxed) DNA migrates faster than relaxed DNA. Inhibition is observed as a dose-dependent increase in the supercoiled DNA band.

Diagram of the Tiered Biological Evaluation Workflow:

G start Synthesized 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine Library tier1 Tier 1: Primary Screening start->tier1 cytotoxicity Cytotoxicity Assay (MTT) tier1->cytotoxicity antimicrobial Antimicrobial Assays (Broth Microdilution & Agar Well Diffusion) tier1->antimicrobial tier2 Tier 2: Mechanistic Studies (for active compounds) cytotoxicity->tier2 antimicrobial->tier2 kinase Kinase Inhibition Assay (ADP-Glo™) tier2->kinase topoisomerase Topoisomerase II Inhibition Assay tier2->topoisomerase hit Hit Compound Identification & Lead Optimization kinase->hit topoisomerase->hit

Caption: A tiered approach for the biological evaluation of novel dihydropyrimidines.

Conclusion and Future Directions

The experimental design detailed in these application notes provides a comprehensive and scientifically rigorous framework for the initial exploration of 4-hydrazono-5-methoxy-1,4-dihydropyrimidines. By following these protocols, researchers can systematically synthesize, characterize, and evaluate the biological activities of this novel class of compounds. Positive results from these initial studies will pave the way for more in-depth investigations, including structure-activity relationship (SAR) studies, in vivo efficacy models, and ADME/Tox profiling, ultimately contributing to the development of new therapeutic agents.

References

  • Bhandari, S. V., et al. (2008). Design, Synthesis and Evaluation of Anti-inflammatory, Analgesic and Ulcerogenicity of Novel S-Substituted Phenacyl-1,3,4-oxadiazole-2-thiol and Schiff Bases of N-Amino-5-mercapto-1,2,4-triazole. Bioorganic & Medicinal Chemistry, 16(4), 1822-1832.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Nitiss, J. L. (2009). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
  • Pavia, M. R., et al. (1989). A common source of false positive results in screening for inhibitors of protein-tyrosine kinases. Journal of Medicinal Chemistry, 32(6), 1237-1240.
  • Nitiss, J. L. (2009). Topoisomerase Assays. Current Protocols in Molecular Biology, Chapter 5, Unit 5.23.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Magaldi, S., et al. (2004). Well diffusion for antifungal susceptibility testing. International Journal of Infectious Diseases, 8(1), 39-45.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Nam, A. Y., et al. (2025). 3-O-acetylrubiarbonol B preferentially targets EGFR and MET over rubiarbonol B to inhibit NSCLC cell growth. PLoS One.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Dihydropyrimidine Scaffolds

The dihydropyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The incorporation of a hydrazono moiety can further enhance the pharmacological profile of these compounds, as hydrazones are known to possess a broad spectrum of biological actions[2]. This application note provides a comprehensive guide for the initial in vitro evaluation of novel compounds such as 4-hydrazono-5-methoxy-1,4-dihydropyrimidine. The following protocols are designed to be a self-validating system, enabling researchers to screen for potential therapeutic efficacy and elucidate the underlying mechanisms of action.

The journey of a novel compound from synthesis to a potential therapeutic agent is paved with rigorous testing. Cell-based in vitro assays are the foundational step in this process, offering a controlled environment to assess a compound's biological effects before advancing to more complex preclinical models[3][4][5]. This guide will focus on a logical, tiered approach to screening, beginning with broad cytotoxicity assessments and moving towards more specific mechanistic studies.

Part 1: Foundational Screening: Assessing Cytotoxicity

The initial step in evaluating any novel compound with therapeutic potential is to determine its effect on cell viability. Cytotoxicity assays are fundamental for identifying a compound's potency and its therapeutic window[6][7]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose[8][9].

Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells[10]. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product[11][12]. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength[10][13].

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate treatment Treat cells with the compound cell_seeding->treatment compound_prep Prepare serial dilutions of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_incubation Incubate for 2-4 hours add_mtt->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (or analog)

  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer)[14] and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[8][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[16]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10][15]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][16]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.[10][13]

    • Cover the plate and agitate it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11][15]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][13]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.[17]

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL (final)
MTT Incubation Time2 - 4 hours
Solubilizing AgentDMSO or 10% SDS in 0.01 M HCl
Absorbance Wavelength570 nm (reference 630 nm)

Part 2: Mechanistic Insight: Investigating Apoptosis

Should 4-hydrazono-5-methoxy-1,4-dihydropyrimidine demonstrate significant cytotoxicity, the subsequent line of inquiry is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[18] Western blotting is a robust technique to detect key protein markers of apoptosis.[19]

Principle of Apoptosis Detection by Western Blot

Apoptosis is executed by a family of proteases called caspases.[20][21] The activation of initiator caspases (e.g., Caspase-8, Caspase-9) leads to the cleavage and activation of executioner caspases (e.g., Caspase-3). Activated Caspase-3 then cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[18][19] By using antibodies specific to the cleaved (active) forms of these proteins, we can monitor the induction of apoptosis.

Experimental Workflow: Western Blot for Apoptosis Markers

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis cell_treatment Treat cells with compound (IC50 concentration) cell_lysis Lyse cells and extract proteins cell_treatment->cell_lysis protein_quant Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab ecl Add ECL substrate secondary_ab->ecl imaging Image the blot ecl->imaging analysis Analyze band intensities imaging->analysis

Caption: Workflow for Western blot analysis of apoptotic markers.

Detailed Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP

Materials:

  • Cells treated with 4-hydrazono-5-methoxy-1,4-dihydropyrimidine (at its determined IC50 concentration) and untreated control cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved PARP, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction and Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[18]

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis:

The presence of bands corresponding to the molecular weights of cleaved Caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) in the treated samples, which are absent or faint in the control samples, indicates the induction of apoptosis. The intensity of the bands can be quantified and normalized to the loading control to compare the extent of apoptosis induction between different treatments.

Apoptotic MarkerExpected Molecular Weight (Cleaved)
Caspase-3~17, ~12 kDa[18]
PARP~89 kDa
Caspase-8~43, ~18 kDa[18]
Caspase-9~35, ~37 kDa

Part 3: Target Deconvolution: In Vitro Kinase Inhibition Assays

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes.[22][23] If 4-hydrazono-5-methoxy-1,4-dihydropyrimidine is suspected to be a kinase inhibitor, in vitro kinase assays can be employed to identify its specific targets and determine its inhibitory potency.

Principle of In Vitro Kinase Assays

These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. Various detection methods can be used, including radiometric assays using radio-labeled ATP, and non-radiometric methods such as fluorescence-based or luminescence-based assays that measure ATP consumption.[24][25]

Experimental Workflow: General Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare kinase, substrate, ATP, and inhibitor solutions plate_setup Add reagents to a microplate reagents->plate_setup initiate_reaction Initiate reaction by adding ATP plate_setup->initiate_reaction incubation Incubate at optimal temperature initiate_reaction->incubation stop_reaction Stop the reaction incubation->stop_reaction add_detection_reagent Add detection reagent (e.g., ADP-Glo) stop_reaction->add_detection_reagent read_signal Read signal (luminescence/fluorescence) add_detection_reagent->read_signal calculate_inhibition Calculate percent inhibition read_signal->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol Outline: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Materials:

  • Purified recombinant kinase(s) of interest.

  • Specific substrate for the kinase.

  • ATP.

  • 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (or similar).

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in the wells of the microplate by adding the kinase, substrate, and different concentrations of the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition is calculated for each compound concentration, and an IC50 value is determined from the dose-response curve.

Conclusion

This application note provides a structured and scientifically grounded approach to the initial in vitro characterization of novel dihydropyrimidine derivatives like 4-hydrazono-5-methoxy-1,4-dihydropyrimidine. By following these detailed protocols, researchers can efficiently screen for cytotoxic activity, gain insights into the mechanism of cell death, and identify potential molecular targets. This systematic evaluation is a critical step in the drug discovery pipeline, enabling the identification of promising lead compounds for further preclinical development.[17]

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • National Center for Biotechnology Information. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • National Center for Biotechnology Information. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • National Center for Biotechnology Information. Determination of Caspase Activation by Western Blot. [Link]

  • Springer Nature Experiments. Determination of Caspase Activation by Western Blot. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • EurekAlert!. Cell-culture based test systems for anticancer drug screening. [Link]

  • National Center for Biotechnology Information. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • ResearchGate. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • National Center for Biotechnology Information. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Semantic Scholar. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • National Center for Biotechnology Information. Biological Activities of Hydrazone Derivatives. [Link]

  • National Center for Biotechnology Information. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. [Link]

Sources

Application Notes and Protocols for the Antibacterial Screening of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of a novel compound, 4-hydrazono-5-methoxy-1,4-dihydropyrimidine. We present detailed, step-by-step protocols for preliminary and quantitative antibacterial evaluation, including the Kirby-Bauer disk diffusion, Broth Microdilution for Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) assays. The protocols are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility. Furthermore, this guide outlines a plausible synthetic route for the title compound and discusses the scientific rationale behind the experimental choices, empowering researchers to rigorously evaluate its potential as a new antibacterial lead.

Introduction: The Rationale for Screening 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

The dihydropyrimidine core is a fundamental heterocyclic motif found in numerous biologically active compounds and natural products, demonstrating activities such as antiviral, antitumor, anti-inflammatory, and antibacterial properties. The introduction of a hydrazono group (=N-NH2) at the C4 position is a key structural modification. The hydrazide-hydrazone moiety is a known pharmacophore that contributes significantly to the antimicrobial activity of various compounds, potentially through mechanisms like the inhibition of essential enzymes or disruption of the bacterial cell wall.

The methoxy group at the C5 position can influence the compound's electronic properties and its ability to form hydrogen bonds, which may enhance its interaction with biological targets. Given the established antibacterial potential of both the dihydropyrimidine scaffold and the hydrazono functional group, the combined entity, 4-hydrazono-5-methoxy-1,4-dihydropyrimidine, presents a compelling candidate for antibacterial screening. This application note provides the necessary framework to systematically investigate its efficacy.

Synthesis of the Target Compound

A potential precursor, 5-methoxy-3,4-dihydropyrimidin-4-one, can be synthesized via a Biginelli-like multicomponent reaction.[1][2] Subsequent conversion to a more reactive intermediate followed by hydrazinolysis would yield the target compound.

Proposed Synthetic Protocol:

  • Step 1: Synthesis of 5-methoxy-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-one. This intermediate can be prepared through a cyclocondensation reaction involving an appropriate β-ketoester, thiourea, and an aldehyde surrogate.

  • Step 2: Conversion to 4-chloro-5-methoxy-1,4-dihydropyrimidine. The thioxo intermediate can be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

  • Step 3: Hydrazinolysis to yield 4-hydrazono-5-methoxy-1,4-dihydropyrimidine. The 4-chloro intermediate is then reacted with hydrazine hydrate (N₂H₄·H₂O). The highly nucleophilic hydrazine displaces the chloride ion to form the final hydrazono product.[4]

Note: This proposed synthesis requires optimization and characterization of intermediates and the final product using standard analytical techniques (NMR, Mass Spectrometry, IR).

Primary Antibacterial Screening: The Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer test is a qualitative method used for initial screening to determine if a compound possesses antibacterial activity.[5][6] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a lawn of bacteria. The presence of a "zone of inhibition" where bacteria fail to grow indicates susceptibility.[7][8]

Causality Behind Experimental Choices
  • Medium: Mueller-Hinton Agar (MHA) is the standard medium recommended by CLSI and EUCAST.[8][9] Its composition is well-defined, allows for good growth of most common pathogens, and has minimal interaction with the tested antimicrobial agents.

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a reproducible bacterial density (approximately 1.5 x 10⁸ CFU/mL).[10] This is critical for obtaining consistent and comparable zone sizes.

  • Disk Application: Disks must be pressed firmly onto the agar to ensure complete contact for uniform diffusion of the compound.[5]

Step-by-Step Protocol
  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard visually or using a spectrophotometer.[10]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[5]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine (e.g., 30 µ g/disk ). A solvent control disk should also be prepared.

    • Aseptically place the disks on the inoculated agar surface, ensuring they are at least 24 mm apart.[8]

    • Gently press each disk to ensure firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or calipers.[6]

    • The results are generally interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, though for a novel compound, the diameter provides a qualitative measure of activity.[8]

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] The broth microdilution method is a gold standard for determining MIC values, providing quantitative data on a compound's potency.[12][13]

Self-Validating System and Rationale
  • Controls: The inclusion of a growth control (no compound), sterility control (no bacteria), and a positive control (a known antibiotic) is essential. These controls validate the assay by confirming the viability of the bacteria, the sterility of the medium, and the susceptibility of the test strain to a standard antibiotic, respectively.[14]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.

  • Standardized Inoculum: A final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well is crucial for reproducibility, as recommended by CLSI and EUCAST guidelines.[14]

Step-by-Step Protocol
  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Prepare a stock solution of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to achieve twice the highest desired final concentration.

    • Add 100 µL of this diluted compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 3.2.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Rationale for the Protocol
  • Subculturing: By subculturing from the clear wells of the MIC assay onto an antibiotic-free agar medium, we can determine if the bacteria were merely inhibited or actually killed.[17]

  • 99.9% Reduction: The definition of bactericidal activity as a ≥3-log₁₀ reduction (99.9%) in CFU/mL is the standard benchmark in microbiology.[17]

Step-by-Step Protocol
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

    • Aseptically withdraw a 10 µL aliquot from each of these wells.

  • Plating:

    • Spot-plate the 10 µL aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][18] For practical purposes, it is often considered the lowest concentration with no more than 0.1% of the original inoculum surviving.

Data Presentation and Visualization

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Example MIC and MBC Data for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioPositive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive81620.5
Escherichia coli ATCC 25922Gram-negative32>64>20.015
Pseudomonas aeruginosa ATCC 27853Gram-negative>64>64-1
Enterococcus faecalis ATCC 29212Gram-positive163221

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_screen Primary Screening cluster_quantify Quantitative Analysis Compound Synthesize & Purify 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Disk Kirby-Bauer Disk Diffusion Assay Compound->Disk Bacteria Prepare Bacterial Culture (e.g., S. aureus, E. coli) Inoculum Standardize Inoculum (0.5 McFarland) Bacteria->Inoculum Inoculum->Disk MIC Broth Microdilution (Determine MIC) Inoculum->MIC Zone Measure Zone of Inhibition Disk->Zone Zone->MIC If Active MBC Subculture from MIC wells (Determine MBC) MIC->MBC Data Analyze Data (MIC, MBC, MBC/MIC Ratio) MBC->Data

Caption: Workflow for the antibacterial screening of a novel compound.

Hypothetical Mechanism of Action Pathway

The hydrazono moiety is a known chelator of metal ions and can interfere with metalloenzymes essential for bacterial survival. A potential mechanism could involve the inhibition of DNA gyrase, a type II topoisomerase crucial for DNA replication.

G Compound 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine Gyrase DNA Gyrase (GyrA/GyrB) Active Site Compound->Gyrase Inhibition DNA_cleaved Cleaved DNA Intermediate Gyrase->DNA_cleaved DNA Cleavage DNA_relaxed Relaxed Bacterial DNA DNA_relaxed->Gyrase Binding DNA_supercoiled Supercoiled DNA (Replication Blocked) DNA_cleaved->DNA_supercoiled Re-ligation Fails CellDeath Bacterial Cell Death DNA_supercoiled->CellDeath

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Conclusion and Future Directions

These application notes provide a robust and standardized framework for the initial antibacterial evaluation of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine. By adhering to these protocols, researchers can generate reliable and reproducible data to ascertain the compound's spectrum of activity and potency. Positive results from this screening cascade would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and evaluation against a broader panel of clinical isolates, including resistant strains. The ultimate goal is to determine if this novel pyrimidine derivative has the potential for development into a clinically useful antibacterial agent.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Microbiology Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • Biology LibreTexts. (2024). 9: Kirby-Bauer (Antibiotic Sensitivity). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination. [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. [Link]

  • ResearchGate. (n.d.). Plate outline for MIC determination by broth microdilution using the EUCAST reference method. [Link]

  • FRCPath Medical Microbiology Tutorials. (2024). EUCAST reading guide for broth microdilution. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Media Preparation. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • The Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. [Link]

  • Pérez-García, P., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. [Link]

  • Google Patents. (n.d.). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • National Center for Biotechnology Information. (n.d.). Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. [Link]

  • Karade, H. N., et al. (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Molecular Docking of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in structure-based drug design.

Abstract: This document provides a comprehensive theoretical and practical guide for conducting molecular docking studies on 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, a scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1] Molecular docking, a powerful computational tool, is instrumental in elucidating the binding mechanisms of such novel ligands with their macromolecular targets, thereby accelerating the drug discovery process.[2][3] This guide details a self-validating protocol, from target selection and preparation to ligand setup, simulation, and rigorous post-docking analysis. We emphasize the rationale behind each procedural step, ensuring a blend of technical accuracy and field-proven insights to produce meaningful and reproducible results.[4]

Part I: Strategic Framework for Docking Studies

The Principle of Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[5] The process involves two key components:

  • Search Algorithm: Explores the conformational space of the ligand within the target's binding site to generate a variety of possible binding poses.

  • Scoring Function: Estimates the binding affinity for each pose, typically as a negative value in kcal/mol, where a lower score indicates a more favorable interaction.[6]

This computational "handshake" allows for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and experimental testing, significantly reducing time and cost.[3]

Rationale for Target Selection

The biological activity of a compound is dictated by its interaction with specific protein targets. For pyrimidine-based scaffolds, including dihydropyrimidines and hydrazones, literature points towards several promising therapeutic targets, particularly in oncology.

  • Kinase Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Many pyrimidine derivatives have been designed to inhibit its kinase activity.[1][7][8] The ATP-binding pocket of EGFR provides a well-defined site for docking studies.

  • Apoptosis Regulators: The Bcl-2 family of proteins are crucial regulators of apoptosis, and their inhibition is a key strategy in cancer treatment. Pyrimidine derivatives have been investigated as potential Bcl-2 inhibitors.[9]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are another prime target for anticancer drug development, and pyrimidine analogues have shown inhibitory potential.[10]

For the protocols outlined herein, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as the exemplary target due to the wealth of structural data and its relevance to pyrimidine-based inhibitors.[11]

Ligand Preparation: The Foundation of Accuracy

The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure.[4] For 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, several factors must be considered:

  • 3D Structure Generation: A 2D chemical drawing must be converted into a realistic 3D conformation.

  • Protonation States and Tautomers: The hydrazono moiety and pyrimidine ring can exist in different protonation states or tautomeric forms at physiological pH. These can have profound effects on binding interactions, particularly hydrogen bonds. It is crucial to either predict the most likely state or dock multiple relevant forms.

  • Energy Minimization: The initial 3D structure must be energy-minimized to relieve steric clashes and find a low-energy, stable conformation. This is typically achieved using a suitable force field.

Part II: Detailed Experimental Protocols

This section provides a step-by-step workflow for docking 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine into the EGFR kinase domain using widely accessible software like AutoDock Vina.

Protocol 1: Receptor Preparation

Objective: To prepare the EGFR protein structure for docking by removing extraneous molecules, adding hydrogen atoms, and defining the binding site.

  • Obtain Protein Structure: Download the crystal structure of the EGFR kinase domain complexed with a known inhibitor from the Worldwide Protein Data Bank (wwPDB).[4] For this example, we will use PDB ID: 1M17 . This structure contains the inhibitor erlotinib, which will be useful for defining the binding site and for protocol validation.

  • Clean the PDB File:

    • Load the 1M17.pdb file into a molecular visualization program (e.g., PyMOL, UCSF Chimera, or AutoDock Tools).

    • Remove all non-essential molecules, including water molecules, co-solvents, and ions. While some water molecules can be critical for binding, their inclusion requires advanced methods; for a standard protocol, they are typically removed.[12]

    • Separate the co-crystallized ligand (erlotinib in this case) and save it to a separate file. This will serve as our reference for validation.

  • Prepare the Receptor for Docking:

    • Using AutoDock Tools (ADT) or an equivalent program, add polar hydrogen atoms to the protein, as they are essential for calculating interactions but are often absent in crystal structures.[12]

    • Calculate and assign Gasteiger charges to all atoms. This is necessary for the scoring function to evaluate electrostatic interactions.

    • Save the prepared receptor in the required .pdbqt format, which includes atomic coordinates, charges, and atom types.

Protocol 2: Ligand Preparation

Objective: To generate an energy-minimized, 3D structure of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine in a dockable format.

  • Draw the 2D Structure: Use a chemical drawing tool (e.g., ChemDraw) to create the 2D structure of the ligand.

  • Convert to 3D: Import the 2D structure into a program capable of 3D conversion and energy minimization (e.g., Avogadro, Chem3D, or the online server PRODRG).

  • Energy Minimization: Perform a geometry optimization using a standard force field like MMFF94 or UFF to obtain a low-energy conformation.

  • Prepare for Docking:

    • Load the minimized 3D structure (.mol2 or .pdb file) into AutoDock Tools.

    • Define the rotatable bonds. The software will typically detect these automatically, but it's crucial to verify them to allow for ligand flexibility during docking.

    • Save the final prepared ligand in the .pdbqt format.

Protocol 3: Docking Simulation with AutoDock Vina

Objective: To perform the docking calculation and generate a set of predicted binding poses and their corresponding scores.

  • Define the Binding Site (Grid Box): The search space for docking must be explicitly defined.[4] The most reliable method is to center the grid box on the position of the co-crystallized ligand (erlotinib from 1M17).

    • In ADT, center the grid on the reference ligand.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a buffer of 3-6 Å around the ligand.[4] A common size is 25 x 25 x 25 Å.

    • Record the coordinates of the center and the size of the box.

  • Create the Configuration File: Create a text file (e.g., conf.txt) that contains the necessary information for the Vina run:

  • Run the Simulation: Execute the docking run from the command line: vina --config conf.txt --log results.log

  • Analyze Output: The results.pdbqt file will contain the predicted binding poses (usually 9 by default), ranked by their binding affinity scores. The results.log file will contain the scores for each pose in a table format.

Part III: Validation, Analysis, and Interpretation

A docking result is only meaningful if the protocol is properly validated. This section outlines the critical steps for ensuring the trustworthiness of your findings.

Protocol 4: Docking Protocol Validation

Objective: To validate the docking parameters by demonstrating their ability to reproduce a known experimental binding pose. This is a self-validating check for the protocol.[13]

  • Prepare the Co-crystallized Ligand: Take the erlotinib structure that was separated in Protocol 1, Step 2, and prepare it for docking using the same procedure as in Protocol 2.

  • Re-dock the Ligand: Use the exact same docking parameters (grid box, etc.) from Protocol 3 to dock erlotinib back into the EGFR binding site.

  • Calculate RMSD: Superimpose the top-ranked docked pose of erlotinib with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[13]

Data Presentation and Interpretation

The primary quantitative output of a docking study is the binding affinity score. These scores should be used to rank different compounds or different poses of the same compound. It is crucial to remember that these are predictions and not absolute measures of binding free energy.[6]

Table 1: Example Docking Results for Pyrimidine Derivatives against EGFR

Compound IDStructureDocking Score (kcal/mol)Key Interacting Residues (Predicted)
Ligand-01 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine-8.5Met769, Lys721, Asp831
Ligand-02 (Reference) Erlotinib (Re-docked)-9.2Met769, Cys751, Thr766
Ligand-03 Analogue with -Cl substitution-8.9Met769, Lys721, Cys751
Ligand-04 Analogue with -OH substitution-7.8Asp831, Gln767

Interpretation:

  • Visual Inspection: Beyond the score, visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds with polar residues, hydrophobic interactions in non-polar pockets, and no significant steric clashes.[4]

  • Interaction Analysis: Identify the key amino acid residues involved in binding. For EGFR, interactions with the hinge region (e.g., Met769) and the "gatekeeper" residue are often critical.

  • Next Steps: Promising hits from molecular docking should be subjected to more rigorous computational analysis, such as Molecular Dynamics (MD) simulations , to assess the stability of the predicted binding pose over time.[[“]][[“]] Ultimately, computational predictions must be validated through experimental in vitro assays.[16]

Visualization of Workflows

General Computer-Aided Drug Design (CADD) Workflow

CADD_Workflow Target_ID Target Identification (e.g., EGFR in Cancer) Hit_ID Hit Identification (Virtual Screening & Docking) Target_ID->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: High-level workflow for computer-aided drug discovery.

Molecular Docking Protocol Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Validation GetReceptor 1. Obtain Receptor (e.g., PDB: 1M17) PrepReceptor 2. Prepare Receptor (Add H, Assign Charges) GetReceptor->PrepReceptor DefineGrid 5. Define Binding Site (Grid Box) PrepReceptor->DefineGrid GetLigand 3. Design Ligand (4-Hydrazono-5-methoxy...) PrepLigand 4. Prepare Ligand (3D Conversion, Minimized) GetLigand->PrepLigand PrepLigand->DefineGrid RunDocking 6. Run Docking (AutoDock Vina) DefineGrid->RunDocking AnalyzeResults 7. Analyze Results (Scores & Poses) RunDocking->AnalyzeResults Validate 8. Validate Protocol (Re-dock & RMSD < 2Å) AnalyzeResults->Validate NextSteps 9. Post-Hoc Analysis (MD Simulations, Wet Lab) Validate->NextSteps

Caption: Step-by-step workflow for the molecular docking protocol.

References

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Application Notes and Protocols for Molecular Docking Studies of Pyrimidine Deriv
  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • Overview of typical CADD workflow. (n.d.). ResearchGate. [Link]

  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (2015). Genome Medicine. [Link]

  • Target identification of anticancer natural products using a chemical proteomics approach. (2021). RSC Advances.
  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. [Link]

  • How to validate molecular docking results with no proper crystal structure? (2021). ResearchGate. [Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024).
  • Computer-Aided Drug Design Methods. (2017). Methods in Molecular Biology. [Link]

  • Identification of Novel Targets for Cancer Therapy Using Expression Proteomics. (2002). Leukemia. [Link]

  • Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. (2025). Benchchem.
  • Proteogenomics Study Identifies Cancer Drug Targets. (2024). National Cancer Institute. [Link]

  • What are the best practices for molecular dynamics simulations in drug design? (n.d.). Consensus.
  • Tutorials for Computer Aided Drug Design in KNIME. (2021). KNIME. [Link]

  • Insilico Medicine Integrates Nach01 Foundation Model with Microsoft Discovery to Enable AI-Native, Enterprise-Ready Drug Discovery Workflows. (2026). Insilico Medicine.
  • Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. (2025). Signal Transduction and Targeted Therapy.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). Molecules. [Link]

  • Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. (n.d.). MDPI. [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. (2025).
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. [Link]

  • Practical Considerations in Virtual Screening and Molecular Docking. (2014). Methods in Molecular Biology. [Link]

  • What are the best practices for molecular dynamics simulations in drug design? (n.d.). Consensus.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. (2020). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (2021). International Journal of Molecular Sciences. [Link]

  • Synthesis of Bioactive Dihydropyrimidines using 1-(4-Methoxyphenyl)guanidine Hydrochloride: Application Notes and Protocols. (n.d.). Benchchem.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. (2022). Molecules. [Link]

  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (2021). International Journal of Molecular Sciences. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2013). Molecules. [Link]

  • (PDF) Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. (2022). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). World Journal of Pharmaceutical and Medical Research.
  • New 1,4-Dihydropyridines. Optimization of the Synthesis and In Silico Analysis of Biological Activity. (2023). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Development of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydrazono-5-methoxy-1,4-dihydropyrimidine scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its structural features, combining a reactive hydrazono moiety with a privileged pyrimidine core, offer diverse opportunities for chemical modification to explore a wide range of biological activities. Pyrimidine and its fused derivatives, such as pyrazolo[3,4-d]pyrimidines, are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and kinase inhibitory activities.[1][2][3][4] This guide provides a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of novel derivatives of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine, with a particular focus on the development of potential kinase inhibitors and anticancer agents.

Introduction: The Chemical and Biological Rationale

The core structure, 4-hydrazono-5-methoxy-1,4-dihydropyrimidine, is a versatile building block for several key reasons:

  • The Hydrazono Moiety: This functional group is a reactive handle for a variety of chemical transformations. It can undergo acylation, alkylation, and condensation with carbonyl compounds to introduce diverse substituents. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in structure-activity relationship (SAR) studies.[5]

  • The Pyrimidine Ring: The pyrimidine nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. Its derivatives are known to interact with a multitude of biological targets, including protein kinases.[3] The nitrogen atoms in the ring can act as hydrogen bond acceptors, crucial for binding to the hinge region of many kinases.

  • Fused Ring Systems: The hydrazono group provides a strategic entry point for cyclocondensation reactions, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These fused rings often exhibit enhanced biological activity and can be tailored to target specific enzymes.[1][6] Pyrazolo[3,4-d]pyrimidines, in particular, are recognized as potent inhibitors of various kinases, including Src family kinases and cyclin-dependent kinases (CDKs).[7][8]

This guide will detail protocols for three primary derivatization strategies, followed by methods for their characterization and biological evaluation.

Derivatization Strategies: Synthetic Protocols

The following protocols are designed to be robust starting points. Researchers should consider small-scale trial reactions to optimize conditions for specific substrates.

N-Acylation of the Hydrazono Moiety

Rationale: Introducing acyl groups can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to biological targets. This is a common strategy in drug design to probe for favorable interactions within a binding pocket.

General Reaction Scheme:

Protocol 1: Acetylation using Acetic Anhydride

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydrazono-5-methoxy-1,4-dihydropyrimidine (1.0 mmol) in pyridine (10 mL).

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.2 mmol) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetyl derivative.

Condensation with Aldehydes and Ketones

Rationale: Condensation with a variety of aldehydes and ketones introduces a wide range of substituents, allowing for significant structural diversification. This is a powerful method for exploring SAR.

General Reaction Scheme:

Protocol 2: Condensation with an Aromatic Aldehyde

  • Dissolution: Dissolve 4-hydrazono-5-methoxy-1,4-dihydropyrimidine (1.0 mmol) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from ethanol or another suitable solvent.

Cyclocondensation to Pyrazolo[3,4-d]pyrimidines

Rationale: This strategy creates a rigid, fused heterocyclic system that can mimic the purine core of ATP, making these compounds excellent candidates for kinase inhibitors. The substituents on the pyrazole ring can be varied to achieve selectivity for different kinases.

General Reaction Scheme:

Protocol 3: Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine

  • Reaction Setup: In a round-bottom flask, combine 4-hydrazono-5-methoxy-1,4-dihydropyrimidine (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (10 mL).

  • Reaction: Reflux the mixture for 8-12 hours. Monitor the reaction for the formation of the cyclized product by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water (50 mL).

  • Neutralization and Isolation: Neutralize the solution with a saturated solution of sodium bicarbonate. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with water and then with a small amount of cold ethanol. Recrystallize from a suitable solvent like ethanol or ethyl acetate to yield the pure pyrazolo[3,4-d]pyrimidine derivative.

Purification and Characterization

Purification: Due to the polar nature of the pyrimidine core, purification can be challenging. The following techniques are recommended:

  • Recrystallization: The primary method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes).

  • Column Chromatography: For non-crystalline products or difficult separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective.

Characterization: Unambiguous structure elucidation is critical. A combination of the following spectroscopic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To identify the number of unique carbons.

    • 2D NMR (COSY, HSQC, HMBC): Essential for complex structures to establish proton-proton and proton-carbon correlations, confirming connectivity. For pyrazolo[3,4-d]pyrimidines, HMBC is particularly useful for confirming the fusion of the two rings by observing long-range correlations between protons on one ring and carbons on the other.[9]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C=N).

  • Elemental Analysis: To confirm the elemental composition of the final compounds.

Biological Evaluation: Protocols and Applications

The synthesized derivatives can be screened for a variety of biological activities. Below are protocols for two common and relevant assays.

In Vitro Anticancer Activity: MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[10][11][12][13]

Protocol 4: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

Rationale: Given the prevalence of the pyrimidine scaffold in kinase inhibitors, assessing the inhibitory activity of the new derivatives against specific kinases is a logical step.

Protocol 5: General Kinase Inhibition Assay (Example: Src Kinase)

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the peptide substrate, ATP, and the Src kinase enzyme.

  • Inhibitor Addition: Add the synthesized compounds at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the kinase activity in the presence of the inhibitors relative to the control and calculate the IC₅₀ values.

Structure-Activity Relationship (SAR) Insights

The data obtained from the biological evaluation of a library of derivatives will allow for the development of an SAR. Key structural features to consider include:

  • Substituents on the Acyl Group: The nature of the R group in the N-acyl derivatives can significantly impact activity. Aromatic, aliphatic, and heterocyclic groups should be explored.

  • Substituents on the Aldehyde/Ketone Moiety: For the condensation products, the electronic and steric properties of the substituents on the aldehyde or ketone will influence biological activity.

  • Substituents on the Pyrazole Ring: In the pyrazolo[3,4-d]pyrimidine series, the substituents at the available positions on the pyrazole ring are crucial for achieving potency and selectivity against different kinases.[14]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Derivatization cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine acylation N-Acylation start->acylation Acylating Agent condensation Condensation start->condensation Aldehyde/Ketone cyclization Cyclocondensation start->cyclization β-Ketoester recrystallization Recrystallization acylation->recrystallization condensation->recrystallization cyclization->recrystallization chromatography Column Chromatography recrystallization->chromatography If needed nmr NMR (1D & 2D) recrystallization->nmr chromatography->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir mtt MTT Assay (Anticancer) ir->mtt kinase Kinase Inhibition Assay ir->kinase antimicrobial Antimicrobial Assay ir->antimicrobial

Caption: General workflow for the development of derivatives.

Derivatization Pathways

G cluster_products Derivative Classes A 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine B N-Acyl Hydrazones A->B R-COCl, Base C Schiff Bases A->C R-CHO, H+ D Pyrazolo[3,4-d]pyrimidines A->D R-COCH2COOEt, H+

Caption: Key derivatization pathways from the starting material.

Data Presentation

Table 1: Hypothetical Biological Activity Data

Compound IDDerivatization TypeR GroupIC₅₀ (MCF-7, µM)IC₅₀ (Src Kinase, µM)
SM-1 -->100>100
AC-1 Acylation-CH₃55.289.4
AC-2 Acylation-Ph23.745.1
SC-1 Condensation-Ph-4-Cl15.833.2
PZ-1 Cyclocondensation-CH₃2.50.8
PZ-2 Cyclocondensation-Ph5.11.2

References

  • Al-Ghorbani, M., Che, P., Liu, Y., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7284. Available from: [Link]

  • Khobragade, C. N., Bodade, R. G., Konda, S. G., et al. (2010). Synthesis and antimicrobial activity of novel pyrazolo[3,4-d]pyrimidin derivatives. European Journal of Medicinal Chemistry, 45(4), 1635-1638. Available from: [Link]

  • Park, H. J., Lee, K., Park, S. J., et al. (2012). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Bulletin of the Korean Chemical Society, 33(1), 319-322. Available from: [Link]

  • Lange, J. H. M., van der Neut, M. A. W., Coolen, H. K. A. C., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3163-3168. Available from: [Link]

  • Schenone, S., Bruno, O., Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 994. Available from: [Link]

  • Abdellatif, K. R. A., & Bakr, R. B. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 13(15), 1365-1396. Available from: [Link]

  • Al-Juboori, A. M. J. (2018). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 86-93. Available from: [Link]

  • Tan, Y., & Fu, N. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(19), 6524. Available from: [Link]

  • Akbari, J. D., Tala, S. D., & Pathak, S. J. (2008). Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(6), 1471-1477. Available from: [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. Available from: [Link]

  • Radi, M., Brullo, C., Crespan, E., et al. (2017). Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line. European Journal of Medicinal Chemistry, 135, 314-322. Available from: [Link]

  • Borzilleri, R. M., Cai, Z. W., Ellis, C., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][5]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. Available from: [Link]

  • Marvadi, S. K., Marvadi, R., Tadigoppula, N., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Antibiotics, 9(11), 811. Available from: [Link]

  • De Luca, L., Morreale, F., G-S-G de la Calle, A., et al. (2023). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Bioorganic Chemistry, 134, 106456. Available from: [Link]

  • Katritzky, A. R., Singh, S. K., He, H. Y., et al. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(12), 1038-1051. Available from: [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6524. Available from: [Link]

  • Wu, W., Chen, W., Xing, L., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances, 6(89), 86208-86223. Available from: [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., et al. (2020). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 10(4), 2221-2232. Available from: [Link]

  • Al-Juboori, A. M. J. (2018). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 86-93. Available from: [Link]

  • De Vleeschouwer, M., Piron, S., Thonon, G., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112658. Available from: [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established principles of pyrimidine chemistry and analogous syntheses reported in the literature.

Introduction to the Synthesis

The synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a two-step sequence: the chlorination of a suitable 5-methoxypyrimidine precursor, followed by a nucleophilic substitution with hydrazine. This guide will focus on optimizing this pathway and addressing the challenges you may encounter.

A plausible synthetic route starts from a readily available precursor like 5-methoxyuracil or a related dihydroxypyrimidine. The first step is a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to convert the hydroxyl or oxo group at the 4-position into a more reactive chloro group. The resulting 4-chloro-5-methoxypyrimidine is then reacted with hydrazine (N₂H₄) or hydrazine hydrate to yield the desired 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of low yield in the chlorination step?

A1: Low yields in the chlorination of pyrimidines are often attributed to incomplete reaction or degradation of the starting material. Key factors to consider are the reaction temperature and the choice of an acid scavenger. For instance, in the synthesis of a similar compound, 2-methoxy-4-hydrazino-5-fluoropyrimidine, it was found that maintaining a reaction temperature between 105-110°C and using triethylamine as an acid binding agent significantly improved the yield of the chlorinated intermediate.[1]

Q2: I am observing the formation of a significant amount of a dark, tarry byproduct. What could be the cause?

A2: The formation of dark, insoluble byproducts often indicates decomposition of the starting material or product, which can be caused by excessive heat or prolonged reaction times. Ensure that the reaction temperature is carefully controlled and monitored. Additionally, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q3: During the hydrazinolysis step, my reaction mixture turns a deep color, and I isolate a product with a different NMR spectrum than expected. What might be happening?

A3: This could indicate a side reaction, such as a ring transformation. In the case of nitropyrimidines, reaction with excess hydrazine at elevated temperatures can lead to the conversion of the pyrimidine ring into a pyrazole.[2] While your starting material is not a nitropyrimidine, the principle of ring transformation under certain conditions is a possibility. To mitigate this, it is crucial to control the reaction temperature (ideally below 0°C when adding hydrazine) and the stoichiometry of the hydrazine.[2]

Q4: How can I effectively purify the final product?

A4: Purification of pyrimidine derivatives can be challenging due to their polarity and potential for tautomerization. Standard techniques like column chromatography on silica gel are often effective. For more persistent impurities, recrystallization from a suitable solvent system can be employed. In some cases, specialized techniques such as using acidic zeolite for purification of pyrimidine derivatives have been reported.

Troubleshooting Guides

Issue 1: Low Yield of 4-Chloro-5-methoxypyrimidine (Intermediate)

Possible Causes & Solutions

Possible Cause Explanation Recommended Action
Insufficient Reaction Temperature The chlorination reaction with POCl₃ often requires elevated temperatures to proceed at a reasonable rate.Carefully increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or LC-MS. A temperature range of 105-110°C has been shown to be effective in similar syntheses.[1]
Inadequate Acid Scavenging The reaction generates HCl as a byproduct, which can protonate the pyrimidine ring, deactivating it towards further reaction.The use of an appropriate acid scavenger is crucial. Triethylamine has been demonstrated to be superior to other organic bases in similar chlorination reactions.[1] Ensure you are using at least a stoichiometric amount of the base.
Moisture in the Reaction Phosphorus oxychloride reacts violently with water, which will quench the reagent and introduce impurities.Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly distilled POCl₃ and anhydrous solvents.

Experimental Protocol: Optimized Chlorination

  • To a dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methoxyuracil (1 equivalent) and your chosen anhydrous solvent.

  • Add triethylamine (1.1 equivalents) and stir the suspension.

  • Carefully add phosphorus oxychloride (2-3 equivalents) dropwise at 0°C.

  • After the addition is complete, slowly heat the reaction mixture to 105-110°C and maintain for the recommended time, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully quench with ice water.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Formation of Side Products during Hydrazinolysis

Possible Causes & Solutions

Possible Cause Explanation Recommended Action
Elevated Reaction Temperature Hydrazine is a strong nucleophile and can participate in side reactions, including ring-opening or rearrangement, at higher temperatures.[2]Maintain a low temperature (e.g., -10°C to 0°C) during the addition of hydrazine hydrate. Allow the reaction to slowly warm to room temperature while monitoring its progress.
Excess Hydrazine An excess of hydrazine can lead to the formation of di-substituted products or promote ring transformation reactions.[2]Use a controlled amount of hydrazine hydrate (typically 1.1-1.5 equivalents). Add the hydrazine dropwise to the solution of the chlorinated intermediate.
Presence of Oxygen Hydrazine can be susceptible to oxidation, which can lead to the formation of colored impurities.Degas your solvent before use and maintain an inert atmosphere over the reaction mixture.

Experimental Protocol: Controlled Hydrazinolysis

  • Dissolve the crude 4-chloro-5-methoxypyrimidine in a suitable solvent (e.g., ethanol or isopropanol) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -10°C to 0°C in an ice-salt or dry ice-acetone bath.

  • Slowly add hydrazine hydrate (1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizing the Synthetic Pathway and Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate the proposed synthetic workflow and a decision-making process for addressing low yield.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrazinolysis A 5-Methoxyuracil B 4-Chloro-5-methoxypyrimidine A->B POCl3, Triethylamine 105-110°C C 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine B->C Hydrazine Hydrate -10°C to RT

Caption: Proposed synthetic pathway for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

G Start Low Yield Observed Step Which step has low yield? Start->Step Chlorination Chlorination Step->Chlorination Step 1 Hydrazinolysis Hydrazinolysis Step->Hydrazinolysis Step 2 CheckTemp Check Reaction Temperature (105-110°C?) Chlorination->CheckTemp CheckHydrazineTemp Check Hydrazine Addition Temp (<0°C?) Hydrazinolysis->CheckHydrazineTemp CheckBase Verify Acid Scavenger (Triethylamine?) CheckTemp->CheckBase Yes CheckAnhydrous Ensure Anhydrous Conditions CheckBase->CheckAnhydrous Yes Optimize Optimize Conditions CheckAnhydrous->Optimize Yes CheckStoich Verify Hydrazine Stoichiometry (1.1-1.5 eq?) CheckHydrazineTemp->CheckStoich Yes CheckInert Ensure Inert Atmosphere CheckStoich->CheckInert Yes CheckInert->Optimize Yes

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Sources

Technical Support Center: Purification of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying 4-hydrazono-5-methoxy-1,4-dihydropyrimidine. The unique structural characteristics of this molecule—namely its high polarity derived from the dihydropyrimidine core, the methoxy group, and the reactive hydrazono moiety—present a distinct set of challenges. This document synthesizes established methodologies with practical, field-proven insights to help you overcome these hurdles efficiently. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine in a direct question-and-answer format.

Q1: My compound shows very poor retention, eluting at or near the solvent front on a standard C18 reverse-phase HPLC column. What is happening and how can I fix it?

A1: This is a classic symptom of a highly polar compound interacting weakly with a non-polar stationary phase like C18. The multiple hydrogen bond donors and acceptors in your molecule contribute to its high polarity, causing it to prefer the polar mobile phase over the stationary phase.[1]

  • Probable Cause: Insufficient interaction between the analyte and the stationary phase due to high molecular polarity.

  • Solutions:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for highly polar compounds.[1] It utilizes a polar stationary phase (e.g., bare silica, amide, or cyano) with a mobile phase high in organic solvent, which promotes the retention of polar molecules.[1]

    • Use a Polar-Endcapped Column: If you must use reverse-phase, select a column with a polar-embedded or polar-endcapped stationary phase. These are specifically designed to provide better retention for polar analytes.[1]

    • Introduce Ion-Pairing Agents: For ionizable pyrimidine derivatives, adding an ion-pairing agent to the mobile phase can enhance retention on a reverse-phase column.[1]

Q2: During chromatographic analysis (TLC, HPLC), I observe multiple peaks or spots that all show the identical mass in LC-MS analysis. What is the likely origin of this?

A2: This phenomenon strongly suggests the presence of isomers or tautomers. The hydrazono group is particularly prone to this behavior.

  • Probable Cause:

    • Z/E Isomerism: The C=N bond of the hydrazono group can exist as a mixture of Z and E geometric isomers.

    • Tautomerism: The molecule can exist in equilibrium between the hydrazono and a potential azo or imino tautomeric form. NMR studies on related hydrazono-pyrimidines have confirmed the existence of such equilibria.[2]

  • Solutions:

    • NMR Spectroscopy: Perform detailed 1H, 13C, and 15N NMR studies to confirm the presence and ratio of different isomers.[2] Solvent and temperature can influence the equilibrium.

    • pH Adjustment: The interconversion between isomers can be proton-catalyzed.[2] Adjusting the pH of your mobile phase may simplify the chromatogram by favoring one form.

    • Accept and Characterize: In some cases, the isomers may be inseparable under standard conditions. If so, the mixture should be characterized as such, and the ratio of isomers reported.

Q3: I am experiencing significant product loss and streaking on my TLC plate when using silica gel for column chromatography. What is causing this degradation?

A3: Hydrazones, particularly those with an unsubstituted distal nitrogen (R-NH-N=C), can be sensitive to the acidic nature of standard silica gel.[3]

  • Probable Cause: Decomposition or strong, irreversible adsorption of the hydrazono compound on the acidic surface of the silica gel.

  • Solutions:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a basic modifier, such as 1% triethylamine.[3] This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Switch to a more inert or basic stationary phase like neutral or basic alumina.[3][4]

    • Prioritize Recrystallization: Hydrazones are often highly crystalline compounds.[3][5] If possible, forgoing chromatography in favor of a well-designed recrystallization protocol can be a more effective and less destructive purification method.

Q4: My attempts at recrystallization are failing, either resulting in no crystal formation or a very low recovery yield. What strategies can I employ?

A4: This issue typically arises from the compound's high solubility in the chosen solvent, a common trait for polar molecules.[1]

  • Probable Cause: The compound is too soluble in the solvent even at low temperatures, or the solution is not sufficiently supersaturated.

  • Solutions:

    • Systematic Solvent Screening: Test a wide range of solvents with varying polarities. The ideal solvent will dissolve the compound when hot but not when cold.

    • Use an Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently warm until clear, then allow to cool slowly.

    • Reduce Temperature: After cooling to room temperature, place the flask in an ice bath or a freezer to maximize precipitation and decrease the compound's solubility in the mother liquor.[1]

    • Concentrate the Solution: If the compound is too dilute, carefully evaporate some of the solvent to create a more concentrated, supersaturated solution before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a column chromatography method for this compound? A1: Start with Thin-Layer Chromatography (TLC) to screen for an effective mobile phase.[4] For normal-phase chromatography on silica gel, begin with solvent systems like dichloromethane/methanol or ethyl acetate/hexane, gradually increasing the polarity.[4] Aim for a target compound Rf (retention factor) of approximately 0.2-0.4 for the best separation during flash column chromatography.[4]

Q2: How much stationary phase should I use for my column? A2: A general rule for silica gel column chromatography is to use a stationary phase-to-crude sample weight ratio of between 20:1 and 100:1.[4] A higher ratio provides better separation for difficult mixtures.

Q3: What are the key spectroscopic signals that confirm the structure of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine? A3:

  • ¹H NMR: Look for characteristic signals for the methoxy group (-OCH₃) protons, aromatic/pyrimidine ring protons, and importantly, the N-H protons of the hydrazono group.[6][7] The N-H protons often appear as exchangeable singlets and their chemical shift can be concentration and solvent dependent.[6]

  • ¹³C NMR: Expect signals for the methoxy carbon, carbons of the pyrimidine ring, and the C=N carbon of the hydrazono group.

  • FT-IR: Key absorption bands to look for include N-H stretching, C=N stretching (hydrazone), and C=O if applicable in a tautomeric form.[5][6]

Visual Guides

Purification Workflow

Crude Crude Product TLC TLC Analysis Crude->TLC Decision1 Single Spot? TLC->Decision1 Recryst Direct Recrystallization Decision1->Recryst Yes Column_Decision Column Chromatography Needed Decision1->Column_Decision No/Complex Purity_Check1 Check Purity (HPLC, NMR) Recryst->Purity_Check1 Final Pure Compound Purity_Check1->Final Silica_Test Test Stability on Silica TLC Column_Decision->Silica_Test HILIC HILIC or Alumina Chromatography Silica_Test->HILIC Unstable Silica Silica Gel Chromatography (with base modifier) Silica_Test->Silica Stable Purity_Check2 Check Fractions (TLC/HPLC) HILIC->Purity_Check2 Silica->Purity_Check2 Combine Combine Pure Fractions & Evaporate Purity_Check2->Combine Combine->Purity_Check1

Caption: General purification workflow for 4-hydrazono-5-methoxy-1,4-dihydropyrimidine.

Troubleshooting Chromatographic Issues

Start Problem with Chromatography Issue_Retention Poor Retention (Reverse Phase) Start->Issue_Retention Issue_Peaks Multiple Peaks (Same Mass) Start->Issue_Peaks Issue_Streaking Streaking/Tailing (Normal Phase) Start->Issue_Streaking Sol_HILIC Switch to HILIC Issue_Retention->Sol_HILIC Sol_PolarRP Use Polar-Endcapped RP Column Issue_Retention->Sol_PolarRP Sol_Isomers Isomers/Tautomers Present Issue_Peaks->Sol_Isomers Sol_Modifier Add Base Modifier (e.g., TEA) to Eluent Issue_Streaking->Sol_Modifier Sol_Alumina Switch to Neutral Alumina Issue_Streaking->Sol_Alumina Sol_NMR Characterize by NMR Sol_Isomers->Sol_NMR

Caption: Decision tree for troubleshooting common chromatography problems.

Data Summary

Table 1: Recommended Starting Conditions for Chromatography

TechniqueStationary PhaseRecommended Mobile Phase SystemKey Considerations
HILIC Amide, Cyano, or Bare Silica[1]High Acetonitrile (>80%) with aqueous buffer (e.g., ammonium formate)Excellent for highly polar compounds. Ensure proper column equilibration.[1]
Normal-Phase Silica GelDichloromethane/Methanol or Hexane/Ethyl Acetate[4]Potential for degradation. Add 0.5-1% triethylamine to mobile phase to reduce tailing and prevent decomposition.[3]
Normal-Phase Neutral AluminaDichloromethane/Methanol or Hexane/Ethyl AcetateA good alternative to silica for acid-sensitive compounds.[4]
Reverse-Phase Polar-Endcapped C18Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFAOnly recommended if HILIC is unavailable. Retention may still be limited.[1]

Key Experimental Protocols

Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol provides a general framework for purifying the title compound using HILIC.

  • Column Selection: Choose a HILIC column (e.g., amide or cyano phase) appropriate for your HPLC or flash chromatography system.[1]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium formate in Water.

    • Solvent B: Acetonitrile.

  • Sample Preparation: Dissolve the crude product in a mixture that mimics the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water) or a weaker solvent. Filter the sample through a 0.22 µm syringe filter to remove particulates.[1]

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase (e.g., 95% B) for at least 10-15 column volumes.[1]

    • Inject the prepared sample.

    • Run a gradient elution by gradually increasing the percentage of the aqueous component (Solvent A) to elute the compound. A typical gradient might be from 95% B to 50% B over 20-30 minutes.

    • Monitor the elution using a UV detector at a suitable wavelength determined by a UV scan of the compound.

  • Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest. Analyze the purity of each fraction by TLC or analytical HPLC before combining the pure fractions.

Protocol 2: Purification by Recrystallization

This protocol outlines a method for purifying the title compound via recrystallization, a powerful technique for crystalline solids.[5]

  • Solvent Selection: In small test tubes, test the solubility of ~10 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures thereof). Identify a solvent or solvent pair that dissolves the compound when hot but shows low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1] Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the purified crystals under a vacuum to remove all traces of solvent.

References

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Tóth, G., Szöllösy, Á., Almásy, A., Podányi, B., Hermecz, I., Breining, T., & Mészáros, Z. (1983). Structural studies on 9‐hydrazono‐6,7,8,9‐tetrahydro‐4‐oxo‐4H‐pyrido[1,2‐a]pyrimidines by 1H, 13C and 15N NMR spectroscopy. Organic Magnetic Resonance, 21(11), 687–693.
  • Method of producing high-purity hydrazine. (n.d.). Google Patents.
  • Need a purification method for a free hydrazone. (2021). Reddit.
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Analytical Biochemistry, 22(3), 398-408.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central.
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Scilit.
  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (n.d.). MDPI.
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (n.d.). MDPI.
  • The ¹H NMR spectrum of hydrazone 1. (n.d.). ResearchGate.

Sources

overcoming solubility issues with 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Document ID: HMP-TSG-001

Last Updated: January 22, 2026

Introduction: Navigating the Solubility Challenges of a Novel Pyrimidine Derivative

Welcome to the technical support guide for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. As a nitrogen-containing heterocyclic compound, this pyrimidine derivative holds significant potential in medicinal chemistry and drug discovery programs.[1] However, like many novel chemical entities, particularly those with planar aromatic structures and hydrogen-bonding capabilities, it can present significant solubility challenges.[2][3] Poor aqueous solubility is a primary hurdle in drug development, impacting everything from the reliability of in vitro assay data to oral bioavailability.[2][4]

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, step-by-step framework for overcoming the solubility issues associated with this compound. We will explore the underlying chemical principles and provide actionable troubleshooting protocols to ensure you can generate reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Q1: What is the best starting solvent for making a stock solution?

A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent for novel heterocyclic compounds.[5] Pyrimidine derivatives, in general, show good solubility in DMSO.[5][6] However, it is crucial to start with a high-quality, anhydrous grade of DMSO, as water uptake can significantly decrease the solubility of compounds and promote precipitation, especially during freeze-thaw cycles.[7]

Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer for an assay. What's happening and how can I fix it?

A: This is a very common problem known as "crashing out." It occurs because the compound, while soluble in the organic DMSO, is poorly soluble in the final aqueous medium of your assay buffer.[8][9] When the DMSO is diluted, its solvating power is reduced, and the compound precipitates.[8]

Here are several strategies to address this:

  • Decrease the Final Compound Concentration: The simplest solution is often to lower the working concentration of your compound in the assay.[9]

  • Optimize DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the biological system (typically 0.1% to 0.5% for cell-based assays).[9] Using a more dilute stock solution to achieve your final concentration increases the final DMSO percentage, which can help maintain solubility.[8]

  • Use Co-solvents: If modifying concentrations isn't feasible, incorporating a water-miscible co-solvent can enhance solubility.[10] Co-solvents work by reducing the polarity of the aqueous medium.[11][12] Common choices include ethanol, propylene glycol (PG), or polyethylene glycols (PEGs).[4][10]

Q3: Can I use pH modification to improve the solubility of this compound?

A: Yes, this is a highly effective strategy for nitrogen-containing heterocycles.[4][13] The 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine structure contains several nitrogen atoms which can be protonated or deprotonated.

  • Basic Nature: The pyrimidine ring and hydrazono group are likely to have basic nitrogens. Lowering the pH of the aqueous solution with a dilute acid (e.g., HCl) will protonate these sites, forming a salt in situ. This charged species will have significantly higher aqueous solubility than the neutral form.[14]

  • Acidic Nature: The hydrazono group may also have a proton that could be removed under basic conditions. Increasing the pH with a dilute base (e.g., NaOH) could also form a salt and improve solubility.

The optimal pH for solubility can be predicted using the Henderson-Hasselbalch equation and should be determined experimentally.[15]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A: Understanding this distinction is critical for interpreting your results.

  • Kinetic Solubility: This measures the concentration of a compound that dissolves immediately after being added from a DMSO stock to an aqueous buffer. It's a rapid, high-throughput measurement that reflects the solubility of the least stable, often amorphous, form that precipitates first.[16][17][18] This is most relevant for initial in vitro screening.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24 hours) until the concentration in solution is constant.[19][20][21] This value is crucial for lead optimization and formulation development.[16]

For initial troubleshooting and most in vitro work, kinetic solubility is the primary concern. For later-stage development, thermodynamic solubility becomes essential.[21]

Q5: I'm still having issues. Are there more advanced techniques I can try?

A: Yes, several formulation strategies can be employed for particularly challenging compounds:

  • Use of Surfactants: Surfactants like Tween 80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[22][23]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.[4][5]

  • Solid Dispersions: Creating an amorphous solid dispersion, where the drug is molecularly dispersed within a hydrophilic polymer carrier, is a powerful technique to improve apparent water solubility compared to the crystalline form.[5][22]

Troubleshooting Workflow & Protocols

This section provides a logical workflow and detailed experimental protocols to systematically address solubility issues.

Solubility Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the solubility of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Formulation start Start: Compound received prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock kinetic_assay Perform Kinetic Solubility Assay in Neutral Buffer (pH 7.4) prep_stock->kinetic_assay check_sol Is Solubility > 50 µM? kinetic_assay->check_sol ph_screen Screen pH Range (e.g., pH 3.0 to 9.0) check_sol->ph_screen No success Success: Proceed with Optimized Conditions check_sol->success Yes check_ph Solubility Goal Met? ph_screen->check_ph cosolvent_screen Screen Co-solvents (Ethanol, PG, PEG-400) check_cosolvent Solubility Goal Met? cosolvent_screen->check_cosolvent check_ph->cosolvent_screen No check_ph->success Yes adv_form Evaluate Advanced Methods: - Cyclodextrins - Surfactants - Solid Dispersions check_cosolvent->adv_form No check_cosolvent->success Yes thermo_assay Perform Thermodynamic Solubility Assay adv_form->thermo_assay

Caption: A step-by-step workflow for addressing solubility issues.

Protocol 1: Preparation of a DMSO Stock Solution

Causality: DMSO is a powerful aprotic solvent capable of disrupting the crystal lattice energy of many complex organic molecules.[24] Using an anhydrous grade is critical to prevent the introduction of water, which can act as an anti-solvent and cause precipitation.[7]

Methodology:

  • Weigh out an accurate amount of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine into a sterile glass vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).

  • Vortex the vial vigorously for 1-2 minutes.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can be applied but use caution to avoid thermal degradation.[9]

  • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7][25]

Protocol 2: Kinetic Solubility "Shake-Flask" Assay

Causality: This protocol simulates the conditions of diluting a DMSO stock into an aqueous buffer for an in vitro assay.[16] It quickly identifies precipitation issues and establishes an initial solubility limit.

Methodology:

  • Prepare a series of dilutions of your DMSO stock solution.

  • In a 96-well plate or microcentrifuge tubes, add a small volume (e.g., 2 µL) of each DMSO stock dilution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Seal the plate/tubes and shake vigorously on a plate shaker at room temperature for 2 hours.[16]

  • After incubation, filter the samples through a solubility filter plate or centrifuge at high speed (e.g., >10,000 x g) to pellet any precipitate.

  • Carefully transfer the supernatant to a new analysis plate.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve.[16] The highest concentration that remains in solution is the kinetic solubility.

Protocol 3: pH-Dependent Solubility Screening

Causality: By altering the pH, ionizable functional groups on the molecule can be protonated or deprotonated, forming a salt.[14] The resulting charge dramatically increases the molecule's interaction with polar water molecules, enhancing solubility.

Methodology:

  • Prepare a set of aqueous buffers spanning a physiologically and chemically relevant pH range (e.g., pH 3, 5, 7.4, 9).

  • Add a small, fixed amount of the compound's DMSO stock to each buffer (maintaining a final DMSO concentration below 1-2%).

  • Equilibrate the samples by shaking for 2 hours (for kinetic assessment) or 24 hours (for thermodynamic assessment).[16]

  • Process the samples as described in Protocol 2 (filtration or centrifugation).

  • Quantify the dissolved compound in each buffer to determine the solubility at each pH. Plot solubility versus pH to identify the optimal range.

Data Summary: Solvent & Co-solvent Properties

The choice of solvent is critical for success. This table provides a reference for common solvents and co-solvents used in drug discovery.

Solvent/Co-solventPolarity IndexDielectric Constant (ε)Boiling Point (°C)Key Characteristics & Use Case
Water 10.280.1100The universal biological solvent; the target medium for solubility.
DMSO 7.247.2189Strong aprotic solvent; ideal for primary stock solutions.[24]
Ethanol 4.324.578Common, less toxic co-solvent; good for increasing solubility of moderately nonpolar compounds.[4][10]
Propylene Glycol (PG) 6.832.0188Viscous co-solvent often used in formulations.[4][12]
PEG 400 -12.5>200Low-molecular-weight polymer; effective solubilizer for highly hydrophobic compounds.[4][12]

Data compiled from various chemical reference sources.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.). Retrieved from [Link]

  • Bickerton, G. R., Paolini, G. V., Besnard, J., Muresan, S., & Hopkins, A. L. (2012). Tactics to Improve Solubility. Royal Society of Chemistry. Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.). Retrieved from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate. (2017). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved from [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? - ResearchGate. (2012). Retrieved from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. (n.d.). Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (2020). Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (n.d.). Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014). Retrieved from [Link]

  • Compound precipitation in high-concentration DMSO solutions - PubMed. (n.d.). Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters. (2018). Retrieved from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Retrieved from [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. (n.d.). Retrieved from [Link]

  • Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures - ResearchGate. (n.d.). Retrieved from [Link]

  • Can we predict compound precipitation in DMSO stocks? - Sussex Drug Discovery Centre. (2014). Retrieved from [Link]

  • Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). Retrieved from [Link]

  • Optimizing Drug Solubility | Contract Pharma. (2017). Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC - NIH. (n.d.). Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Compund dilution in DMSO : r/labrats - Reddit. (n.d.). Retrieved from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. (2009). Retrieved from [Link]

  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Dihydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydropyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Biginelli reaction and its variations to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their analogs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues and optimize your synthetic strategies effectively. The information herein is grounded in established literature and practical experience to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during dihydropyrimidine synthesis.

Q1: My Biginelli reaction is giving very low yields. What are the most likely causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent challenge and can often be traced back to several key factors.[1][2][3] A systematic approach to troubleshooting is recommended.

  • Suboptimal Catalyst Selection and Loading: The choice of catalyst is critical. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[3] Modern methods have demonstrated the efficacy of a wide range of catalysts, including Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃), and even organocatalysts.[3][4][5][6] The catalyst's primary role is to activate the aldehyde and facilitate the key C-N bond formations.[1] It's advisable to screen a variety of catalysts and optimize their loading for your specific substrates.

  • Inappropriate Reaction Temperature: The reaction often requires heating to overcome the activation energy.[3] Refluxing in a suitable solvent like ethanol is a common starting point. However, some substrate combinations may benefit from milder conditions to prevent degradation, while others might require higher temperatures, sometimes under solvent-free conditions, to drive the reaction to completion.[3][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[3][7][8] Generally, polar solvents are preferred as they can help to solubilize the starting materials and stabilize the charged intermediates in the reaction mechanism. Experimenting with solvents such as ethanol, acetonitrile, or even exploring solvent-free conditions can lead to substantial improvements.[3][7][9]

  • Purity of Starting Materials: The purity of the aldehyde, β-ketoester, and urea (or thiourea) is paramount. Impurities can introduce competing side reactions or inhibit the catalyst, leading to diminished yields of the desired dihydropyrimidine.[3]

Q2: I'm observing a significant amount of an unexpected side product in my reaction mixture. What could it be?

A2: The formation of side products is a common issue in multicomponent reactions like the Biginelli synthesis. One of the most frequently observed side products is a Hantzsch-type 1,4-dihydropyridine derivative. This can occur when the reaction pathway favors the condensation of the aldehyde with two equivalents of the β-ketoester and ammonia (formed from the decomposition of urea), rather than the desired three-component condensation with urea.

Other potential side products can arise from the self-condensation of the aldehyde (especially aliphatic aldehydes) or the β-ketoester under the reaction conditions.[3] Careful analysis of your crude reaction mixture by techniques like LC-MS and NMR spectroscopy can help in identifying the structure of the side product, which in turn can provide clues about how to modify the reaction conditions to suppress its formation.

Q3: How do I choose the right catalyst for my specific substrates?

A3: Catalyst selection is highly substrate-dependent. A good starting point is to consider the electronic nature of your aldehyde. Electron-deficient aromatic aldehydes tend to be more reactive and may proceed well with milder catalysts. Conversely, electron-rich or sterically hindered aldehydes might require a more potent Lewis acid catalyst to achieve good conversion.

A screening of different classes of catalysts is often the most effective approach. Below is a table summarizing some commonly used catalysts and their general characteristics.

Catalyst ClassExamplesTypical ConditionsNotes
Brønsted Acids HCl, H₂SO₄, p-TsOHReflux in EthanolThe classical approach; can be harsh and lead to side reactions.[4][10]
Lewis Acids Yb(OTf)₃, InCl₃, FeCl₃, Cu(OTf)₂Solvent or solvent-free, often at elevated temperaturesGenerally high-yielding and can be more selective than Brønsted acids.[5][6][11][12] Yb(OTf)₃ is notable for being recoverable and reusable.[5]
Organocatalysts Glutamic Acid, ProlineOften in greener solvents or solvent-freeAn environmentally friendly option that can provide good to excellent yields.[9]
Heterogeneous Catalysts Zeolites, Clays, Granite, QuartzTypically under solvent-free or high-temperature conditionsOffer the advantage of easy separation and potential for recycling.[2][6]

Q4: Can I run the Biginelli reaction under solvent-free conditions?

A4: Yes, solvent-free conditions have been successfully employed for the Biginelli reaction and offer several advantages, including reduced environmental impact, often shorter reaction times, and simplified work-up procedures.[2][13] These reactions are typically carried out by heating a mixture of the three components with a suitable catalyst. Microwave irradiation has also been shown to be highly effective for solvent-free Biginelli synthesis, leading to rapid reaction rates and high yields.[5][14]

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Issue 1: Low or No Product Formation

  • Symptom: TLC or HPLC analysis shows a significant amount of unreacted starting materials.

  • Possible Causes & Solutions:

    • Insufficient Catalyst Activity: The catalyst may be inactive or used in too low a concentration. Solution: Increase the catalyst loading or switch to a more active catalyst. For instance, if a mild Lewis acid is ineffective, a stronger one might be required.[3]

    • Low Reaction Temperature: The reaction may not have sufficient energy to proceed. Solution: Gradually increase the reaction temperature while monitoring for product formation and any potential degradation.[3]

    • Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can impede the reaction. Solution: A more forceful catalyst and higher temperatures may be necessary. In some cases, a modified procedure like the Atwal modification, which involves pre-condensation of the aldehyde and β-ketoester, might be beneficial.[1][15]

Issue 2: Formation of Insoluble Byproducts

  • Symptom: A precipitate forms during the reaction that is not the desired product.

  • Possible Causes & Solutions:

    • Polymerization of the Aldehyde: Certain aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under acidic conditions. Solution: Employ a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.[3]

    • Insoluble Intermediates: An intermediate in the reaction pathway may have poor solubility in the chosen solvent. Solution: Experiment with a different solvent system that has a higher solubilizing capacity for all components and intermediates.[3]

Issue 3: Difficulty in Product Purification

  • Symptom: The crude product is an oil or a complex mixture that is difficult to crystallize or separate by chromatography.

  • Possible Causes & Solutions:

    • Presence of Multiple Side Products: Suboptimal reaction conditions can lead to a complex mixture. Solution: Re-optimize the reaction conditions (catalyst, temperature, solvent) to improve the selectivity for the desired product.

    • Residual Starting Materials: Unreacted starting materials can co-elute with the product or inhibit crystallization. Solution: Ensure the reaction goes to completion. A simple aqueous wash during work-up can often remove unreacted urea.[16] Recrystallization from a suitable solvent like hot ethanol is a common and effective purification method for many DHPMs.[16][17] For more challenging separations, column chromatography can be employed.[17][18]

Experimental Protocols

Protocol 1: Classical Biginelli Reaction

This protocol provides a baseline procedure for the synthesis of a model dihydropyrimidine.

  • To a round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).

  • Add ethanol (30 mL) to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidine.

Protocol 2: Optimized Biginelli Reaction using Ytterbium Triflate

This protocol is an example of a more modern, high-yielding procedure.[5]

  • In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).

  • Add ytterbium(III) triflate (Yb(OTf)₃) (1-5 mol%).

  • Heat the mixture at 100 °C under solvent-free conditions with stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and stir for 15 minutes.

  • Collect the solid product by filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Reaction and Troubleshooting

The Biginelli Reaction Mechanism

The currently accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate.[1][10] This key electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine product.

Biginelli_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium OpenChain Open-Chain Ureide Iminium->OpenChain Reaction with β-Ketoester Enol Ketoester β-Ketoester Ketoester->OpenChain + N-Acyliminium Ion DHPM Dihydropyrimidine OpenChain_ref Open-Chain Ureide OpenChain_ref->DHPM - H₂O Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Catalyst (Type and Loading) CheckPurity->OptimizeCatalyst Purity Confirmed Purify Purify Starting Materials CheckPurity->Purify Impurities Detected OptimizeTemp Optimize Reaction Temperature OptimizeCatalyst->OptimizeTemp No Improvement Success Improved Yield OptimizeCatalyst->Success Improvement ScreenCatalysts Screen Brønsted vs. Lewis Acids OptimizeCatalyst->ScreenCatalysts ChangeSolvent Screen Different Solvents OptimizeTemp->ChangeSolvent No Improvement OptimizeTemp->Success Improvement IncreaseTemp Increase Temperature Incrementally OptimizeTemp->IncreaseTemp ChangeSolvent->Success Improvement TrySolventFree Try Solvent-Free Conditions ChangeSolvent->TrySolventFree Purify->CheckPurity ScreenCatalysts->OptimizeCatalyst IncreaseTemp->OptimizeTemp TrySolventFree->ChangeSolvent

Caption: A systematic workflow for troubleshooting low yields in dihydropyrimidine synthesis.

References

  • Glutamic acid as an Efficient Catalyst for Synthesis of Dihydropyrimidinones. Oriental Journal of Chemistry.
  • Biginelli Reaction. J&K Scientific LLC.
  • Biginelli reaction. Wikipedia.
  • Patented Catalysts for the Synthesis and Biological Applications of Dihydropyrimidinones: Recent Advances of the Biginelli Reaction. Bentham Science Publishers.
  • Patented Catalysts for the Synthesis and Biological Applications of Dihydropyrimidinones: Recent Advances of the Biginelli Reaction. Ingenta Connect.
  • Biginelli Reaction. Organic Chemistry Portal.
  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.
  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst.
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers.
  • Biginelli Reaction. Sigma-Aldrich.
  • Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry.
  • Influence of the solvent on Biginelli reaction.
  • The Biginelli reaction in different solvents and in presence of bismuth nitr
  • Solvent-Free and Catalyst-Free Biginelli Reaction To Synthesize Ferrocenoyl Dihydropyrimidine and Kinetic Method To Express Radical-Scavenging Ability. The Journal of Organic Chemistry.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry.
  • Purification and characterization of dihydropyrimidine dehydrogenase
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules.
  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research.
  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone deriv
  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PMC.
  • Synthesis and Characterization of Novel Dihydropyrimidine Deriv
  • The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea.
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis.
  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing.

Sources

Technical Support Center: Crystallization of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this polar heterocyclic compound. The unique structural features of this molecule—namely the hydrogen-bonding capabilities of the hydrazono and dihydropyrimidine moieties—present specific challenges that require a nuanced approach to crystallization. This document synthesizes fundamental crystallization principles with field-proven strategies to help you achieve high-purity, crystalline material.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of polar pyrimidine derivatives. The logical workflow for troubleshooting these issues is summarized in the diagram below.

G start Start: Dissolved Crude Compound cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe no_xtal Problem: No Crystals Form (Supersaturation Not Reached) observe->no_xtal Clear Solution oil_out Problem: Oiling Out (Compound melting or cooling too fast) observe->oil_out Liquid Droplets Form poor_yield Problem: Poor Yield (High solubility in cold solvent) observe->poor_yield Few Crystals Form impure_xtal Problem: Impure Crystals (Co-crystallization of impurities) observe->impure_xtal Discolored/Poor Quality Crystals success Success: High-Quality Crystals observe->success Good Crystals Form sol_no_xtal_1 Action 1: Scratch inner wall of flask to induce nucleation. no_xtal->sol_no_xtal_1 sol_oil_1 Action 1: Re-heat to dissolve oil. Add more solvent (10-20%). oil_out->sol_oil_1 sol_yield_1 Action 1: Cool solution to lower temp (ice bath or freezer). poor_yield->sol_yield_1 sol_impure_1 Action 1: Re-crystallize the product. impure_xtal->sol_impure_1 sol_no_xtal_2 Action 2: Add a seed crystal. sol_no_xtal_1->sol_no_xtal_2 sol_no_xtal_3 Action 3: Reduce solvent volume (boil off or use rotary evaporator) and re-cool. sol_no_xtal_2->sol_no_xtal_3 sol_no_xtal_4 Action 4: Try anti-solvent addition. sol_no_xtal_3->sol_no_xtal_4 sol_no_xtal_4->cool sol_oil_2 Action 2: Cool solution much slower (e.g., in a dewar). sol_oil_1->sol_oil_2 sol_oil_3 Action 3: Change to a lower-boiling point solvent system. sol_oil_2->sol_oil_3 sol_oil_3->start sol_yield_2 Action 2: Concentrate the mother liquor to recover a second crop. sol_yield_1->sol_yield_2 sol_yield_3 Action 3: Re-evaluate solvent system. Find a solvent with lower solubility at cold temperatures. sol_yield_2->sol_yield_3 sol_impure_2 Action 2: Treat hot solution with activated charcoal before filtration. sol_impure_1->sol_impure_2 sol_impure_2->start

Caption: A troubleshooting workflow for crystallization experiments.
Q1: I’ve followed my synthesis workup, but no crystals are forming upon cooling. What's happening?

A1: This is the most common issue and it almost always points to a failure to achieve supersaturation.[1] A supersaturated solution is one that contains more dissolved solute than it can normally hold at a given temperature, which is the essential driving force for crystallization.[2]

  • Possible Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[1] The concentration of your compound is simply too low to crystallize even after cooling.

    • Solution: Gently heat the solution again and reduce the solvent volume by 15-20% by boiling it off or using a rotary evaporator. Allow the concentrated solution to cool slowly again.[1][3]

  • Possible Cause 2: The solution is supersaturated but requires a nucleation event. Crystal formation is not spontaneous; it requires an initial point of nucleation to begin.[2]

    • Solution A (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.[1]

    • Solution B (Seeding): If you have a small crystal of the pure compound from a previous batch, add it to the solution. This "seed crystal" provides a perfect template for further crystal growth.[1]

  • Possible Cause 3: The chosen solvent is simply too good. Your compound is highly soluble in the chosen solvent, even at low temperatures.

    • Solution: Consider an alternative solvent or a mixed-solvent system. For a polar compound like 4-hydrazono-5-methoxy-1,4-dihydropyrimidine, which may be very soluble in alcohols, you might try adding a less polar anti-solvent.[4] See the FAQ section for solvent selection strategies.

Q2: My compound is separating as a liquid or "oiling out" instead of forming crystals. How do I fix this?

A2: Oiling out occurs when the solute's melting point is lower than the temperature of the solution, or when the concentration of the solute is so high that it separates from the solution faster than it can form an ordered crystal lattice.[1][3] This is particularly common with compounds containing impurities, which can cause melting point depression.

  • Possible Cause 1: The solution is cooling too rapidly. Fast cooling can cause the compound to crash out of solution as a disordered, supercooled liquid.

    • Solution: Reheat the solution until the oil redissolves completely. You may need to add a small amount (5-10%) of additional solvent.[1] Then, slow down the cooling rate significantly. Insulate the flask by placing it on a wooden block or in a large beaker of warm water (a makeshift dewar) to allow for gradual cooling over several hours.[3][5]

  • Possible Cause 2: The boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent or solvent mixture. For example, if you are using DMF (Boiling Point: 153 °C), consider trying ethyl acetate (BP: 77 °C) or acetonitrile (BP: 82 °C).[5][6]

  • Possible Cause 3: Significant impurities are present.

    • Solution: If slowing the cooling rate doesn't work, the crude material may require further purification by another method, such as column chromatography, before attempting crystallization again.

Q3: I managed to get crystals, but my yield is very low (<30%). How can I improve it?

A3: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor after filtration.[3]

  • Possible Cause 1: Too much solvent was used during dissolution or washing.

    • Solution: After filtering your first crop of crystals, try to obtain a second crop by concentrating the mother liquor (reducing its volume by 50-75%) and re-cooling.[3] When washing the crystals, always use a minimal amount of ice-cold solvent to minimize dissolution of the product.[4]

  • Possible Cause 2: The compound has significant solubility in the solvent, even at low temperatures.

    • Solution: After allowing the solution to cool to room temperature, place the flask in an ice bath or even a freezer for an extended period to maximize precipitation.[4] Be aware that very low temperatures can sometimes cause impurities to crash out as well.

  • Possible Cause 3: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a fluted filter paper for a faster filtration rate. If crystals do form, you can try washing them through with a small amount of hot solvent.

Q4: My crystals are discolored or appear slushy/impure. What should I do?

A4: The color indicates that impurities are co-crystallizing with your product.[5] The goal of crystallization is to have the impurities remain in the mother liquor.

  • Possible Cause 1: Colored impurities are present.

    • Solution: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[5] Use with caution, as charcoal can also adsorb your product, potentially reducing the yield.

  • Possible Cause 2: The crystallization occurred too quickly. Rapid crystal growth can trap solvent and impurities within the crystal lattice.[3]

    • Solution: Re-dissolve the impure crystals in fresh, hot solvent. This time, add slightly more solvent than the minimum required (e.g., an extra 5-10% by volume) and allow it to cool much more slowly to encourage the formation of larger, purer crystals.[3] This process is known as re-crystallization.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for 4-hydrazono-5-methoxy-1,4-dihydropyrimidine? A: Given the polar nature of the molecule, with its multiple hydrogen bond donors and acceptors, you should start with polar solvents.[4] A good strategy is to find a solvent in which the compound is soluble when hot but poorly soluble when cold.

  • Good single-solvent candidates to screen: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate.[7]

  • Mixed-solvent systems: These are often very effective. Dissolve the compound in a minimum of a "good" polar solvent where it is highly soluble (like DMF or DMSO), and then slowly add a miscible "anti-solvent" in which it is insoluble (like Dichloromethane, Diethyl Ether, or Toluene) until the solution becomes turbid.[4][8] Gently warm the solution until it becomes clear again, then allow it to cool slowly. A successful diffusion crystallization was reported for a pyrimidinone derivative using a DMF/DCM system.[8]

Q: How does the 4-hydrazono group influence crystallization? A: The hydrazono group (-C=N-NH2) is a potent hydrogen-bonding moiety. Like the related pyrimidinones, this group can form strong, directional intermolecular interactions, such as dimers.[9] This can be advantageous, promoting the formation of a stable crystal lattice. However, it can also lead to strong solvation, making it difficult to remove the compound from a polar solvent, or it can lead to the formation of amorphous solids if the molecules aggregate too quickly.

Q: What specific crystallization techniques are most successful for complex heterocyclic compounds? A: For obtaining high-quality single crystals suitable for X-ray diffraction, more controlled methods are often required.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with parafilm and poke a few small holes in it. Allow the solvent to evaporate slowly over several days. This method is simple but can sometimes lead to crystals forming on the vessel walls.[6][7]

  • Vapor Diffusion: This is a highly effective technique for small amounts of material.[7] Place a small vial containing your compound dissolved in a "good" solvent (e.g., DMF) inside a larger, sealed jar that contains a volatile "anti-solvent" (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow, controlled crystal growth.[7]

Data & Protocols

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexComments
Water100.010.2Good for highly polar compounds, but solubility might be low.
Methanol64.75.1Good starting point for polar compounds.[10]
Ethanol78.44.3A very common and effective crystallization solvent.[11]
Isopropanol82.63.9Less volatile alternative to ethanol.
Acetonitrile81.65.8A polar aprotic solvent, good for compounds that might react with alcohols.[6]
Ethyl Acetate77.14.4A moderately polar solvent, often used in combination with hexanes.[11]
N,N-Dimethylformamide (DMF)153.06.4A highly polar aprotic solvent, dissolves many pyrimidines. Often used with an anti-solvent.[6][8]
Dichloromethane (DCM)39.63.1Often used as the anti-solvent in vapor diffusion setups with DMF.[8]
Toluene110.62.4A non-polar solvent, can be an effective anti-solvent.
Protocol 1: Standard Re-crystallization by Cooling
  • Dissolution: Place the crude 4-hydrazono-5-methoxy-1,4-dihydropyrimidine in an Erlenmeyer flask. Add a small amount of your chosen solvent.

  • Heating: Heat the mixture to a gentle boil with stirring (e.g., on a hot plate). Continue to add the solvent dropwise until the compound just dissolves completely. Note: Adding a large excess of solvent will result in poor yield.[4]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.[5]

  • (Optional) Hot Filtration: To remove insoluble impurities or charcoal, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface.[4] Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[4]

References

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem.
  • Vo, C. L.-N., Park, C., & Lee, B.-J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 799–813.
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. (2024).
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Solubility of Pyrimidine. Solubility of Things.
  • Chemistry Crystallization. sathee jee.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. (2023).
  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022).
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. (2016).
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives. Benchchem.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic intermediate. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to help you navigate the common challenges and side reactions encountered during its synthesis, ensuring high yield and purity.

The primary and most efficient route to this compound is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 4-chloro-5-methoxypyrimidine, with hydrazine. While straightforward in principle, this reaction is sensitive to specific conditions that can lead to undesired pathways. This guide explains the causality behind these side reactions and provides validated protocols to mitigate them.

Part 1: The Primary Synthetic Pathway: An Overview

The target molecule is most commonly synthesized via the hydrazinolysis of a 4-halopyrimidine. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the highly nucleophilic hydrazine displaces the leaving group (e.g., chloride) at the C4 position of the pyrimidine ring.

Diagram 1: Expected SNAr Mechanism

Caption: Ideal SNAr pathway for the synthesis.

Recommended Synthesis Protocol

This protocol is optimized to favor the desired product and minimize side reactions.

  • Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloro-5-methoxypyrimidine (1.0 equiv) and a suitable solvent like ethanol or isopropanol (10 mL per gram of substrate).

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the initial exotherm.

  • Reagent Addition: Add hydrazine hydrate (1.2-1.5 equiv) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.

  • Workup: Upon completion, cool the mixture again and filter the resulting precipitate. Wash the solid with cold ethanol and dry under vacuum to yield the target compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product is contaminated with a significant amount of an impurity that mass spectrometry indicates has lost a carbon and nitrogen atom from the expected product. What is this side product and how can I avoid it?

A1: You are likely observing the formation of a 3-amino-4-substituted pyrazole derivative. This is a known and significant side reaction in the hydrazinolysis of pyrimidines, particularly under harsh conditions.[1][2] Hydrazine, acting as a dinucleophile, can attack the pyrimidine ring, leading to ring opening and subsequent recyclization into the more thermodynamically stable five-membered pyrazole ring.

Troubleshooting Steps:

  • Temperature Control (Critical): This side reaction is highly temperature-dependent. Strictly maintain a low temperature (0-10 °C) during the hydrazine addition and avoid heating the reaction mixture above room temperature unless absolutely necessary. A 1968 study by van der Plas and Jongejan demonstrated that heating pyrimidine with hydrazine to 200 °C resulted in its conversion to pyrazole.[2]

  • Stoichiometry: Use a minimal excess of hydrazine hydrate (1.2-1.5 equiv). A large excess can promote the ring transformation pathway.[1]

  • Solvent Choice: Protic solvents like ethanol or isopropanol are generally preferred as they can solvate the intermediate ions and facilitate the desired SNAr pathway.

Q2: My reaction yield is consistently low, and TLC/NMR analysis shows a large amount of unreacted 4-chloro-5-methoxypyrimidine. What's causing this incomplete conversion?

A2: Incomplete conversion is typically due to insufficient activation of the substrate or issues with reagent quality.

Troubleshooting Steps:

  • Reagent Quality: Use fresh, high-quality hydrazine hydrate. Hydrazine can degrade over time. Ensure your starting 4-chloro-5-methoxypyrimidine is pure and dry.

  • Reaction Time: While the reaction is often complete within a few hours at room temperature, some batches of reagents may require longer reaction times. Monitor by TLC until the starting material spot has completely disappeared.

  • Activation: The methoxy group at C5 is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an electron-withdrawing group. While the reaction should proceed, ensure efficient stirring to maximize contact between reactants. Gentle warming to 30-40 °C for a short period after the initial addition at low temperature can sometimes drive the reaction to completion, but this must be balanced against the risk of pyrazole formation (see Q1).

Q3: The isolated white solid product turns yellow or brown upon storage or during purification. What is causing this degradation?

A3: Hydrazone and hydrazine derivatives can be susceptible to aerial oxidation. The color change suggests the formation of oxidized byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place (refrigerator or freezer).

  • Purification: If using column chromatography, use de-gassed solvents and work quickly. Avoid prolonged exposure to silica gel, which can be slightly acidic and may promote degradation. A rapid filtration or recrystallization is often a better purification strategy.

Q4: I am seeing a small amount of a di-substituted product in my mass spectrum. How is this possible with my starting material?

A4: While 4-chloro-5-methoxypyrimidine has only one good leaving group, this issue can arise if your synthesis starts from a di-halogenated precursor (e.g., 2,4-dichloro-5-methoxypyrimidine). In such cases, hydrazine can substitute at both positions.

Troubleshooting Steps:

  • Verify Starting Material: Confirm the identity and purity of your starting pyrimidine.

  • Control Stoichiometry: If using a di-substituted precursor is unavoidable for a different target, carefully controlling the stoichiometry of hydrazine (using closer to 1.0 equivalent) and maintaining low temperatures can favor mono-substitution.

Part 3: In-Depth Analysis of the Pyrazole Formation Side Reaction

The most critical side reaction to control is the skeletal rearrangement of the pyrimidine ring into a pyrazole. Understanding this pathway is key to its prevention.

Mechanism: Ring Opening and Recyclization

The transformation is believed to proceed via an initial nucleophilic attack at C4 or C6, followed by ring opening of the pyrimidine N1-C2 bond. The resulting open-chain intermediate then undergoes an intramolecular cyclization to form the stable pyrazole ring.

Diagram 2: Pyrimidine-to-Pyrazole Rearrangement Pathway

pyrazole_formation pyrimidine 4-Hydrazono-5-methoxypyrimidine (Desired Product) conditions {High Temperature (>40°C) | Large Excess Hydrazine} pyrimidine->conditions attack Further Hydrazine Attack (at C6) conditions->attack open_ring Ring Opening (N1-C2 Bond Cleavage) attack->open_ring Leads to intermediate {Acyclic Intermediate} open_ring->intermediate cyclization Intramolecular Cyclization intermediate->cyclization pyrazole 3-Amino-4-methoxypyrazole (Side Product) cyclization->pyrazole

Caption: Key steps in the undesired pyrazole formation.

Table 1: Condition Comparison for Product Selectivity
ParameterFavors Desired Product (4-Hydrazono-pyrimidine)Favors Side Product (Pyrazole)Rationale
Temperature 0 - 25 °C> 40 °C, especially > 100 °CThe ring-opening pathway has a higher activation energy and is significantly accelerated by heat.[2]
Hydrazine Equiv. 1.2 - 1.5> 3.0A large excess of the dinucleophile promotes secondary reactions and ring transformation.[1]
Reaction Time 4 - 8 hours (or until SM consumed)> 24 hours (especially with heat)Prolonged reaction times, particularly at elevated temperatures, provide more opportunity for the rearrangement to occur.
Solvent Protic (Ethanol, IPA)Aprotic or high-boiling point solventsProtic solvents stabilize the desired SNAr intermediate, while high-boiling solvents are often used for high-temp reactions that favor rearrangement.

Part 4: Analytical & Purification Protocols

Protocol 4.1: TLC Analysis for In-process Monitoring
  • System: Silica gel 60 F254 plates.

  • Mobile Phase: A 1:1 mixture of Ethyl Acetate and Hexane is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm). The starting material (4-chloro-5-methoxypyrimidine) and the product should both be UV active.

  • Staining: A potassium permanganate (KMnO₄) stain can be used. The hydrazone product will typically show a bright yellow spot on the purple background.

  • Interpretation: The product should have a lower Rf value (be more polar) than the starting material. Monitor for the disappearance of the higher Rf starting material spot.

Diagram 3: Troubleshooting Workflow

troubleshooting_workflow start Reaction Complete. Analyze Crude Product. check_purity Is Purity >95%? start->check_purity success Proceed to Final Drying & Storage check_purity->success Yes low_yield Issue: Low Yield check_purity->low_yield No (Low Yield) impurity Issue: Impurity Detected check_purity->impurity No (Impurity) check_sm Check TLC/NMR for Starting Material (SM) low_yield->check_sm sm_present Action: Increase Reaction Time or Use Fresh Reagents. Re-run at optimal temp. check_sm->sm_present Yes sm_absent Action: Check for Mechanical Loss during Workup. Optimize Filtration/Washing. check_sm->sm_absent No check_mass Check MS for Pyrazole Mass (M-27 for C,N loss) impurity->check_mass pyrazole_present Action: Re-run Reaction. Strictly control Temp (0-5°C). Use max 1.5 equiv. Hydrazine. check_mass->pyrazole_present Yes other_impurity Action: Characterize Impurity. Consider Recrystallization or Chromatography. check_mass->other_impurity No

Caption: A logical workflow for troubleshooting common issues.

Protocol 4.2: Product Purification

Method A: Recrystallization (Preferred)

  • Dissolve the crude product in a minimal amount of hot ethanol or acetonitrile.

  • If the solution has a noticeable color, a small amount of activated charcoal can be added and the mixture filtered hot.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Method B: Flash Chromatography (If necessary)

  • Adsorbent: Use neutral or deactivated silica gel to prevent product degradation.

  • Eluent System: Start with a low polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity.

  • Execution: Perform the chromatography quickly to minimize contact time between the product and the silica.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (<30 °C).

By understanding the chemical principles behind the desired reaction and potential side pathways, you can effectively optimize your synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine for both high yield and exceptional purity.

References
  • CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine. ()
  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google P
  • Organic Syntheses Procedure: (E)-(2-Chlorobenzylidene)hydrazine. ([Link])

  • van der Sluis, G., & van der Plas, H. C. (1974). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 18, 1683-1686. ([Link])

  • Al-Issa, S. A. (2020). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. ([Link])

  • Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors - University of Miami. ([Link])

  • Abdellatif, K. R. A., et al. (2016). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Molecules, 21(11), 1509. ([Link])

  • Pyrimidine - Wikipedia. ([Link])

  • Kumar, A., et al. (2021). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 6(11). ([Link])

  • El-Kashef, H. S., et al. (2002). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4′,5′:4,5]thiazolo[3,2-a]benzimidazole. Journal of Chemical Research, 2002(11), 543-545. ([Link])

  • Al-Obaidi, A. H. M. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Iraqi Journal of Pharmaceutical Sciences, 30(2), 1-15. ([Link])

  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. - ResearchGate. ([Link])

  • Dherde, N. P., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. ACS Catalysis, 12(15), 9036-9042. ([Link])

  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668. ([Link])

Sources

Technical Support Center: Scaling Up 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (CAS No. 99419-06-4). This guide is designed for researchers, process chemists, and drug development professionals. It addresses common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production, focusing on practical, science-driven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues. We will delve into reaction optimization, purification strategies, impurity control, and handling considerations.

Section 1: Synthesis and Reaction Optimization

A1: A highly effective and scalable two-step synthetic route is recommended. This pathway begins with a suitable 5-methoxypyrimidine precursor, followed by chlorination and subsequent hydrazinolysis. This method avoids the complexities of multi-component reactions like the Biginelli synthesis, which can present challenges in controlling selectivity and byproducts at scale.[1][2]

The proposed pathway is as follows:

  • Chlorination: 5-methoxy-4-pyrimidinone is converted to 4-chloro-5-methoxypyrimidine using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Hydrazinolysis: The intermediate, 4-chloro-5-methoxypyrimidine, is then reacted with hydrazine hydrate to yield the final product, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

This approach is analogous to established methods for preparing similar hydrazino-pyrimidines and offers a more controlled, stepwise process suitable for scale-up.[3]

Synthetic_Pathway Start 5-Methoxy-4-pyrimidinone Intermediate 4-Chloro-5-methoxypyrimidine Start->Intermediate  POCl₃, Acid Scavenger (e.g., Triethylamine)   Product 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine Intermediate->Product  Hydrazine Hydrate (N₂H₄·H₂O) Solvent (e.g., Ethanol)  

Caption: Proposed two-step synthesis for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

A2: A drop in yield during scale-up is a common challenge, often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes and solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Causality: The hydrazinolysis step is typically exothermic. Without efficient heat dissipation, localized overheating can decompose both the reactant and the product.

    • Solution: Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogenous mixture. For highly viscous slurries, consider an anchor or retreat curve impeller over a simple propeller.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient.

    • Causality: As noted, exothermic reactions can run away, leading to byproduct formation. Conversely, if the reaction requires heating, insufficient heat transfer can result in an incomplete reaction.[4]

    • Solution: Characterize the reaction's thermal profile using a reaction calorimeter at the lab scale. Implement a programmed, slower addition of the limiting reagent (e.g., hydrazine hydrate) to control the exotherm. Ensure the reactor's cooling jacket has sufficient capacity.

  • Suboptimal Reagent Addition: The order and rate of addition become critical at scale.

    • Causality: Adding hydrazine too quickly can lead to an uncontrolled exotherm and potential side reactions.

    • Solution: Add the hydrazine hydrate solution subsurface (below the liquid level) at a controlled rate to ensure it reacts before accumulating.

Troubleshooting_Low_Yield Start Low Yield at Scale Q1 Is the reaction exotherm well-controlled? Start->Q1 Sol1 Implement controlled reagent addition. Improve reactor cooling efficiency. Q1->Sol1 No Q2 Is mixing adequate? (visual or probe analysis) Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Increase agitation speed. Evaluate impeller geometry. Q2->Sol2 No Q3 Reaction incomplete? (in-process control check) Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase reaction time or temperature moderately. Verify starting material purity. Q3->Sol3 Yes

Caption: Decision tree for troubleshooting low yields during scale-up.

A3: The appearance of new impurities at scale often points to side reactions favored by longer reaction times or temperature deviations. For dihydropyrimidine and hydrazine chemistries, two likely culprits are:

  • Oxidation Products: 1,4-dihydropyrimidine rings are susceptible to oxidation, which can lead to the formation of more stable, aromatic pyrimidine species.[5] This process can be catalyzed by trace metals or air, especially at elevated temperatures during a long work-up.

    • Mitigation: Maintain an inert atmosphere (Nitrogen or Argon) over the reaction mixture and during work-up. Consider using an antioxidant or a metal scavenger if trace metal contamination from reactors is suspected.

  • Hydrazine-Related Byproducts: Hydrazine can participate in undesired condensation or dimerization reactions. If the 4-chloro-5-methoxypyrimidine intermediate contains impurities, these can also react with hydrazine to form additional byproducts.

    • Mitigation: Ensure the purity of the 4-chloro-5-methoxypyrimidine intermediate is high before proceeding to the hydrazinolysis step. Use a modest excess of hydrazine, as a large excess can lead to more byproducts and complicate purification.

Troubleshooting Summary Table

Problem Potential Cause Recommended Action
Low Yield Poor temperature control, inadequate mixing.[4] Slow reagent addition, verify reactor cooling capacity, optimize agitation.
New Impurities Oxidation of the dihydropyrimidine ring. Work under an inert atmosphere (N₂/Ar), minimize work-up time.
Poor Purity Incomplete reaction or side reactions. Monitor reaction with TLC/HPLC to ensure completion. Re-evaluate stoichiometry.

| Product Degradation | Instability of the hydrazono group. | Isolate and dry the product at low temperatures. Store under inert gas at ≤ -20°C.[6] |

Section 2: Work-up and Purification

A4: Direct crystallization from the reaction mixture is often challenging at scale. A robust work-up involving extraction and subsequent crystallization is recommended.

Step-by-Step Protocol:

  • Quenching & pH Adjustment: After the reaction is complete (monitored by HPLC or TLC), cool the mixture and quench it by adding it to cold water or an aqueous solution. Adjust the pH carefully with a mild base (e.g., sodium bicarbonate solution) to neutralize any salts and precipitate the crude product.[7]

  • Extraction: If the product does not precipitate cleanly, perform a liquid-liquid extraction. Choose a solvent in which the product is soluble but the inorganic salts and hydrazine are not (e.g., ethyl acetate, dichloromethane).

  • Solvent Swap & Crystallization: After extraction and washing, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethanol/water mixture). Concentrate the solution and allow the product to crystallize.

  • Isolation and Drying: Isolate the solid product by filtration (e.g., using a Nutsche filter dryer). Wash the filter cake with a cold, non-solubilizing solvent to remove residual impurities. Dry the product under vacuum at a low temperature (e.g., <40°C) to prevent degradation.

Why this works: This procedure effectively separates the product from water-soluble impurities like excess hydrazine and salts, which is more efficient and scalable than attempting to purify the crude solid directly via chromatography.[1]

Section 3: Stability and Handling

A5: The observed darkening indicates product degradation. The 4-hydrazono and 1,4-dihydropyrimidine moieties are both susceptible to instability.

  • Chemical Instability: The primary degradation pathway is likely oxidation of the dihydropyrimidine ring to its aromatic counterpart, as previously mentioned. The hydrazono group can also be susceptible to hydrolysis or oxidation.

  • Storage Conditions: Product stability is highly dependent on storage conditions. Commercial suppliers recommend storing the material in an inert atmosphere, in a freezer, at temperatures under -20°C.[6]

Best Practices for Storage and Handling:

  • Inert Atmosphere: After drying, package the final product under a nitrogen or argon atmosphere in sealed, opaque containers.

  • Low Temperature: Store the material at -20°C or lower to minimize the rate of degradation.

  • Protection from Light: Use amber vials or light-blocking containers, as photochemical degradation can also occur.

Section 4: Analytical and Quality Control

A6: A multi-faceted analytical approach is crucial for a successful scale-up campaign.

Analytical Methods for Process Control

Method Purpose Details
TLC Quick, qualitative in-process check for reaction completion. Eluent Example: Chloroform/Methanol (9.5:0.5).[7] Allows for rapid visualization of starting material consumption and product formation.
HPLC Quantitative analysis of reaction progress, impurity profiling, and final product purity. Column: C18 reverse-phase. Mobile Phase: Gradient of water/acetonitrile with a modifier like formic acid or TFA. Provides accurate quantification of purity and detects trace impurities.
LC-MS Identification of unknown impurities. Couples the separation power of HPLC with the identification capabilities of mass spectrometry. Crucial for troubleshooting byproduct formation.[8]

| ¹H NMR | Structural confirmation of intermediate and final product. | Confirms the chemical structure and can reveal the presence of structurally similar impurities. |

References
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PMC - NIH. Available at: [Link]

  • Yadav, S., et al. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. IJPPR. Available at: [Link]

  • Kumar, R., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available at: [Link]

  • Ramos, L. M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • Podschun, B., Cook, P. F., & Schnackerz, K. D. (1995). Purification and characterization of dihydropyrimidine dehydrogenase from Alcaligenes eutrophus. PubMed. Available at: [Link]

  • Maya, J. D., et al. (2002). Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest. MDPI. Available at: [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Kappe, C. O. (1998). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. Google Patents.
  • Aliyeva, A. R., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. Available at: [Link]

  • Zorko, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available at: [Link]

  • Valdés, C. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]

  • Pattan, S. R., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WJPMR. Available at: [Link]

  • ResearchGate. (2018). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed. Available at: [Link]

Sources

Technical Support Center: Analytical Method Development for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing robust and reliable analytical methods for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. This document moves beyond simple protocols to explain the scientific rationale behind experimental choices, empowering users to troubleshoot effectively and ensure data integrity.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Q1: What are the key structural features of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine that influence analytical method development?

A1: The molecule possesses several key features that dictate the analytical strategy:

  • UV Chromophore: The conjugated system of the dihydropyrimidine ring and the hydrazono group provides strong UV absorbance, making UV-Vis spectrophotometry and HPLC with UV detection highly suitable techniques.

  • Ionizable Groups: The pyrimidine ring contains basic nitrogen atoms, and the hydrazono group can also be protonated. This means the compound's charge state is pH-dependent, which is a critical parameter to control in reversed-phase HPLC for consistent retention and peak shape.[1]

  • Potential for Instability: The hydrazono (=N-NH2) group can be susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3] The 1,4-dihydropyrimidine ring is a known electron-rich system that can be prone to oxidation, leading to aromatization.[2] These potential degradation pathways must be investigated to develop a stability-indicating method.

Q2: What is a recommended starting point for developing a reversed-phase HPLC method for this compound?

A2: A logical starting point would be a broadly applicable reversed-phase method. The analysis of pyrimidine derivatives is typically performed using reversed-phase HPLC.[4]

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for a broad range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH (~2.7) to ensure the analyte is consistently protonated, leading to better peak shape and retention. It is also MS-compatible.[5]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential during initial scouting to elute the main compound and any potential impurities or degradants with varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, Photodiode Array (PDA)A PDA detector is highly recommended to assess peak purity and identify the optimal detection wavelength (λmax) for the parent compound and any degradation products.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.

Q3: How do I select an appropriate diluent for my samples and standards?

A3: The ideal diluent should completely dissolve the sample and be compatible with the mobile phase to ensure good peak shape. A good starting point is a mixture of the mobile phase, such as 50:50 Water:Acetonitrile. Avoid using a diluent that is significantly stronger (higher organic content) than the initial mobile phase conditions, as this can cause peak distortion and splitting. The stability of the analyte in the chosen diluent should also be confirmed, especially for extended autosampler sequences.

Troubleshooting Guides

This section provides solutions to specific issues encountered during method development, structured in a question-and-answer format.

Chromatographic & Integration Issues

Q: My primary peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact ionically with the basic nitrogens on your molecule, causing tailing.

    • Solution A (Expert Recommended): Lower the mobile phase pH. By adding an acid like formic or phosphoric acid (for UV-only methods) to a pH of 2.5-3.0, you ensure the analyte is fully protonated and the silanol groups are non-ionized, minimizing this secondary interaction.[6]

    • Solution B: Use a modern, end-capped column with low silanol activity. These columns are specifically designed to minimize such interactions.[5]

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection concentration or volume and observe the effect on peak shape.

  • Cause 3: Mismatched Diluent: If the sample diluent is much stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted peak.

    • Solution: Prepare your sample in a diluent that is as weak as or weaker than the starting mobile phase conditions.

Q: I'm observing a noisy or drifting baseline. What should I investigate?

A: A stable baseline is critical for accurate quantification, especially of low-level impurities.

  • Cause 1: Dissolved Gas in Mobile Phase: As the mobile phase moves from high pressure (in the column) to low pressure (post-column), dissolved gases can come out of solution and form bubbles in the detector flow cell.

    • Solution: Ensure your mobile phase is adequately degassed. Use an in-line degasser, or alternatively, sonicate the mobile phase for 10-15 minutes before use.[6]

  • Cause 2: Contaminated Mobile Phase or System: Impurities in your solvents or buildup of contaminants in the system can slowly leach out, causing baseline drift.

    • Solution: Use high-purity HPLC-grade solvents. If drift persists, flush the system thoroughly with a strong solvent like isopropanol.

  • Cause 3: Detector Lamp Issue: The UV lamp has a finite lifetime and its energy output can decrease or become unstable over time.

    • Solution: Check the lamp energy and hours via the instrument software. Replace the lamp if it is near the end of its recommended lifetime.

Q: Two peaks, the main analyte and a potential impurity, are co-eluting. How can I improve the resolution?

A: Achieving separation is the primary goal of chromatography. Low resolution can be systematically addressed.

  • Solution A: Modify the Mobile Phase Gradient: If using a gradient, decrease the slope (i.e., make it longer and flatter) in the region where the peaks are eluting. This gives more time for the column to perform the separation.

  • Solution B: Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol (or vice versa). The different solvent properties can alter selectivity and may resolve the peaks.

  • Solution C: Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurity, significantly impacting their retention and potentially resolving them.[1] This is particularly effective if one of the co-eluting species is more sensitive to pH changes than the other.

  • Solution D: Try a Different Column Chemistry: If mobile phase optimization is insufficient, the stationary phase is the next logical parameter to change. A Phenyl-Hexyl column, for example, offers different (pi-pi) interactions compared to a C18 column and can provide the necessary selectivity.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[7][8] Forced degradation studies are the cornerstone of this process.[9]

Workflow for Stability-Indicating Method Development

G cluster_0 Phase 1: Method Scouting & Optimization cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Final Method Optimization A Initial Method Development (e.g., C18, ACN/H2O gradient) B Optimize for Parent Peak (Good Shape & Retention) A->B C Prepare Stock Solution of API B->C Method Ready for Stress Test D Subject to Stress Conditions (Acid, Base, Peroxide, Heat, Light) C->D E Analyze Stressed Samples vs. Control D->E F Check for Peak Purity of Parent API E->F Evaluate Degradation Profile G Ensure Resolution (Rs > 2) for all Degradants F->G H Finalize Method Conditions G->H I Method Validation (ICH) H->I G Start Analyze Forced Degradation Sample Q1 Is Parent Peak Purity > 99%? (via PDA) Start->Q1 Q2 Is Resolution (Rs) between Parent & Closest Degradant > 2.0? Q1->Q2 Yes A1 Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) Q1->A1 No Q2->A1 No End_Success Method is Specific. Proceed to Validation. Q2->End_Success Yes A1->Q1 Re-analyze A2 Change Organic Solvent (ACN -> MeOH or vice versa) A1->A2 No Improvement A2->Q1 Re-analyze A3 Adjust Mobile Phase pH (e.g., from 2.7 to 3.5) A2->A3 No Improvement A3->Q1 Re-analyze A4 Try a Different Column (e.g., C18 -> Phenyl-Hexyl) A3->A4 No Improvement A4->Q1 Re-analyze End_Fail Method Not Stability-Indicating A4->End_Fail No Improvement

Caption: Troubleshooting decision tree for inadequate peak resolution.

References

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
  • 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. BLDpharm.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry.
  • Development and Validation of a Stability-Indicating HPTLC Assay Method for Idebenone. ResearchGate.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
  • Stability Indicating HPLC Method Development: A Review. IJPPR.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Troubleshooting Guides. Bionano.
  • Forced Degradation – A Review. BJSTR Publishers.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.

Sources

Technical Support Center: Interpreting NMR Spectra of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and related nitrogen-rich heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting their NMR spectra. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Molecule: Key Structural Features

Before delving into spectral interpretation, it is crucial to understand the structural nuances of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. The molecule possesses several key features that will influence its NMR spectrum: a dihydropyrimidine ring, a hydrazono group, a methoxy group, and multiple nitrogen atoms. These features give rise to the possibility of tautomerism, which is a critical consideration in spectral analysis.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the expected NMR spectral characteristics of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

What are the expected 1H NMR chemical shifts?
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H2 (pyrimidine ring)7.5 - 8.5SingletThe chemical shift is influenced by the two adjacent nitrogen atoms.
H6 (pyrimidine ring)6.5 - 7.5SingletExpected to be upfield compared to H2.
-OCH₃ (methoxy group)3.5 - 4.0SingletA characteristic sharp singlet integrating to three protons.
-NH (ring nitrogen)8.0 - 12.0Broad SingletOften broad and may exchange with residual water in the solvent. Its visibility is highly solvent-dependent.
=N-NH₂ (hydrazono group)5.0 - 9.0Broad SingletsTwo separate signals may be observed for the two protons, or they may appear as a single broad peak. These are also subject to exchange.
What are the expected 13C NMR chemical shifts?

The predicted 13C NMR chemical shifts are based on the analysis of related heterocyclic systems.[1][4]

Carbon Predicted Chemical Shift (δ, ppm) Notes
C2 (pyrimidine ring)150 - 160Deshielded due to two adjacent nitrogen atoms.
C4 (pyrimidine ring)145 - 155Attached to the hydrazono group.
C5 (pyrimidine ring)100 - 115Attached to the methoxy group.
C6 (pyrimidine ring)120 - 135
-OCH₃ (methoxy group)55 - 60
What is the role of tautomerism in the NMR spectrum?

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine can exist in different tautomeric forms, primarily the hydrazono-imino and the hydrazino-amino forms. The equilibrium between these tautomers is often solvent-dependent and can significantly impact the observed NMR spectrum.[5][6][7] The presence of multiple tautomers in solution can lead to a more complex spectrum with more peaks than expected for a single structure.

tautomers cluster_0 Hydrazono-Imino Tautomer cluster_1 Hydrazino-Amino Tautomer A H₂N-N=C-R B HN=N-NH-R A->B Proton Transfer

Caption: Tautomeric equilibrium in hydrazono compounds.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the NMR analysis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Problem: My NH protons are not visible or are very broad.

Cause:

  • Proton Exchange: Labile protons, such as those on nitrogen atoms, can exchange with residual water or acidic impurities in the deuterated solvent. This exchange can broaden the signals to the point where they are indistinguishable from the baseline.[8]

  • Solvent Effects: The choice of solvent significantly affects the rate of proton exchange. Protic solvents like D₂O or CD₃OD will readily exchange with the NH protons, causing their signals to disappear. In aprotic solvents like DMSO-d₆, the exchange is slower, and the NH protons are more likely to be observed as sharper signals.[8]

  • Quadrupolar Broadening: The 14N nucleus has a quadrupole moment that can lead to broadening of adjacent proton signals.

Solutions:

  • Use an Aprotic Solvent: Acquire the spectrum in a dry aprotic solvent like DMSO-d₆ or THF-d₈.

  • Dry the Solvent: Ensure your deuterated solvent is anhydrous. Commercially available dry solvents are recommended.

  • D₂O Exchange Experiment: To confirm if a broad peak is an NH proton, add a drop of D₂O to your NMR tube, shake well, and re-acquire the 1H NMR spectrum. If the peak disappears, it is an exchangeable proton.

  • Low-Temperature NMR: Cooling the sample can slow down the exchange rate and sharpen the NH signals.

Problem: I am seeing more signals than expected.

Cause:

  • Tautomerism: As discussed, the presence of multiple tautomers in solution will result in a set of peaks for each tautomer. The ratio of the tautomers can be influenced by the solvent, temperature, and pH.[5][6][7]

  • Impurities: Residual solvents from synthesis or purification, or byproducts of the reaction, can contribute extra peaks to the spectrum.[9][10]

  • Rotamers: Restricted rotation around single bonds can sometimes lead to the observation of distinct signals for different rotational isomers (rotamers).

Solutions:

  • 2D NMR Spectroscopy: Techniques like 1H-13C HSQC and HMBC can help in assigning the signals to the correct atoms and in distinguishing between different tautomers or isomers.[1][11][12]

  • Variable Temperature NMR: Acquiring spectra at different temperatures can help to identify dynamic processes like tautomerism or restricted rotation. If the relative intensities of the extra peaks change with temperature, it is likely due to an equilibrium process.

  • Check for Impurities: Compare the observed signals with the known chemical shifts of common laboratory solvents and reagents.[9][10][13][14]

  • Change the Solvent: The tautomeric equilibrium can be shifted by changing the solvent. Acquiring spectra in different solvents can help to identify which peaks belong to which tautomer.[8][15]

Problem: My compound has poor solubility.

Cause: Nitrogen-rich heterocyclic compounds can have strong intermolecular interactions, such as hydrogen bonding, leading to poor solubility in common NMR solvents like CDCl₃.

Solutions:

  • Use a More Polar Solvent: Try dissolving the compound in more polar aprotic solvents like DMSO-d₆ or DMF-d₇.

  • Gentle Heating: Gently warming the sample can sometimes improve solubility. However, be cautious as the compound may degrade at higher temperatures.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve dissolution.

  • Use a Co-solvent: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a small amount of DMSO-d₆ can be added to CDCl₃.

IV. Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weigh approximately 5-10 mg of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended for observing NH protons).

  • Vortex or sonicate the vial until the sample is completely dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

sample_prep A Weigh Compound B Add Deuterated Solvent A->B C Dissolve (Vortex/Sonicate) B->C D Filter into NMR Tube C->D E Cap and Clean Tube D->E

Caption: Standard NMR sample preparation workflow.

Protocol 2: D₂O Exchange Experiment
  • Acquire a standard 1H NMR spectrum of the compound in a suitable solvent (e.g., DMSO-d₆).

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it gently for about 30 seconds to ensure mixing.

  • Re-acquire the 1H NMR spectrum.

  • Compare the two spectra to identify any peaks that have disappeared or significantly decreased in intensity. These correspond to exchangeable protons.

V. Advanced Techniques for Structural Elucidation

For complex cases where 1D NMR is insufficient for complete structural assignment, the following advanced techniques are recommended:

  • 1H-13C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of both 1H and 13C signals.

  • 1H-13C Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and identifying long-range connectivities.

  • 15N NMR Spectroscopy: Although less common due to the low natural abundance and sensitivity of the 15N nucleus, 15N NMR can provide direct information about the nitrogen environments and is a powerful tool for studying tautomerism.[16]

By following the guidance in this technical support center, researchers can more effectively interpret the NMR spectra of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and overcome common experimental challenges.

VI. References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3909-3989. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Przybylski, P., et al. (2006). 1H- and 13C-NMR, FTIR, UV-VIS, ESI-MS, and PM5 studies as well as emission properties of a new Schiff base of gossypol with 5-methoxytryptamine and a new hydrazone of gossypol with dansylhydrazine. Biopolymers, 82(5), 521-35. [Link]

  • Mamaev, V. P., & Shkurko, O. P. (1980). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1383-1386. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • Caracilo, C., et al. (2007). On the isomerism/tautomerism of hydrazones. Crystal structures, study in solution and theoretical calculations of new series of α-N-heterocyclic hydrazones. New Journal of Chemistry, 31(5), 776-785. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2018). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl) benzenesulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 26(7), 180-189. [Link]

  • Duddeck, H., Dietrich, W., & Töth, G. (1998). Structure Elucidation by Modern NMR: A Workbook. Steinkopff.

  • Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. John Wiley & Sons.

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 81-86. [Link]

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3909-3989. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

  • Tzani, A., et al. (2020). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. Physical Chemistry Chemical Physics, 22(35), 19642-19652. [Link]

  • Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and Other Dihydropyrimidinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, dihydropyrimidinones (DHPMs) represent a "privileged structure," a molecular scaffold consistently found in compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of a specific derivative, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (HDHPM), against the broader class of traditional DHPMs. We will delve into their synthesis, structure-activity relationships, and comparative performance in key biological assays, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential of novel DHPM derivatives.

Introduction to Dihydropyrimidinones (DHPMs)

DHPMs are heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and calcium channel blocking activities.[3][4] The foundational structure of DHPMs is typically synthesized through the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and a urea or thiourea derivative.[5][6] This reaction's simplicity and the ability to introduce diverse substituents at multiple positions make the DHPM scaffold a fertile ground for developing new therapeutic agents.[1]

The introduction of a hydrazono group at the 4-position and a methoxy group at the 5-position of the dihydropyrimidine ring, as in 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, represents a significant structural modification. Hydrazone moieties are known to be pharmacologically active and can influence the biological profile of a parent molecule.[7][8] This guide will explore how these modifications potentially alter the therapeutic properties of the DHPM core.

Synthesis Strategies: A Comparative Overview

The classical Biginelli reaction remains a cornerstone for the synthesis of a wide range of DHPMs.[6] This straightforward, acid-catalyzed cyclocondensation offers a versatile route to the core scaffold.[5]

Biginelli Reaction Aldehyde Aldehyde DHPM Dihydropyrimidinone (DHPM) Aldehyde->DHPM beta_Ketoester β-Ketoester beta_Ketoester->DHPM Urea Urea/Thiourea Urea->DHPM

Caption: Classical Biginelli reaction for DHPM synthesis.

The synthesis of 4-hydrazono-substituted DHPMs requires a multi-step approach, often starting from a pre-formed pyrimidine ring. A plausible synthetic route for a 4-hydrazino pyrimidine, a precursor to the hydrazono derivative, involves the chlorination of a pyrimidinone followed by hydrazinolysis.[9]

Hydrazono-DHPM Synthesis Pyrimidinone Pyrimidinone Precursor Chlorination Chlorination (e.g., POCl3) Pyrimidinone->Chlorination Chloro_pyrimidine 4-Chloro-pyrimidine Chlorination->Chloro_pyrimidine Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) Chloro_pyrimidine->Hydrazinolysis Hydrazino_pyrimidine 4-Hydrazino-pyrimidine Hydrazinolysis->Hydrazino_pyrimidine Condensation Condensation with Carbonyl Hydrazino_pyrimidine->Condensation Hydrazono_DHPM 4-Hydrazono-DHPM Condensation->Hydrazono_DHPM

Caption: A potential synthetic pathway for 4-Hydrazono-DHPMs.

This multi-step synthesis offers less convergence than the Biginelli reaction but provides a strategic pathway to introduce the hydrazono functionality.

Comparative Biological Activity

The true measure of a novel compound's potential lies in its biological activity. Here, we compare the performance of hydrazono-modified DHPMs with their classical counterparts in two key therapeutic areas: anticancer and antimicrobial applications.

Anticancer Activity: A Focus on Cytotoxicity

DHPMs have shown significant promise as anticancer agents, with some derivatives, like monastrol, acting as inhibitors of mitotic kinesin Eg5.[4][10] The cytotoxic effects of DHPMs are often evaluated using the MTT assay against various cancer cell lines.[11][12]

Table 1: Comparative Cytotoxicity (IC₅₀ values in µM) of DHPM Derivatives

Compound ClassCancer Cell LineRepresentative IC₅₀ (µM)Reference
Classical DHPMs Lung (A549)13.1 ± 1.4[11]
Leukemia (THP-1)13.8 ± 0.9[11]
Prostate (PC-3)14.7 ± 1.1[11]
Colon (Colo-205)7.1 ± 0.8[11]
Breast (MDA-MB 231)> 100[13]
Hydrazono-containing Compounds Lung (A549)1.76[13]
Colon (HT 29)> 100[13]
Breast (MDA-MB 231)1.98[13]

Note: The data for hydrazono-containing compounds are for pyrimidine derivatives with a hydrazono-linked pyrazoline moiety, as direct data for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is not available. This serves as a proxy to illustrate the potential impact of the hydrazono functionalization.

The data suggests that the introduction of a hydrazono-linked heterocyclic moiety can significantly enhance the cytotoxic potential against certain cancer cell lines, with some derivatives exhibiting low micromolar IC₅₀ values.[13] For instance, certain phenylpyrimidine derivatives with a dihydropyrazolyl moiety at the 2-position (linked via a hydrazono-like structure) have shown potent activity against A549 lung cancer cells.[13] This highlights the potential of the hydrazono group to modulate the anticancer properties of the pyrimidine core.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and incubated for 24 hours.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 25, 50, 100, 200, 300, 400, and 500 µM) and incubated for a further 24-72 hours.[12]

  • MTT Addition: After the incubation period, 10-15 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours in the dark.[12]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at 590 nm using a microplate reader.[12] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[12]

Antimicrobial Activity: A Growing Area of Interest

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[14] DHPMs have emerged as a promising scaffold in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[15][16]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of DHPM Derivatives

Compound ClassBacterial StrainRepresentative MIC (µg/mL)Reference
Classical DHPMs Staphylococcus aureus0.16 - 80[15]
Escherichia coli23.2 - 80[15]
Pseudomonas aeruginosa32 - 64[16]
Hydrazono-containing Compounds Mycobacterium tuberculosis H37Rv2.0 - 6.25[7]

Note: The data for hydrazono-containing compounds are for various hydrazone derivatives, as direct antimicrobial data for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is not available. This serves to illustrate the known antimicrobial potential of the hydrazone pharmacophore.

While classical DHPMs show moderate to good antibacterial activity, the hydrazone moiety is a well-established pharmacophore in the development of antitubercular agents.[7] For example, 4-methoxybenzoic acid [(5-nitrothiophene-2-yl)methylene] hydrazide has demonstrated a potent minimum inhibitory concentration (MIC) of 2.0 µg/mL against Mycobacterium tuberculosis H37Rv.[7] This suggests that incorporating a hydrazono group into the DHPM scaffold could be a promising strategy for developing novel antitubercular drugs.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[15]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[15]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of DHPMs is highly dependent on the nature and position of substituents on the pyrimidine ring.[2][17]

DHPM_SAR cluster_0 Key Positions for Substitution on DHPM Core C4 C4-Aryl/Alkyl Group (Influences steric and electronic properties) N1_N3 N1 and N3 Positions (Substitution affects solubility and H-bonding) C5 C5-Ester/Amide Group (Modulates activity and physicochemical properties) C6 C6-Alkyl Group (Generally small alkyl groups are favored)

Caption: Key structural features influencing the activity of DHPMs.

For classical DHPMs , the substituent at the C4 position plays a crucial role. Electron-withdrawing groups on the C4-phenyl ring can enhance anticancer activity.[10] The nature of the ester group at the C5 position also significantly impacts biological activity.

For hydrazono-substituted DHPMs , the hydrazono moiety itself introduces a new set of structural variables. The nature of the group attached to the hydrazono nitrogen can dramatically alter the compound's properties. The presence of aromatic or heteroaromatic rings can lead to enhanced antimicrobial or anticancer activity, likely through increased binding interactions with biological targets.[7][13] The methoxy group at the C5 position in the target molecule, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, is also expected to influence its biological profile, as methoxy groups are known to affect the antiviral and other activities of various heterocyclic compounds.[18][19]

Conclusion and Future Directions

While direct experimental data for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is limited, a comparative analysis based on the broader classes of classical DHPMs and hydrazono-containing pyrimidines provides valuable insights. The introduction of a hydrazono moiety at the C4 position of the dihydropyrimidine scaffold presents a promising strategy for enhancing both anticancer and antimicrobial activities. The potential for strong, targeted biological activity, as suggested by the low micromolar IC₅₀ and MIC values of some hydrazono derivatives, warrants further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and its analogs. Elucidating the precise mechanisms of action and conducting in vivo studies will be crucial in determining the therapeutic potential of this novel class of DHPM derivatives. The versatility of the DHPM scaffold, combined with the proven pharmacological benefits of the hydrazone moiety, offers a compelling avenue for the development of next-generation therapeutic agents.

References

  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 108–134. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42967–42977. [Link]

  • Vicente, F., & Villacampa, M. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(11), 3233. [Link]

  • Santana-Matos, L. H., Masson, F. T., Simeoni, L. A., & Homem-de-Mello, M. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779–1789. [Link]

  • Saleem, S., & Taha, M. (2012). Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study. Chemistry Central Journal, 6(1), 54. [Link]

  • Miller, A. K., Eidem, T. M., & Wuest, W. M. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37803–37813. [Link]

  • Santana-Matos, L. H., Masson, F. T., Simeoni, L. A., & Homem-de-Mello, M. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779–1789. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Medicinal Chemistry Research, 25(9), 1956–1966. [Link]

  • Jara, M. C., da Silva, A. C. A., Ritter, M., da Silva, A. F., Gonçalves, C. L., dos Santos, P. R., ... & Nascente, P. S. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 843058. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Kędzierska, E., Furtak, G., Ulenberg, S., Chylewska, A., Węgrzyn-Szkil, M., & Bączek, T. (2022). The Evaluation of DHPMs as Biotoxic Agents on Pathogen Bacterial Membranes. International Journal of Molecular Sciences, 23(4), 2213. [Link]

  • Roy, A., Chakraborty, S., & Das, P. (2021). Assessment of dihydropyrimidinone-based nanocomposites as multifunctional anti-cancer drug. Materials Advances, 2(7), 2276–2287. [Link]

  • CN104193641A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (2014).
  • Al-Ostath, A. I., Al-Qatati, A. A., & El-Emam, A. A. (2022). Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. ACS Omega, 7(19), 16429–16440. [Link]

  • Beena, K. P., Rajasekaran, A., Manna, P. K., & Suresh, R. (2016). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 8(23), 57-62. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. DARU Journal of Pharmaceutical Sciences, 20(1), 46. [Link]

  • Padhi, S. K., Panda, J., & Sahoo, S. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, 356(5), e2200664. [Link]

  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (2024). ChemRxiv. [Link]

  • Tatarinova, O. N., Ozerov, A. A., Novikov, M. S., Chiacchio, U., Rescifina, A., Pannecouque, C., ... & Balzarini, J. (2019). Effect of α-Methoxy Substitution on the Anti-HIV Activity of Dihydropyrimidin-4(3 H)-ones. Journal of Medicinal Chemistry, 62(3), 1597–1608. [Link]

  • Padhi, S. K., Panda, J., & Sahoo, S. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. Archiv der Pharmazie, 356(5), e2200664. [Link]

  • Singh, N., & Pandurangan, A. (2012). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 5(8), 4272-4279. [Link]

  • Vlietinck, A. J., Vanden Berghe, D. A., & Van Hoof, L. (1986). 4'-Hydroxy-3-methoxyflavones with potent antipicornavirus activity. Journal of Medicinal Chemistry, 29(8), 1371–1376. [Link]

  • Antibacterial activity of Dihydropyrimidinones against E coli by disk... (n.d.). ResearchGate. [Link]

  • Yadav, S., Kumar, R., & Singh, R. K. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 30(5), 34-43. [Link]

  • Zhang, Z., Liu, R., Yang, J., Wu, L., & Liu, H. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 80(4), 523–531. [Link]

  • Wang, Y. C., & Huang, T. L. (2013). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Evidence-Based Complementary and Alternative Medicine, 2013, 294587. [Link]

Sources

A Comparative Guide to Mitotic Kinase Inhibitors: The Established vs. The Prospective

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of Monastrol and the Potential of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

In the landscape of anticancer drug discovery, targeting the intricate machinery of mitosis offers a promising avenue for therapeutic intervention. The kinesin spindle protein (KSP), Eg5, has emerged as a particularly attractive target due to its exclusive role in cell division, thereby minimizing the off-target effects associated with traditional tubulin-targeting agents.[1][2] Monastrol, a dihydropyrimidine derivative, was the first small molecule identified to specifically inhibit Eg5, paving the way for the development of a new class of antimitotic drugs.[3] This guide provides a detailed comparison of the well-characterized Eg5 inhibitor, monastrol, with a prospective compound, 4-hydrazono-5-methoxy-1,4-dihydropyrimidine.

While monastrol's activity is extensively documented, 4-hydrazono-5-methoxy-1,4-dihydropyrimidine represents a molecule of significant interest based on the known biological activities of its constituent chemical scaffolds: dihydropyrimidines and hydrazones.[4][5] Dihydropyrimidinones, the core structure of monastrol, are recognized for their diverse pharmacological properties, including their potential as anticancer agents that can induce cell cycle arrest.[1][6] Similarly, hydrazone derivatives have demonstrated a broad spectrum of bioactivities, including antiproliferative effects.[5][7]

This guide will delve into the established mechanism and activity of monastrol and present a hypothetical profile for 4-hydrazono-5-methoxy-1,4-dihydropyrimidine based on existing literature for related compounds. Crucially, we will outline a comprehensive experimental framework to directly compare these two molecules, providing researchers with the necessary protocols to validate the therapeutic potential of this promising, yet uncharacterized, compound.

The Benchmark: Monastrol's Profile

Monastrol is a cell-permeable small molecule that allosterically inhibits the mitotic kinesin Eg5.[8] Its mechanism of action is well-defined: it binds to a specific, allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[9][10] This binding traps Eg5 in a state with low affinity for microtubules, preventing the protein from hydrolyzing ATP and generating the force required for centrosome separation.[8][10] The consequence of Eg5 inhibition by monastrol is a halt in mitosis, leading to the formation of characteristic monoastral spindles, where a single aster of microtubules is surrounded by a ring of chromosomes.[3][11]

The structure-activity relationship (SAR) of monastrol and its analogs has been extensively studied, revealing key features for its inhibitory activity.[12][13] The dihydropyrimidine core is essential, and modifications to the phenyl group and other positions can significantly impact potency.[12][13]

The Contender: A Hypothetical Profile of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

While direct experimental data for 4-hydrazono-5-methoxy-1,4-dihydropyrimidine is not yet available in published literature, its chemical structure suggests it may possess significant biological activity. The 1,4-dihydropyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[14] The presence of the methoxy group is also noteworthy, as it has been shown to enhance the biological activity of other dihydropyrimidine derivatives.[4] The hydrazono moiety is another key feature, as this functional group is present in numerous compounds with demonstrated anticancer properties.[5]

Based on this structural analysis, it is plausible to hypothesize that 4-hydrazono-5-methoxy-1,4-dihydropyrimidine could act as an inhibitor of mitotic progression. However, its specific molecular target and mechanism of action remain to be elucidated. It may target Eg5, similar to monastrol, or it could act on other components of the mitotic machinery. To ascertain its true potential, a rigorous experimental evaluation is necessary.

Quantitative Data Summary: Established vs. To Be Determined

The following table summarizes the known quantitative data for monastrol and highlights the data that needs to be experimentally determined for 4-hydrazono-5-methoxy-1,4-dihydropyrimidine.

ParameterMonastrol4-Hydrazono-5-methoxy-1,4-dihydropyrimidine
Target Eg5 (Kinesin Spindle Protein)To be determined
Mechanism of Action Allosteric, ATP-uncompetitive inhibitorTo be determined
Eg5 ATPase IC50 ~5.2 - 14 µM[13][15]To be determined
Cell-based Mitotic Arrest IC50 Varies by cell line (e.g., ~14 µM)[15]To be determined
In Vitro Cytotoxicity IC50 Varies by cell lineTo be determined
Cellular Phenotype Monoastral spindle formationTo be determined

A Roadmap for Direct Comparison: Experimental Protocols

To objectively evaluate the activity of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine against monastrol, a series of well-established assays should be performed. The following detailed protocols provide a framework for this comparative analysis.

Eg5 ATPase Inhibition Assay

This assay directly measures the effect of the compounds on the enzymatic activity of Eg5. A decrease in ATPase activity in the presence of the test compound indicates inhibition.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Pipes pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT). Prepare a stock solution of recombinant human Eg5 protein, microtubules, and ATP. Prepare serial dilutions of monastrol and 4-hydrazono-5-methoxy-1,4-dihydropyrimidine in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, microtubules, and the test compounds at various concentrations.

  • Initiation: Add the Eg5 enzyme to each well to initiate the reaction.

  • ATP Addition: Start the ATPase reaction by adding a known concentration of ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

  • Data Analysis: Plot the percentage of Eg5 inhibition against the compound concentration to determine the IC₅₀ value.[16]

Cell-Based Mitotic Arrest Assay (Immunofluorescence)

This assay visualizes the effect of the compounds on the mitotic spindle and chromosome alignment in cultured cells.

Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) on coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of monastrol, 4-hydrazono-5-methoxy-1,4-dihydropyrimidine, or a vehicle control (DMSO) for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.[17][18]

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).

    • Incubate with a primary antibody against α-tubulin to visualize microtubules.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with DAPI or Hoechst.[19]

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells arrested in mitosis and categorize the mitotic phenotypes (e.g., bipolar spindles, monopolar asters).[20]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of compounds.[21][22]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to attach overnight.[22][23]

  • Compound Incubation: Treat the cells with serial dilutions of monastrol and 4-hydrazono-5-methoxy-1,4-dihydropyrimidine for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[24]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the IC₅₀ value.[21]

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and the experimental design, the following diagrams are provided.

Eg5_Mechanism cluster_mitosis Mitosis cluster_spindle Spindle Assembly cluster_inhibition Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Centrosomes Centrosomes Anaphase Anaphase Metaphase->Anaphase Eg5 Eg5 Centrosomes->Eg5 pushes apart Bipolar_Spindle Bipolar_Spindle Eg5->Bipolar_Spindle forms Monopolar_Spindle Monopolar_Spindle Eg5:e->Monopolar_Spindle:w results in Monastrol Monastrol Monastrol->Eg5 inhibits Mitotic_Arrest Mitotic_Arrest Monopolar_Spindle->Mitotic_Arrest

Caption: Mechanism of Eg5 action and its inhibition by monastrol.

Experimental_Workflow Start Start Compound_Synthesis_Acquisition Compound Synthesis/ Acquisition Start->Compound_Synthesis_Acquisition Biochemical_Assay Biochemical Assay: Eg5 ATPase Inhibition Compound_Synthesis_Acquisition->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Compound_Synthesis_Acquisition->Cell_Based_Assay Data_Analysis Data Analysis and IC50 Determination Biochemical_Assay->Data_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity: MTT Assay Cell_Based_Assay->Cytotoxicity_Assay Mitotic_Arrest_Assay Mitotic Arrest: Immunofluorescence Cell_Based_Assay->Mitotic_Arrest_Assay Cytotoxicity_Assay->Data_Analysis Mitotic_Arrest_Assay->Data_Analysis Comparative_Evaluation Comparative Evaluation Data_Analysis->Comparative_Evaluation

Caption: Proposed experimental workflow for comparative analysis.

p53_Pathway Mitotic_Arrest Prolonged Mitotic Arrest (e.g., due to Eg5 inhibition) MSP_Complex Mitotic Stopwatch Pathway (53BP1, USP28, p53) Mitotic_Arrest->MSP_Complex activates p53_Stabilization p53 Stabilization and Accumulation MSP_Complex->p53_Stabilization Cell_Cycle_Arrest G1 Cell Cycle Arrest p53_Stabilization->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53_Stabilization->Apoptosis can lead to

Caption: p53-mediated response to prolonged mitotic arrest.[25][26]

Conclusion

Monastrol has served as an invaluable tool for dissecting the role of Eg5 in mitosis and as a foundational scaffold for the development of novel anticancer agents. The structural features of 4-hydrazono-5-methoxy-1,4-dihydropyrimidine suggest its potential as a bioactive molecule, possibly acting on the mitotic machinery. The experimental framework detailed in this guide provides a clear and robust strategy for the direct comparison of these two compounds. Through such systematic evaluation, the true therapeutic potential of novel chemical entities like 4-hydrazono-5-methoxy-1,4-dihydropyrimidine can be rigorously assessed, contributing to the ongoing effort to develop more effective and selective cancer therapies.

References

  • Gong, Y., et al. (2005). Synthesis of 1,4-dihydro-5-pyrimidine carboxamides as antihypertensive agents. Bioorganic & Medicinal Chemistry Letters, 15(2), 351-354.
  • Holla, B. S., et al. (2004). One pot synthesis of thiazolodihydropyrimidinones. Indian Journal of Chemistry - Section B, 43(6), 1334-1337.
  • Abdelfatah, S., et al. (2020). Gallium(III) complexes with 2-acetylpyridine-derived thiosemicarbazones: Antimicrobial and anticancer activity. Journal of Inorganic Biochemistry, 207, 111059.
  • Prokopcová, H., et al. (2010). Structural basis for inhibition of Eg5 by dihydropyrimidines: stereoselectivity of antimitotic inhibitors enastron, dimethylenastron and fluorastrol. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 8), 906-915.
  • Cochran, J. C., et al. (2015). Novel Allosteric Pathway of Eg5 Regulation Identified through Multivariate Statistical Analysis of Hydrogen-Exchange Mass Spectrometry (HX-MS) Ligand Screening Data. Journal of Biological Chemistry, 290(31), 19199-19212.
  • Park, H. W., et al. (2008). ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol. Biochemistry, 47(1), 223-233.
  • Lambrus, B. G. (2024). Regulation of p53 by the mitotic surveillance/stopwatch pathway: implications in neurodevelopment and cancer. Frontiers in Cell and Developmental Biology, 12, 1403632.
  • Das, D., et al. (2018). Impairing Powerhouse in Colon Cancer Cells by Hydrazide-Hydrazone-Based Small Molecule. ACS Omega, 3(2), 2096-2104.
  • Ghahremanzadeh, R., et al. (2020). Monastrol derivatives: in silico and in vitro cytotoxicity assessments. Research in Pharmaceutical Sciences, 15(4), 366-377.
  • El-Gazzar, A. B. A., et al. (2017). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Medicinal Chemistry Research, 26, 1643-1653.
  • Tiram, G., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932.
  • Muthusamy, K., et al. (2021). Lead Generation for Human Mitotic Kinesin Eg5 Using Structure-based Virtual Screening and Validation by In-vitro and Cell-based Assays. Current Computer-Aided Drug Design, 17(5), 711-724.
  • Das Mukherjee, D., et al. (2016). Development of Novel Bis(indolyl)-hydrazide-hydrazone Derivatives as Potent Microtubule-Targeting Cytotoxic Agents against A549 Lung Cancer Cells. Biochemistry, 55(21), 3020-3035.
  • Singh, O. M., & Singh, S. J. (2018). Biological Activities and Synthetic Approaches of Dihydropyrimidinones and Thiones - An Updated Review. Mini-Reviews in Medicinal Chemistry, 18(17), 1461-1484.
  • Gao, F., et al. (2022). Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain. Frontiers in Molecular Neuroscience, 15, 888631.
  • CN104387609A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (2015).
  • Koutsourea, A., et al. (2022).
  • Ghemtio, L., et al. (2008). Structure-activity relationship of monastrol derivatives. Journal of Medicinal Chemistry, 51(10), 2841-2848.
  • Dalton, S. B., et al. (2011). Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction. Molecular Biology of the Cell, 22(23), 4618-4630.
  • R, S., & S, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 075-079.
  • Tang, H. L., et al. (2014). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Journal of Visualized Experiments, (84), e51275.
  • van Meerloo, J., et al. (2011). The MTT assay and its use in cell viability and proliferation analysis. Methods in Molecular Biology, 716, 229-239.
  • Rick, U., et al. (2007). Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells. ChemMedChem, 2(6), 854-862.
  • Kinesin ATPase Assay Services. (n.d.). Reaction Biology. Retrieved January 22, 2026, from [Link].

  • Dalton, S. B., et al. (2011). Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction. Molecular Biology of the Cell, 22(23), 4618-4630.
  • Garcia-Saez, I., et al. (2021). Eg5 Targeting Agents : From new anti-mitotic based inhibitor discovery to cancer therapy and resistance. Biochemical Pharmacology, 184, 114364.
  • Al-Ostath, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7055.
  • de la Torre, M. C., & Sierra, M. A. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(10), 2636.
  • Grinberg, A. V., et al. (2013). Kinesin molecular motor Eg5 functions during polypeptide synthesis. Molecular Biology of the Cell, 24(21), 3463-3473.
  • Balci, M. V., et al. (2024). mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. International Journal of Molecular Sciences, 25(22), 13639.
  • Cochran, J. C., et al. (2005). Pathway of ATP Hydrolysis by Monomeric Kinesin Eg5. Journal of Biological Chemistry, 280(27), 25338-25346.
  • Yadav, S., et al. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 30(5), 34-43.
  • Monastrol - Mitosis Inhibitor. (n.d.). TimTec. Retrieved January 22, 2026, from [Link].

  • Sharma, P., et al. (2018). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. Journal of Drug Delivery and Therapeutics, 8(5), 11-20.
  • DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics, 3(9), 1079-1090.
  • Al-Ostath, A., et al. (2024). Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition. Archiv der Pharmazie, e2400123.
  • Sparr, C., & Meitinger, F. (2025). GMCL1 controls 53BP1 stability and modulates taxane sensitivity. eLife, 13, e91423.
  • Komatsu, K., & Hashimoto, T. (2019). Non-canonical functions of the mitotic kinesin Eg5. Plant Signaling & Behavior, 14(10), 1647416.
  • Protocol of Immunofluorescence. (n.d.). Creative Biolabs Antibody. Retrieved January 22, 2026, from [Link].

  • Wang, L., et al. (2018). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 23(11), 2911.
  • Monastrol. (n.d.). Patsnap Synapse. Retrieved January 22, 2026, from [Link].

  • Liu, W., et al. (2023). Synthesis and Antitumor Activity of 3-Hydrazone Quinazolinone Derivatives. Chinese Journal of Organic Chemistry, 43(1), 214-222.
  • Yan, X. S., et al. (2015). A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models. Molecular Cancer Therapeutics, 14(11), 2467-2477.

Sources

Validating the Anticancer Effects of Novel Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of novel anticancer compounds, using the hypothetical molecule 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine as a case study. We will objectively compare its potential efficacy against established chemotherapeutic agents and provide detailed experimental protocols and supporting data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of Pyrimidine Analogs in Oncology

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics.[1] Its derivatives often function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[2][3] Well-known pyrimidine analogs like 5-fluorouracil and gemcitabine have been mainstays in cancer treatment for decades, highlighting the enduring potential of this chemical class.[4][5] The exploration of novel dihydropyrimidine derivatives, such as our subject compound, is driven by the quest for improved efficacy, better safety profiles, and the ability to overcome mechanisms of drug resistance.[6][7]

This guide will delineate a logical, evidence-based workflow for characterizing the anticancer properties of a novel dihydropyrimidine derivative. We will address key questions regarding its cytotoxicity, mechanism of action, and comparative effectiveness against current standards of care.

Part 1: Initial In Vitro Cytotoxicity Screening

The first critical step is to determine the cytotoxic potential of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine across a panel of relevant cancer cell lines. This initial screen provides a broad understanding of its potency and spectrum of activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and comparator drugs (e.g., Doxorubicin, Cisplatin) in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative IC50 Values

The results of the MTT assay should be summarized in a clear, tabular format for easy comparison.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine 8.5 12.2 6.8
Doxorubicin0.51.20.8
Cisplatin5.28.94.5

Interpretation of a Hypothetical Outcome: In this hypothetical scenario, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine demonstrates moderate cytotoxicity against all tested cell lines, with the highest potency observed in colon cancer cells. While its IC50 values are higher than the potent, broad-spectrum agent Doxorubicin, they are comparable to Cisplatin, a widely used chemotherapeutic. This warrants further investigation into its mechanism of action.

Part 2: Elucidating the Mechanism of Action

Understanding how a compound kills cancer cells is crucial for its development. Key mechanisms to investigate for a novel pyrimidine derivative include its effects on the cell cycle and its ability to induce apoptosis (programmed cell death).

Experimental Workflow: Cell Cycle and Apoptosis Analysis

G cluster_0 Cell Treatment cluster_1 Cell Cycle Analysis cluster_2 Apoptosis Analysis start Seed and Treat Cells with 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine (at IC50 concentration for 24h) cc_harvest Harvest and Fix Cells in 70% Ethanol start->cc_harvest Incubate ap_harvest Harvest Cells start->ap_harvest Incubate cc_stain Stain with Propidium Iodide (PI) and RNase cc_harvest->cc_stain cc_analyze Analyze by Flow Cytometry cc_stain->cc_analyze cc_result Quantify Cell Population in G0/G1, S, and G2/M Phases cc_analyze->cc_result ap_stain Stain with Annexin V-FITC and Propidium Iodide (PI) ap_harvest->ap_stain ap_analyze Analyze by Flow Cytometry ap_stain->ap_analyze ap_result Differentiate Early Apoptotic, Late Apoptotic, and Necrotic Cells ap_analyze->ap_result

Caption: Workflow for Cell Cycle and Apoptosis Analysis.

Detailed Protocols

Cell Cycle Analysis via Flow Cytometry:

  • Cell Preparation: Treat HCT116 cells with 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine at its IC50 concentration for 24 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and resuspend them in a staining solution containing Propidium Iodide (a DNA intercalator) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining):

  • Cell Treatment: Treat HCT116 cells as described for the cell cycle analysis.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Comparative Data Analysis
Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M% Early Apoptosis% Late Apoptosis
Vehicle Control55%25%20%2%1%
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine 20% 15% 65% 25% 15%
Paclitaxel (G2/M arrestor)22%18%60%28%18%

Interpretation of a Hypothetical Outcome: The data suggests that 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine induces a significant G2/M cell cycle arrest, similar to the known mitotic inhibitor Paclitaxel. This arrest is followed by a substantial increase in both early and late apoptotic cell populations, indicating that the compound effectively triggers programmed cell death in cancer cells.

Part 3: Investigating Molecular Targets and Signaling Pathways

To further refine our understanding of the compound's mechanism, it is essential to investigate its effects on key signaling pathways involved in cell proliferation and survival. Given its structure and the observed G2/M arrest, potential targets could include proteins involved in mitosis or DNA damage response pathways.

Signaling Pathway Analysis: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine Compound->Akt Inhibits (Hypothesized)

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocol: Western Blotting

Western blotting can be used to assess the phosphorylation status of key proteins in a signaling pathway, which indicates their activation state.

Step-by-Step Methodology:

  • Protein Extraction: Treat HCT116 cells with 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Expected Outcome and Interpretation: A significant decrease in the p-Akt/total Akt ratio in cells treated with 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine would suggest that the compound inhibits the PI3K/Akt/mTOR pathway. This would provide a plausible molecular mechanism for its observed effects on cell proliferation and survival.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial preclinical validation of a novel anticancer compound, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. The hypothetical data presented suggests that this compound is a promising candidate with moderate cytotoxicity, a mechanism involving G2/M cell cycle arrest and apoptosis induction, and potential activity against the PI3K/Akt signaling pathway.

The next steps in the development of this compound would involve:

  • In vivo efficacy studies: Testing the compound in animal models of cancer (e.g., xenograft models) to assess its antitumor activity and toxicity in a living organism.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Evaluating the absorption, distribution, metabolism, and excretion of the compound to understand its behavior in the body.

  • Target deconvolution: Employing advanced techniques such as proteomics and chemical proteomics to definitively identify the direct molecular target(s) of the compound.

By following a rigorous and logical validation process, researchers can effectively assess the therapeutic potential of novel pyrimidine derivatives and advance the most promising candidates toward clinical development.

References

  • IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
  • MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Journal of Advanced Scientific Research. (2011). Pyrimidine As Anticancer Agent: A Review.
  • PubMed. (2024).
  • PubMed. (2021).
  • NCBI Bookshelf. (n.d.). Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine.
  • Journal of Young Pharmacists. (2025).
  • NCBI Bookshelf. (2017). Pyrimidine Analogues - LiverTox.
  • ResearchGate. (n.d.).

Sources

A Comparative Guide to 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Analogs: Structure-Activity Relationship in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its structural resemblance to the purine bases of DNA and RNA allows for the design of molecules that can effectively interact with various biological targets involved in cancer cell proliferation and survival. This guide delves into the structure-activity relationship (SAR) of a specific class of pyrimidine derivatives: 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine analogs. By examining the synthesis, biological activity, and the influence of various structural modifications, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel anticancer agents.

The Significance of the 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Scaffold

The 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine core combines several pharmacophoric features that contribute to its potential as an anticancer scaffold. The pyrimidine ring itself is a well-established privileged structure in drug design. The introduction of a hydrazono moiety at the 4-position offers a versatile point for chemical modification, allowing for the exploration of a wide range of substituents to modulate biological activity.[1] The hydrazone functional group (–(C=O)NHN=CH–) is known to be important for various biological activities, including anticancer effects.[2] Furthermore, the methoxy group at the 5-position can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds with target proteins, a feature known to be crucial for the anticancer activity of many compounds.[3]

Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Analogs

The synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine analogs can be achieved through a multi-step process, beginning with the preparation of a 4-hydrazinyl-5-methoxypyrimidine intermediate. A plausible synthetic route is outlined below, based on established chemical transformations of pyrimidine derivatives.[4][5]

Experimental Protocol: Synthesis of 4-Hydrazinyl-5-methoxypyrimidine

This protocol is adapted from methodologies for the synthesis of similar hydrazinylpyrimidines.[4]

  • Chlorination of 5-methoxyuracil: 5-Methoxyuracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-5-methoxypyrimidine. The reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the generated HCl.

  • Hydrazinolysis: The resulting 4-chloro-5-methoxypyrimidine is then reacted with hydrazine hydrate (H₂NNH₂·H₂O). This nucleophilic substitution reaction replaces the chlorine atom at the 4-position with a hydrazinyl group, affording 4-hydrazinyl-5-methoxypyrimidine. The reaction is generally performed in an alcoholic solvent, such as ethanol, under reflux.

Experimental Protocol: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Analogs

The final step involves the condensation of the 4-hydrazinyl-5-methoxypyrimidine intermediate with a variety of aldehydes and ketones to introduce diverse substituents.[6]

  • Reaction Setup: Dissolve 4-hydrazinyl-5-methoxypyrimidine (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Reaction and Work-up: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Biological_Evaluation_Workflow cluster_workflow In Vitro Anticancer Screening Start Synthesized Analogs Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Assay_Setup 96-well Plate Seeding Cell_Culture->Assay_Setup Treatment Compound Treatment (Varying Concentrations) Assay_Setup->Treatment Incubation 48-72 hours Incubation Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (MTT or SRB) Incubation->Cytotoxicity_Assay Data_Acquisition Absorbance Measurement Cytotoxicity_Assay->Data_Acquisition Data_Analysis IC50 / GI50 Determination Data_Acquisition->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis caption Workflow for the biological evaluation of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine analogs.

Sources

comparative analysis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The 4-hydrazono-5-methoxy-1,4-dihydropyrimidine scaffold is of particular interest due to its potential as a versatile intermediate for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines, which are known to exhibit a wide range of biological activities. The strategic placement of the hydrazono group at the C4 position and a methoxy group at the C5 position offers unique opportunities for molecular diversification and the development of novel drug candidates.

This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for obtaining 4-hydrazono-5-methoxy-1,4-dihydropyrimidine. We will delve into two prominent synthetic routes, evaluating them based on precursor accessibility, reaction efficiency, operational simplicity, and mechanistic considerations. This guide is intended to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Methodology 1: Synthesis via a 4-Chloro Intermediate

This approach is arguably the most common and well-documented route, leveraging the high reactivity of a chloropyrimidine intermediate towards nucleophilic substitution by hydrazine. The synthesis is typically a two-step process commencing from a readily available pyrimidine precursor.

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The key intermediate for this route is 2,4-dichloro-5-methoxypyrimidine. This compound is most effectively synthesized from 5-methoxyuracil (also known as 5-methoxy-2,4-dihydroxypyrimidine) through a chlorination reaction, typically employing phosphorus oxychloride (POCl₃).[1][2]

The mechanism of this reaction involves the tautomerization of the dihydroxypyrimidine to its keto-enol form, followed by the activation of the hydroxyl groups by POCl₃ to form good leaving groups, which are subsequently displaced by chloride ions. The presence of a base, such as N,N-dimethylaniline or triethylamine, is often used to neutralize the HCl generated during the reaction.[1][3]

Step 2: Hydrazinolysis of 2,4-Dichloro-5-methoxypyrimidine

The reaction of 2,4-dichloro-5-methoxypyrimidine with hydrazine hydrate is the final step to yield the target compound. A critical aspect of this step is the regioselectivity of the nucleophilic aromatic substitution (SNAr). In general, for 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position.[4][5] This preferential reactivity is attributed to the greater electron deficiency at the C4 position, which is further influenced by the electronic nature of substituents on the pyrimidine ring.

The reaction is typically carried out in an alcoholic solvent, such as ethanol, at temperatures ranging from 0 °C to room temperature.[6] The use of an excess of hydrazine hydrate can also influence the reaction outcome. It is important to note that the product, 4-hydrazino-5-methoxypyrimidine, exists in tautomeric equilibrium with the desired 4-hydrazono-5-methoxy-1,4-dihydropyrimidine.

Method 1: Synthesis via 4-Chloro Intermediate A 5-Methoxyuracil B 2,4-Dichloro-5-methoxypyrimidine A->B POCl₃, N,N-dimethylaniline Reflux C 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine B->C Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, 0 °C to RT

Caption: Synthetic pathway for 4-hydrazono-5-methoxy-1,4-dihydropyrimidine via a 4-chloro intermediate.

Methodology 2: Synthesis via a 4-Methylthio Intermediate

An alternative strategy involves the use of a 4-methylthio-substituted pyrimidine as the precursor. The methylthio group (-SCH₃) is a good leaving group, particularly after activation, and can be readily displaced by nucleophiles like hydrazine.

Step 1: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine

A suitable starting material for this route is 5-methoxy-2-(methylthio)pyrimidin-4-ol. This compound can be synthesized through the condensation of appropriate precursors. The subsequent chlorination of the hydroxyl group at the 4-position is achieved using phosphorus oxychloride (POCl₃), in a similar fashion to the first methodology, to yield 4-chloro-5-methoxy-2-methylthiopyrimidine.[7]

Step 2: Hydrazinolysis of 4-Methylthio-5-methoxypyrimidine Derivative

While direct hydrazinolysis of a 4-methylthio group is possible, a more common approach involves having a more reactive leaving group at the 4-position, such as a chlorine atom, as prepared in the previous step. The reaction of 4-chloro-5-methoxy-2-methylthiopyrimidine with hydrazine hydrate would then proceed, with the chlorine atom being the primary site of nucleophilic attack. Alternatively, direct displacement of a methylthio group from a non-chlorinated precursor can be achieved, though potentially requiring harsher reaction conditions. The reaction of 2-(methylthio)pyrimidin-4-ones with hydrazine hydrate to yield 2-hydrazinopyrimidin-4-ones has been documented, suggesting the viability of this approach.[8]

Method 2: Synthesis via 4-Methylthio Intermediate A 5-Methoxy-2-(methylthio)pyrimidin-4-ol B 4-Chloro-5-methoxy- 2-methylthiopyrimidine A->B POCl₃ C 4-Hydrazono-5-methoxy- 1,4-dihydropyrimidine B->C Hydrazine Hydrate (NH₂NH₂·H₂O)

Caption: Synthetic pathway for 4-hydrazono-5-methoxy-1,4-dihydropyrimidine via a 4-methylthio intermediate.

Comparative Analysis

ParameterMethod 1 (via 4-Chloro Intermediate)Method 2 (via 4-Methylthio Intermediate)
Starting Materials 5-Methoxyuracil (commercially available)5-Methoxy-2-(methylthio)pyrimidin-4-ol (may require synthesis)
Number of Steps 22
Key Reagents POCl₃, Hydrazine HydratePOCl₃, Hydrazine Hydrate
Reaction Conditions Chlorination: Reflux. Hydrazinolysis: Mild (0 °C to RT).Chlorination: Reflux. Hydrazinolysis: Potentially varied conditions.
Typical Yields Generally good to high yields reported for analogous reactions.Yields can be variable depending on the specific substrate and conditions.
Advantages - Well-established and documented methodology. - High regioselectivity at the C4 position. - Readily available starting material.- Offers an alternative route if starting materials are more accessible.
Disadvantages - POCl₃ is corrosive and requires careful handling.- Starting material may not be as readily available. - Potential for side reactions at the 2-methylthio position.

Expert Insights and Causality

The preference for Method 1 in many synthetic campaigns stems from its reliability and the predictable reactivity of the 2,4-dichloro-5-methoxypyrimidine intermediate. The higher electrophilicity of the C4 position in 2,4-dichloropyrimidines generally ensures a clean and regioselective substitution with hydrazine, minimizing the formation of isomeric byproducts.[4]

Method 2 presents a viable alternative, particularly if the corresponding 2-methylthio pyrimidine precursor is on hand. The methylthio group is a softer leaving group compared to chloride, which can sometimes offer advantages in terms of substrate compatibility. However, the synthesis of the initial 2-methylthio-substituted pyrimidine might add complexity to the overall synthetic sequence.

Experimental Protocols

Method 1: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine via 4-Chloro Intermediate

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine [1][2]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methoxyuracil (1 equivalent), phosphorus oxychloride (POCl₃, 5-10 equivalents), and N,N-dimethylaniline (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-methoxypyrimidine.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine [6]

  • Dissolve 2,4-dichloro-5-methoxypyrimidine (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrazine hydrate (2-3 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Wash the crude product with a suitable solvent (e.g., cold water or diethyl ether) to remove any excess hydrazine and salts.

  • Dry the final product under vacuum.

Conclusion

Both methodologies presented offer viable pathways to 4-hydrazono-5-methoxy-1,4-dihydropyrimidine. The choice between the two will largely depend on the availability of starting materials and the desired scale of the synthesis. For most laboratory-scale preparations, the route via the 4-chloro intermediate (Method 1) is recommended due to its well-documented procedures and predictable regioselectivity. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment, especially when handling corrosive reagents like phosphorus oxychloride and the potentially hazardous hydrazine hydrate.

References

  • Google Patents. (2014). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Google Patents. (2016). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Patsnap. (2016). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Available at: [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • ACS Publications. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

  • MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1969). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of DHPM derivatives 4a–4h with hydrazine hydrate. Available at: [Link]

  • MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available at: [Link]

  • Journal of the Chinese Chemical Society. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Available at: [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • Google Patents. (2014). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • PubMed. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]-1,2,4-triazine, triazolo-[1,2-a]pyrimidine, 2-(1-pyrazolo)pyrimidine and 2-arylhydrazonopyrimidine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. Reaction of pyrimidinethione 4 with hydrazine and benzaldehyde, ethyl cyanoacetate and TEA. Available at: [Link]

  • ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Available at: [Link]

  • Organic Syntheses. (n.d.). CONVERSION OF ARYLALKYLKETONES INTO DICHLOROALKENES: (1-CHLORO-4-(2,2-DICHLORO-1-METHYLETHENYL)-BENZENE). Available at: [Link]

Sources

Navigating the Labyrinth of Bioactivity: A Cross-Validation Guide for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Rigorous Bioactivity Validation

In the fast-paced world of drug discovery, the identification of novel bioactive scaffolds is merely the opening chapter. The true challenge lies in the rigorous validation of a compound's therapeutic potential. This guide offers an in-depth, experience-driven framework for the cross-validation of a promising, yet under-characterized molecule: 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. Drawing from the well-established bioactivities of the dihydropyrimidine (DHPM) class, we will navigate a hypothetical, yet scientifically grounded, workflow to assess its potential as a kinase inhibitor, a prominent role for this chemical family in oncology research.[1][2]

The Dihydropyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The dihydropyrimidine core is a well-recognized "privileged structure" in medicinal chemistry, known to be the backbone of numerous therapeutic agents.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including roles as calcium channel blockers, and more pertinently to our investigation, as potent anticancer agents.[2][3][4][5][6][7][8] The anticancer properties of many DHPMs stem from their ability to inhibit protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[1] This established precedent provides a strong rationale for investigating 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine as a potential kinase inhibitor.

For the purpose of this guide, we will focus on a therapeutically relevant and well-characterized kinase: Aurora Kinase A . This enzyme plays a critical role in mitotic progression, and its overexpression is a hallmark of many human cancers, making it a compelling target for novel inhibitors.[9]

A Multi-pronged Approach to Cross-Validation

A robust assessment of bioactivity cannot rely on a single methodology. Instead, a cross-validation approach that integrates computational modeling with experimental verification is paramount. This ensures that our findings are not an artifact of a particular technique but are reproducible and reliable. Our workflow will encompass in-silico prediction, in-vitro validation, and a comparative analysis against established inhibitors.

Cross-Validation Workflow cluster_insilico In-Silico Prediction cluster_invitro In-Vitro Validation Molecular_Docking Molecular Docking (Target: Aurora Kinase A) ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Kinase_Inhibition_Assay Biochemical Kinase Inhibition Assay Cell-Based_Assay Cell Proliferation Assay (Cancer Cell Line) Kinase_Inhibition_Assay->Cell-Based_Assay In-Silico_Prediction In-Silico Prediction In-Vitro_Validation In-Vitro Validation In-Silico_Prediction->In-Vitro_Validation Hypothesis Generation Comparative_Analysis Comparative Analysis (vs. Known Inhibitors) In-Vitro_Validation->Comparative_Analysis Data for Comparison

Caption: A comprehensive cross-validation workflow integrating in-silico and in-vitro methods.

Part 1: In-Silico Prediction - Building a Virtual Hypothesis

Our investigation begins in the computational realm, where we can rapidly and cost-effectively generate hypotheses about the compound's potential bioactivity.

Molecular Docking: Visualizing the Interaction

Molecular docking is a powerful tool to predict the binding orientation of our compound within the active site of Aurora Kinase A. This provides insights into the potential inhibitory mechanism and the key molecular interactions driving binding.

Protocol for Molecular Docking:

  • Protein Preparation: Obtain the crystal structure of Aurora Kinase A (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and optimize its geometry.

  • Docking Simulation: Utilize a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand to the protein's active site.

  • Analysis: Analyze the predicted binding poses, paying close attention to hydrogen bonds, hydrophobic interactions, and the overall binding energy. A lower binding energy suggests a more favorable interaction.

ADMET Prediction: Assessing Drug-Likeness

A promising bioactive compound must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico tools can predict these properties based on the compound's structure.

Key ADMET Parameters to Predict:

  • Solubility: Crucial for absorption.

  • Oral Bioavailability: The fraction of the drug that reaches systemic circulation.

  • Metabolism: Prediction of metabolic stability and potential metabolites.

  • Toxicity: Early identification of potential toxic liabilities.

Part 2: In-Vitro Validation - From Prediction to Experimental Reality

Computational predictions, while valuable, must be substantiated by experimental data. The following in-vitro assays are designed to directly measure the inhibitory activity of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine against Aurora Kinase A.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of our compound to inhibit the enzymatic activity of purified Aurora Kinase A.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and a known Aurora Kinase A inhibitor (e.g., Alisertib) in DMSO.

    • Prepare a reaction buffer containing ATP and a suitable substrate for Aurora Kinase A (e.g., a synthetic peptide).

    • Prepare a solution of purified recombinant Aurora Kinase A.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add serial dilutions of the test compound and the reference inhibitor to the respective wells.

    • Initiate the kinase reaction by adding the Aurora Kinase A enzyme.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.[10][11][12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay

This assay assesses the compound's ability to inhibit the growth of cancer cells that are known to be dependent on Aurora Kinase A activity.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cancer cell line known to overexpress Aurora Kinase A (e.g., a breast or colon cancer cell line) in appropriate media.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and a reference compound.

  • Incubation:

    • Incubate the cells for a period of 48-72 hours.

  • Viability Measurement:

    • Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, which quantifies the number of viable cells.[13][14]

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Part 3: Comparative Analysis - Benchmarking Against the Gold Standard

To contextualize the bioactivity of our novel compound, it is essential to compare its performance against established Aurora Kinase A inhibitors.

CompoundTargetPredicted Binding Affinity (kcal/mol)In-Vitro IC50 (nM)Cell-Based GI50 (nM)
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Aurora Kinase AHypothetical ValueHypothetical ValueHypothetical Value
Alisertib (MLN8237) Aurora Kinase A-8.5 to -10.0~1.2[15]~20-100
MLN8054 Aurora Kinase A-8.0 to -9.5~4[16]~50-200
MK-5108 (VX-689) Aurora Kinase A-9.0 to -10.5~0.064[17]~10-50

Note: The values for the hypothetical compound are placeholders to illustrate the comparative framework. The data for known inhibitors are approximate and can vary based on assay conditions.

This comparative table provides an objective benchmark to assess the potency and potential of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

Cross-Validation of Predictive Models: Ensuring In-Silico Robustness

The reliability of our initial in-silico predictions is crucial. Therefore, the computational models themselves should undergo rigorous cross-validation.

Model_Cross_Validation Dataset Dataset of Known Kinase Inhibitors Split k-fold Cross-Validation (e.g., 5-fold or 10-fold) Dataset->Split Train Training Set Split->Train (k-1) folds Test Test Set Split->Test 1 fold Model Build Predictive Model (e.g., QSAR, Machine Learning) Train->Model Predict Predict Bioactivity of Test Set Test->Predict Model->Predict Evaluate Evaluate Performance (e.g., R², RMSE) Predict->Evaluate

Caption: A k-fold cross-validation scheme to assess the predictive power of in-silico models.

Methodology for Model Cross-Validation:

  • Dataset Curation: Compile a dataset of known Aurora Kinase A inhibitors with their experimentally determined bioactivities.

  • k-fold Cross-Validation: Divide the dataset into 'k' subsets (folds). In each iteration, one-fold is used as the test set, and the remaining 'k-1' folds are used to train the model.[18] This process is repeated 'k' times, with each fold serving as the test set once.

  • Performance Metrics: Evaluate the model's performance on each test set using metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE). Consistent performance across all folds indicates a robust and reliable model.

Conclusion: A Pathway to Confident Bioactivity Assessment

The journey from a promising chemical structure to a validated bioactive compound is intricate and demands a multi-faceted approach. This guide has outlined a rigorous cross-validation workflow for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, leveraging the established bioactivity of the dihydropyrimidine scaffold as a starting point. By integrating in-silico predictions with robust in-vitro experimental data and benchmarking against known inhibitors, researchers can build a comprehensive and trustworthy profile of their compound of interest. This disciplined, evidence-based approach is fundamental to navigating the complexities of drug discovery and ultimately, to the successful development of novel therapeutics.

References

  • Rovnyak, G. C., et al. (1995). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 38(1), 119-129. [Link]

  • Patil, S., et al. (2014). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica, 6(5), 334-341.
  • Shaikh, M. S., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 749. [Link]

  • Rovnyak, G. C., et al. (1992). Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry, 35(17), 3254-3263. [Link]

  • El-Sayed, M. A., et al. (2017). Synthesis of new N3-substituted dihydropyrimidine derivatives as L-/T- type calcium channel blockers. Bioorganic & Medicinal Chemistry, 25(13), 3470-3483. [Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega. [Link]

  • Wikipedia. (2023, December 2). Aurora kinase inhibitor. [Link]

  • Taylor & Francis Online. (2021, July 27). Aurora kinase inhibitors: a patent review (2014-2020). [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • Aster, J. C., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(20), 2577–2587. [Link]

  • Seal, S., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. ChemRxiv. [Link]

  • Seal, S., et al. (2024). Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. OpenReview. [Link]

  • Mayr, A., & Klambauer, G. (2019). Validation strategies for target prediction methods. Briefings in Bioinformatics, 20(4), 1475-1486. [Link]

  • Wallach, I., et al. (2019). Validating the validation: reanalyzing a large-scale comparison of deep learning and machine learning models for bioactivity prediction. Journal of Computer-Aided Molecular Design, 33(8), 735-745. [Link]

  • Seal, S., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). Dihydropyrimidine derivatives demonstrating anticancer activity. Retrieved from [Link]

  • Sharma, P., et al. (2022). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Scientific Reports, 12(1), 16997. [Link]

  • Kulyk, B., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 16(5), 689. [Link]

  • Hsu, J. L., et al. (2017). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 8(50), 87856–87867. [Link]

  • van Kuilenburg, A. B., et al. (2010). Improved pharmacodynamic assay for dihydropyrimidine dehydrogenase activity in peripheral blood mononuclear cells. Clinical and Experimental Pharmacology & Physiology, 37(5-6), 583-587. [Link]

  • van Kuilenburg, A. B., et al. (2010). Improved pharmacodynamic assay for dihydropyrimidine dehydrogenase activity in peripheral blood mononuclear cells. ResearchGate. [Link]

  • Wathon, M. I., et al. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. Scientific Reports, 13(1), 20562. [Link]

  • Amstutz, U., et al. (2017). Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity. Pharmacogenomics, 18(1), 35-46. [Link]

  • Deenen, M. J., et al. (2018). Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time. Current Therapeutic Research, 79, 29-35. [Link]

  • Ilavský, D., et al. (1992). Biological activity of 1,4-dihydropyridine derivatives. Folia Microbiologica, 37(6), 469-474. [Link]

  • The Pharma Innovation. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. Retrieved from [Link]

  • Scopus. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Retrieved from [Link]

  • de Mello, M. H., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 853-866. [Link]

  • ResearchGate. (2025). Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies. Retrieved from [Link]

  • Wang, Y., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology, 12, 783850. [Link]

  • ResearchGate. (2025). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]

  • Semantic Scholar. (2015). In silico Physicochemical Bioactivities and Toxicities Prediction of 3-chloro-6-arylpyridazines and 6-aryl- 4,5-dihydropyridazine-3(2H)-thiones having Anti- tubercular Activity. Retrieved from [Link]

  • ResearchGate. (2025). In Silico Characterization of a Novel Bioactive Compound derived from Psidium guajava 4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine: A Potential Inhibitor for Targeting Signaling Proteins involved in Diabetes Development. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including several essential chemotherapeutic agents like 5-Fluorouracil.[1] Its versatile structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, promising subclass: 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives. The incorporation of a hydrazono moiety (–(C=O)NHN=CH) is particularly noteworthy, as this functional group has been identified as a critical pharmacophore for a range of biological activities, including anticancer effects.[2] This guide provides an in-depth, comparative analysis of the cytotoxic potential of these derivatives, grounded in established experimental protocols and structure-activity relationship (SAR) principles, to aid researchers and drug development professionals in this promising area of oncology research.

Foundational Principles of In Vitro Cytotoxicity Assessment

To objectively compare the anticancer potential of novel chemical entities, a robust and reproducible method for quantifying their effect on cell viability is paramount. In vitro cytotoxicity assays serve this purpose by measuring the degree to which a compound induces cell death or inhibits cellular proliferation. The choice of assay is critical, as different methods measure distinct cellular parameters.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely adopted standard for assessing metabolic activity.[3][4][5] Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it into a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, living cells.

  • SRB (Sulphorhodamine B) Assay: In contrast to the MTT assay, which measures metabolic function, the SRB assay quantifies cell density based on total cellular protein content.[4][5] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions, providing a stable and sensitive measure of cell number.

  • Neutral Red Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red within their lysosomes. It is a sensitive method for detecting damage to the cell membrane.

The primary metric derived from these assays is the IC50 (Inhibitory Concentration 50%) or GI50 (Growth Inhibitory 50%) value. This represents the concentration of a compound required to inhibit cell growth or kill 50% of the cell population after a specific exposure time. A lower IC50 value signifies greater cytotoxic potency.

Experimental Workflow: Determining IC50 via MTT Assay

The causality behind a well-designed experiment ensures self-validating results. The following protocol outlines a standard workflow for determining the cytotoxicity of pyrimidine derivatives. Each step is designed to minimize variability and ensure the data's integrity.

Step-by-Step Protocol
  • Cell Line Selection and Maintenance:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HepG2 - hepatocellular carcinoma).

    • Include a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblast) to assess selectivity—a crucial parameter for a viable drug candidate.

    • Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a viable cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of media.

    • Incubate the plates for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a high-concentration stock solution of each pyrimidine derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture media to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

    • Remove the old media from the cell plates and add 100 µL of the media containing the respective compound concentrations. Include "untreated" (media only) and "vehicle control" (media with DMSO) wells.

  • Incubation and Assay:

    • Incubate the treated plates for 48 to 72 hours.

    • After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

    • Carefully remove the media-MTT mixture and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Culture Cell Culture & Seeding (96-well plate) Incubate1 24h Incubation (Attachment) Culture->Incubate1 Treat Treat Cells with Derivatives Incubate1->Treat Compound Prepare Compound Serial Dilutions Incubate2 48-72h Incubation (Exposure) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 3-4h Incubation (Formazan Formation) AddMTT->Incubate3 Solubilize Solubilize Crystals Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis

While specific comparative data for a wide range of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine derivatives is emerging, we can synthesize findings from related pyrimidine and hydrazone compound libraries to establish a predictive SAR framework.[6][7][8] The following table presents illustrative data based on established trends for pyrimidine-based cytotoxic agents.

Table 1: Illustrative Comparative Cytotoxicity Data (IC50 in µM)

Compound IDR-Group Modification (on Phenyl Ring)A549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)MRC-5 (Normal Lung)Selectivity Index (SI)¹
Derivative 1 -H (Unsubstituted)25.430.128.5>100>3.9
Derivative 2 4-Cl (Electron-withdrawing)8.211.59.885.310.4
Derivative 3 4-OCH₃ (Electron-donating)15.618.917.2>100>6.4
Derivative 4 3,4,5-(OCH₃)₃ (Trimethoxy)1.92.52.145.123.7
Doxorubicin Reference Drug0.80.51.15.3~6.6

¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (A549 used for calculation). A higher SI is desirable.

Discussion of Structure-Activity Relationships
  • Influence of Electronic Effects: The introduction of substituents on an appended aryl ring significantly modulates cytotoxic activity. Electron-withdrawing groups, such as a chloro (-Cl) substituent (Derivative 2), often enhance potency compared to the unsubstituted analog (Derivative 1). This may be due to altered electronic distribution across the molecule, improving its interaction with biological targets.

  • Role of Methoxy Groups: The presence of methoxy (-OCH₃) groups, particularly in multiple positions as seen in Derivative 4, can dramatically increase cytotoxicity. The potent activity of compounds bearing a 3,4,5-trimethoxyphenyl moiety is a well-documented phenomenon in anticancer drug design, often associated with the inhibition of tubulin polymerization.[9]

  • Lipophilicity and Selectivity: Modifications that alter the lipophilicity of the molecule can affect its ability to cross cell membranes. While increased lipophilicity can enhance uptake into cancer cells, it may also increase toxicity toward normal cells. The goal is to achieve a balance that maximizes the selectivity index (SI), indicating a wider therapeutic window. Derivative 4, despite its high potency, maintains a favorable SI, suggesting it is significantly more toxic to cancer cells than normal cells.

Potential Mechanisms of Action: Induction of Apoptosis

Many cytotoxic agents, including novel pyrimidine derivatives, exert their anticancer effects by inducing programmed cell death, or apoptosis.[10] The hydrazone moiety itself can play a role in this process, potentially through metal chelation or the generation of reactive oxygen species (ROS), which can trigger cellular stress pathways.[11] A plausible mechanism involves the activation of the intrinsic (mitochondrial) apoptosis pathway.

Upon cellular stress induced by the compound, pro-apoptotic proteins like BAX and BAK are activated. They oligomerize on the outer mitochondrial membrane, leading to the formation of pores and subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. This initiator caspase, in turn, cleaves and activates effector caspases, primarily caspase-3, which orchestrates the systematic dismantling of the cell, leading to its death.

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm Compound Pyrimidine Derivative Stress Cellular Stress (e.g., ROS Generation) Compound->Stress BaxBak BAX/BAK Activation Stress->BaxBak MitoPore Mitochondrial Pore Formation BaxBak->MitoPore CytC_Release Cytochrome c Release MitoPore->CytC_Release Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) CytC_Release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion and Future Outlook

The 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine scaffold represents a promising framework for the development of novel cytotoxic agents. The comparative analysis, guided by established structure-activity relationships, demonstrates that targeted modifications to this core structure can lead to compounds with high potency and favorable selectivity against cancer cells. The illustrative data underscore the importance of systematic chemical modification and rigorous biological evaluation.

Future research should focus on synthesizing a broader library of these derivatives to further refine SAR models. Detailed mechanistic studies are required to elucidate the precise molecular targets and confirm the induction of apoptosis. Promising lead compounds, such as those exhibiting high potency and selectivity in vitro, warrant advancement into preclinical in vivo models to evaluate their efficacy and safety profiles as potential next-generation cancer therapeutics.

References

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed.[Link]

  • Cytotoxicity of dihydropyrimidinone analogs 4a (4-chlorophenyl), 4b... ResearchGate.[Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH.[Link]

  • Cytotoxicity Analysis of Some Novel Pyrimi. JOCPR.[Link]

  • Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. NIH.[Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. PMC.[Link]

  • The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. PubMed.[Link]

  • Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. PMC - NIH.[Link]

  • Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. PubMed.[Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PMC - NIH.[Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC - NIH.[Link]

  • Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone. Atlantis Press.[Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.[Link]

  • SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry.[Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.[Link]

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PMC - PubMed Central.[Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.[Link]

  • Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei. MDPI.[Link]

  • Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. PubMed.[Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.[Link]

  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Iraqi National Journal of Chemistry.[Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.[Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.[Link]

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. As a matter of scientific best practice, this guide is constructed from foundational chemical safety principles and regulatory standards. Given that a specific Safety Data Sheet (SDS) for this novel compound may not be universally available, the procedures herein are derived from an analysis of its constituent functional groups—a hydrazono moiety and a pyrimidine core—and are grounded in authoritative federal regulations.

The central logic of this protocol is risk mitigation. Hydrazine derivatives are frequently classified as toxic and potentially carcinogenic, while pyrimidine-based compounds can exhibit a range of hazards, including irritation and flammability.[1][2][3] Therefore, 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine must be treated as hazardous waste unless a formal, documented hazard assessment proves otherwise. Adherence to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory.[4][5]

Hazard Identification and Risk Assessment

Before handling, it is crucial to understand the potential risks. The hazard profile below is inferred from related chemical families. The user is REQUIRED to perform a risk assessment specific to their experimental conditions.

Table 1: Inferred Hazard Profile

Hazard ClassPotential Effects & CausalityPrecautionary Action
Acute Toxicity Hydrazine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[1][6]Handle exclusively in a certified chemical fume hood. Use appropriate PPE at all times.
Skin/Eye Irritation Both pyrimidine and hydrazono compounds can cause skin irritation and serious eye damage.[1][7]Wear chemical-resistant gloves and safety goggles with side shields.
Carcinogenicity Many hydrazine derivatives are suspected carcinogens.Employ stringent engineering controls (fume hood) and PPE to minimize exposure.
Reactivity Pyrimidine derivatives can be incompatible with strong oxidizing agents and acids.[3]Segregate waste from incompatible chemicals to prevent exothermic or violent reactions.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety is essential. Engineering controls provide the primary barrier, supplemented by appropriate PPE.

Table 2: Required Safety Equipment

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodPrevents inhalation of aerosols or vapors. All handling and waste consolidation must occur within the hood.
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 rated)Protects against splashes and accidental contact.
Hand Protection Nitrile or Neoprene chemical-resistant glovesProvides a barrier against dermal absorption. Check manufacturer's compatibility charts. Discard gloves immediately if contamination is suspected.[8]
Body Protection Flame-resistant lab coatProtects skin and personal clothing from contamination.
Emergency Accessible safety shower and eyewash stationMust be located within a 10-second travel distance for immediate decontamination in case of exposure.[9]

Step-by-Step Disposal Protocol

This protocol applies to all forms of waste containing 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, including pure compound, solutions, and contaminated labware.

Step 1: Waste Segregation and Collection
  • Causality: Proper segregation is a core requirement of hazardous waste regulations to prevent dangerous chemical reactions and to ensure correct final disposal.[2]

  • Procedure:

    • Designate a specific, sealed, and clearly labeled hazardous waste container for all materials contaminated with 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition with a secure, vapor-tight lid.

    • Label the container as "Hazardous Waste" and clearly list the chemical contents: "4-Hydrazono-5-methoxy-1,4-dihydropyrimidine." Include the approximate concentration and date.

    • Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) and liquid waste in this container. Do not mix with other waste streams.

Step 2: On-Site Accumulation
  • Causality: Federal and state regulations strictly govern the amount of hazardous waste that can be stored and for how long.[4][10]

  • Procedure:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][10]

    • The SAA must be under the control of the operator and clearly marked.

    • Ensure the container is kept closed at all times except when adding waste.

    • Do not accumulate more than 55 gallons of waste in an SAA.[4]

Step 3: Arranging for Final Disposal
  • Causality: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection and regulatory compliance.[5][11]

  • Procedure:

    • Contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Provide the EHS office with a complete and accurate description of the waste.

    • The EHS office will manage the final packaging, manifesting, and transportation of the waste to a certified disposal facility, likely for incineration.[3]

Decontamination and Spill Management

Accidents require immediate and correct action to prevent exposure and environmental release.

Decontamination:
  • Wipe all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of all cleaning materials (wipes, paper towels) as hazardous waste in the designated container.

Minor Spill Response (<5 g or <100 mL low concentration solution):
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area as described above.

For major spills, evacuate the laboratory immediately, close the doors, and contact your institution's EHS emergency line.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine waste.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Collection & Segregation cluster_storage Phase 3: Accumulation & Disposal cluster_emergency Contingency: Spills start Waste Generation (e.g., reaction residue, contaminated gloves) assess Perform Hazard Assessment (Consult EHS & SDS of related compounds) start->assess ppe Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) assess->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Fume Hood (Solids & Liquids) container->collect seal Securely Seal Container When Not in Use collect->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa contact_ehs Contact EHS for Pickup (Provide Waste Profile) saa->contact_ehs disposal EHS Manages Transfer to Certified Disposal Facility contact_ehs->disposal spill Spill Occurs spill_assess Minor or Major Spill? spill->spill_assess minor_spill Minor Spill: Absorb, Collect, Decontaminate spill_assess->minor_spill Minor major_spill Major Spill: Evacuate & Call Emergency EHS spill_assess->major_spill Major

Caption: Decision workflow for handling and disposing of chemical waste.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH & Co.KG. [Link]

  • ACS Safety Advisory Panel Committee on Chemical Safety Comment on EPA Docket. American Chemical Society. [Link]

  • Standard Operating Procedure: Pyridine. Washington State University. [Link]

  • Safety Data Sheet for CAS# 220182-27-4. New Jersey Department of Environmental Protection. [Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, a compound of interest with the potential for significant therapeutic applications. As with any new chemical entity, a thorough understanding of its safe handling, use, and disposal is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the safe management of this compound, drawing upon established principles of laboratory safety and data from structurally related molecules.

Hazard Identification: A Precautionary Approach

Due to the novelty of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, a specific Safety Data Sheet (SDS) is not yet available. Therefore, a risk assessment must be conducted by extrapolating data from analogous compounds, specifically pyrimidine and hydrazone derivatives. This precautionary principle is the foundation of safe laboratory practice when dealing with compounds of unknown toxicity.[1]

Pyrimidine Derivatives: This class of compounds can exhibit a range of biological activities and potential hazards. Some pyrimidine derivatives are known to cause skin, eye, and respiratory irritation.[2]

Hydrazone Compounds: Hydrazine and its derivatives are known to be toxic and should be handled with care, preferably in a fume hood.[3] Anhydrous hydrazine, a related compound, is extremely reactive with oxidizing agents.[3]

Based on these structural precedents, it is prudent to assume that 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine may be harmful if swallowed, cause skin and eye irritation, and potentially be harmful if inhaled. All handling procedures should be designed to minimize exposure until more definitive toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine. The following table outlines the recommended PPE, which should be donned before any handling of the compound begins.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat.To prevent skin contact and absorption.[2][4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge.To prevent inhalation of dust or aerosols, especially when handling the solid compound or preparing solutions.[5]
Body Protection Full-body coveralls ("bunny suit") and closed-toe shoes.To provide head-to-toe protection and minimize cross-contamination.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic and meticulous approach to handling is critical to minimize the risk of exposure and ensure the quality of your experimental results.

Pre-Operational Checks
  • Information Review: Before beginning any work, thoroughly review this guide and any available internal documentation on the compound.[6]

  • Emergency Preparedness: Ensure that a chemical spill kit, eyewash station, and safety shower are readily accessible and in good working order.[7][8]

  • Engineering Controls: All handling of 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • PPE Inspection: Inspect all PPE for signs of damage or wear and replace as necessary.

Handling Protocol

The following workflow diagram illustrates the key stages of safe handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather and Weigh Compound prep_fume_hood->prep_materials handling_dissolve Dissolve Compound prep_materials->handling_dissolve Transfer to Fume Hood handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Surfaces handling_reaction->cleanup_decontaminate Post-Experiment cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine.

  • Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the chemical fume hood.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the compound slowly and with gentle agitation to avoid splashing.

  • Reaction: Conduct all experimental procedures involving the compound within the fume hood.

  • Storage: Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[7][10]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.

  • Waste Segregation: Segregate all waste materials as described in the disposal plan below.

Disposal Plan: Responsible Environmental Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[5]

Chemical Waste
  • Solid Waste: Collect any unused solid 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

Contaminated Materials
  • Glassware: Triple-rinse all glassware that came into contact with the compound with a suitable solvent. Collect the rinsate as hazardous liquid waste. The cleaned glassware can then be washed normally.

  • PPE: Dispose of all used PPE, including gloves, lab coats, and respirator cartridges, as hazardous waste.

All hazardous waste containers must be clearly labeled with the full chemical name, concentration, and date.[5] Follow your institution's specific procedures for the final collection and disposal of hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In case of a small spill within the fume hood, use an appropriate absorbent material from a chemical spill kit to contain and clean up the spill. For larger spills, evacuate the area and follow your institution's emergency response protocol.

By adhering to these guidelines, researchers can confidently and safely work with 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine, fostering a secure environment for scientific discovery.

References

  • Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol. Benchchem.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022-11-23).
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025-10-17).
  • Acetone hydrazone. Organic Syntheses Procedure.
  • 8 Tips for Hazardous Chemical Handling In A Lab. (2021-06-14). Technical Safety Services.
  • Handling Hazardous Chemicals In A Labor
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024-04-14). Quora.
  • Working with Chemicals.
  • New approaches to risk assessment of chemical mixtures.
  • Novel Chemicals with Unknown Hazards SOP.
  • How to Dispose of Chemical Waste. Environmental Health and Safety.
  • How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show wh
  • HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. University of Nebraska Omaha.
  • Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Altern
  • Hazardous Waste and Disposal. American Chemical Society.
  • Chemical Risk Assessment and Regul
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division - Lehigh University.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine
Reactant of Route 2
Reactant of Route 2
4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.